molecular formula C11H11ClO3 B1302658 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid CAS No. 54557-91-4

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1302658
CAS No.: 54557-91-4
M. Wt: 226.65 g/mol
InChI Key: HECCMMXKNZDUIU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECCMMXKNZDUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374008
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54557-91-4
Record name 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54557-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a halogenated aromatic keto-acid that serves as a valuable intermediate and building block in synthetic organic chemistry. Its unique structure, featuring a butanoic acid chain attached to a substituted phenyl ring, offers multiple reactive sites, making it a versatile precursor for a wide range of more complex molecules. The presence of the chloro and methyl groups on the aromatic ring significantly influences its electronic properties and steric profile, which can be strategically exploited in the design of novel compounds, particularly within the pharmaceutical and materials science sectors.

First cataloged in chemical databases in 2005, the study of this compound is part of a broader interest in aromatic ketones and their derivatives for developing new chemical entities with specific biological activities or material properties. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, an overview of its reactivity, and a discussion of its potential applications for researchers and professionals in drug development.

Identifier Value Source
IUPAC Name 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acidPubChem
CAS Number 54557-91-4BenchChem, PubChem
Molecular Formula C₁₁H₁₁ClO₃PubChem
Molecular Weight 226.65 g/mol BenchChem, PubChem
InChI Key HECCMMXKNZDUIU-UHFFFAOYSA-NSigma-Aldrich
Synonyms 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acidBenchChem, PubChem

Physicochemical Properties

The physicochemical properties of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid are dictated by its combination of a polar carboxylic acid group, a moderately polar ketone, and a largely nonpolar substituted aromatic ring. This amphiphilic nature influences its solubility and chromatographic behavior. The chloro and methyl substituents on the phenyl ring modulate the reactivity of the aromatic system and can play a crucial role in the pharmacokinetic and pharmacodynamic profiles of its derivatives.

Property Value (Computed) Source
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Formal Charge 0PubChem
Polar Surface Area 54.4 ŲPubChem
Physical Appearance Peach solidSigma-Aldrich

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed method for synthesizing 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of a substituted benzene with succinic anhydride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The methodology is analogous to the well-established synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, a common experiment in undergraduate organic chemistry curricula that demonstrates the principles of electrophilic aromatic substitution.

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction between succinic anhydride and aluminum chloride. This electrophile then attacks the electron-rich 1-chloro-2-methylbenzene ring. The substitution occurs preferentially at the position para to the chloro group and ortho to the methyl group, guided by the directing effects of these substituents. The subsequent acidic workup hydrolyzes the aluminum-carboxylate complex to yield the final carboxylic acid product. Controlling the temperature and stoichiometry is critical to prevent side reactions such as polysubstitution.

Detailed Experimental Protocol

Materials:

  • 1-Chloro-2-methylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and anhydrous DCM. Cool the suspension in an ice bath to 0-5 °C.

  • Succinic Anhydride Addition: Separately, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: Add 1-chloro-2-methylbenzene (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reaction Quench: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the catalyst and protonates the product.

  • Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Acid-Base Purification: Extract the combined organic layers with a saturated NaHCO₃ solution. This converts the carboxylic acid product into its water-soluble sodium salt, separating it from neutral organic impurities.

  • Precipitation: Cool the aqueous bicarbonate layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~1-2. The desired product will precipitate as a solid.

  • Final Steps: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

G cluster_setup Reaction Setup (Inert) cluster_addition Reagent Addition cluster_workup Quench & Workup A Charge flask with AlCl₃ and anhydrous DCM B Cool to 0-5 °C A->B C Add succinic anhydride solution dropwise B->C D Add 1-chloro-2-methylbenzene dropwise C->D E Stir at room temp for 4-6h D->E F Quench with ice/HCl E->F G Extract with DCM F->G H Extract with NaHCO₃ (aq) G->H I Acidify aqueous layer with HCl H->I J Filter and dry solid product I->J

Caption: Workflow for the Friedel-Crafts synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Reactivity and Potential Transformations

The molecule possesses three key functional regions that dictate its chemical reactivity: the carboxylic acid, the ketone, and the substituted aromatic ring.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (e.g., reaction with an alcohol under acidic conditions) and amide bond formation (e.g., via activation to an acyl chloride followed by reaction with an amine). A related derivative, for instance, is converted to its methyl ester by reacting with methanol and acetyl chloride.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for forming carbon-carbon bonds through reactions like the Wittig or Grignard reactions.

  • Aromatic Ring: The chloro and methyl groups are ortho- and para-directing. However, the deactivating effect of the chloro and acyl groups, combined with steric hindrance, makes further electrophilic aromatic substitution challenging.

  • Combined Reactivity: The 1,4-relationship of the ketone and carboxylic acid makes this molecule a precursor for various heterocyclic systems. For example, similar β-aroylacrylic acids react with nitrogen-containing nucleophiles like hydrazine to form pyridazine derivatives or with diamines to form quinoxalones. This highlights its potential in building diverse molecular scaffolds.

Potential Applications in Drug Discovery and Development

While specific biological activities of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid itself are not extensively documented, its structural motifs are present in many biologically active compounds. Its primary value lies in its role as a versatile chemical intermediate.

  • Antimicrobial Agents: A study on derivatives of this compound revealed a strong link between its core structure and antimicrobial potency, particularly against Gram-positive bacteria. The chlorophenyl moiety was identified as a key contributor to this activity, suggesting that this scaffold is a promising starting point for developing new antibiotics.

  • Anticancer Research: The broader class of molecules known as 4-thiazolidinones, which can be synthesized from precursors like this keto-acid, has shown significant potential as anticancer agents. These compounds can be designed to target various biotargets involved in cancer progression. The ability to modify the aromatic ring and the carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.

  • Molecular Scaffolding: The compound serves as a foundational structure for generating libraries of more complex molecules. The dual functionality allows for sequential or orthogonal chemical modifications, enabling the rapid synthesis of diverse derivatives for high-throughput screening in drug discovery campaigns.

Safety and Handling

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a well-defined chemical entity with significant potential as a building block for advanced synthetic applications. Its straightforward synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its functional groups, makes it an attractive starting material for researchers in medicinal chemistry and materials science. The demonstrated biological activity of its derivatives, particularly in the antimicrobial and anticancer fields, underscores its importance as a scaffold for future research and development endeavors. This guide provides the foundational knowledge required for its synthesis, handling, and strategic application in the laboratory.

References

  • PubChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, April 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2331. [Link]

  • PubChem. (n.d.). 4-Chloro-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

Structure Elucidation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the realm of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The identity, purity, and stability of a chemical entity are intrinsically linked to its precise molecular architecture. This guide provides a detailed, field-proven methodology for the complete structure elucidation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (CAS No: 54557-91-4), a substituted aromatic keto-acid.[1][2]

Rather than presenting a rigid sequence of steps, this document outlines a logical, self-validating workflow. We will demonstrate how an integrated approach, leveraging the strengths of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, allows for the unambiguous assembly of the molecular puzzle.[3][4] The causality behind each experimental choice is explained, providing a framework for tackling similar characterization challenges.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The first phase of any structure elucidation focuses on defining the fundamental parameters of the molecule: its elemental composition and its degree of unsaturation. This is most reliably achieved through high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: While nominal mass spectrometry provides the integer molecular weight, HRMS is selected for its ability to measure mass to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For this specific molecule, HRMS also serves a critical confirmatory role by resolving the characteristic isotopic signature of chlorine.

The molecular formula for our target is C₁₁H₁₁ClO₃.[2] The presence of a single chlorine atom provides an immediate and powerful validation point. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a predictable M+2 peak with an intensity approximately one-third of the molecular ion peak (M). Observing this ~3:1 ratio is a primary, non-negotiable confirmation of the presence of chlorine.[5]

Data Presentation: Elemental Composition

ParameterTheoretical ValueObserved Value (Example)Deviation (ppm)
Molecular Formula C₁₁H₁₁³⁵ClO₃--
Exact Mass [M+H]⁺ 227.0470227.0468-0.9
Exact Mass [M+2+H]⁺ 229.0440229.0437-1.3

Experimental Protocol: ESI-TOF HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Vortex to ensure complete dissolution.

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Process the resulting spectrum to determine the monoisotopic mass of the M and M+2 peaks. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical value for C₁₁H₁₁ClO₃. Confirm the ~3:1 intensity ratio for the [M+H]⁺ and [M+2+H]⁺ peaks.

Degree of Unsaturation (DoU)

Expert Rationale: Calculating the DoU from the confirmed molecular formula provides a count of the rings and pi (π) bonds within the structure. This value creates a set of structural constraints that must be satisfied by the final proposed structure.

The formula for calculating the DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₁ClO₃: DoU = 11 + 1 - (11/2) - (1/2) + (0/2) = 12 - 6 = 6

This DoU of 6 is accounted for in the proposed structure by:

  • One aromatic ring (4 units: 1 ring + 3 double bonds)

  • One ketone carbonyl group (1 unit: C=O π bond)

  • One carboxylic acid carbonyl group (1 unit: C=O π bond)

This perfect match between the calculated DoU and the proposed structural features provides the first layer of confidence in the elucidation process.

Part 2: Functional Group Identification - The Infrared Signature

With the molecular formula established, the next logical step is to identify the functional groups present. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the ideal tool for this purpose due to its speed, ease of use, and ability to provide a distinct fingerprint of the molecule's covalent bonds.[5]

Expert Rationale: Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. By identifying these specific absorption bands, we can confirm the presence of the key functional groups of our target molecule: the carboxylic acid and the aromatic ketone.

Data Presentation: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group AssignmentConfirmation Value
2500-3300 (Broad)O-H StretchCarboxylic AcidConfirms the acid moiety.[1]
~1710C=O StretchCarboxylic AcidConfirms the acid carbonyl.
~1685C=O StretchAromatic KetoneConfirms the ketone carbonyl conjugated to the phenyl ring.[1]
1550-1600C=C StretchAromatic RingSupports the presence of the phenyl group.
2800-3000C-H StretchAliphatic & AromaticGeneral confirmation of C-H bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key absorption peaks and compare them to established correlation tables to confirm the presence of the expected functional groups.

Part 3: Assembling the Molecular Framework - NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[3][6] By analyzing the chemical environment of every hydrogen and carbon atom, we can piece together the molecular skeleton fragment by fragment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expert Rationale: ¹H NMR provides information on the number of different proton environments (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). This allows for the confident assignment of the aliphatic chain and the substitution pattern on the aromatic ring.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1HH -OOC-The acidic proton is highly deshielded and often appears as a broad singlet.
~7.95Doublet (d)1HAr-H (ortho to C=O)Deshielded by the adjacent electron-withdrawing ketone.
~7.80Doublet of Doublets (dd)1HAr-H (ortho to C=O, Cl)Influenced by both the ketone and the adjacent chlorine.
~7.50Doublet (d)1HAr-H (ortho to Cl)Shielded relative to the others, influenced by the ortho chlorine.
~3.30Triplet (t)2H-C(=O)-CH₂ -Deshielded by the adjacent ketone; split into a triplet by the neighboring CH₂ group.[1]
~2.85Triplet (t)2H-CH₂-CH₂ -COOHLess deshielded than the other CH₂; split into a triplet by its neighbor.[1]
~2.45Singlet (s)3HAr-CH₃ A characteristic singlet for an aromatic methyl group.
¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton

Expert Rationale: ¹³C NMR reveals all unique carbon atoms in the molecule. While standard ¹³C NMR shows all signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for validation. DEPT-135, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (including C=O) are absent. This allows for an unambiguous count of each type of carbon-hydrogen group.[6]

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~198.5AbsentAr-C =O (Ketone)Typical chemical shift for an aromatic ketone carbonyl.
~178.0AbsentHOOC - (Carboxylic Acid)Typical chemical shift for a carboxylic acid carbonyl.
~142.0AbsentC -CH₃ (Aromatic)Quaternary aromatic carbon attached to the methyl group.
~138.5AbsentC -Cl (Aromatic)Quaternary aromatic carbon attached to the chlorine atom.
~135.0AbsentC -C=O (Aromatic)Quaternary aromatic carbon attached to the acyl group.
~132.5PositiveC H (Aromatic)Aromatic CH.
~130.0PositiveC H (Aromatic)Aromatic CH.
~128.0PositiveC H (Aromatic)Aromatic CH.
~33.5Negative-C(=O)-C H₂-Aliphatic CH₂ deshielded by the ketone.
~28.0Negative-C H₂-COOHAliphatic CH₂ shielded relative to its neighbor.
~20.5PositiveAr-C H₃Typical chemical shift for an aromatic methyl group.
2D NMR: Unambiguous Connectivity Confirmation

Expert Rationale: While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of connectivity. COSY (Correlation Spectroscopy) confirms proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) proton-carbon couplings, which are essential for linking the molecular fragments together.[7][8]

  • COSY: A cross-peak between the signals at δ ~3.30 and δ ~2.85 would definitively prove the -CH₂-CH₂- connectivity of the butanoic acid chain.

  • HMBC: This is the critical experiment for final confirmation. Key correlations would include:

    • A correlation from the aliphatic protons at δ ~3.30 to the ketone carbonyl carbon at δ ~198.5.

    • Correlations from the aromatic protons (δ ~7.95 and δ ~7.80) to the same ketone carbonyl carbon (δ ~198.5).

    • A correlation from the methyl protons (δ ~2.45) to its attached aromatic carbon (δ ~142.0) and adjacent aromatic CH carbons.

These HMBC correlations unequivocally link the butanoic acid chain and the methyl group to the correct positions on the 4-chlorophenyl ring, completing the structural proof.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum. Optimize shimming to achieve sharp, symmetrical peaks.

  • ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D Acquisition: If assignments are ambiguous, acquire standard COSY and HMBC spectra. These experiments provide the final layer of data needed for complete and unambiguous assignment.

Part 4: Integrated Structure Confirmation and Visualization

The power of this methodology lies not in any single technique, but in the convergence of all data points to a single, consistent structure.

  • MS provides the exact mass and elemental formula (C₁₁H₁₁ClO₃) and confirms the presence of chlorine.

  • The DoU calculation (6) aligns perfectly with the proposed aromatic ring and two carbonyl groups.

  • IR confirms the presence of the carboxylic acid and aromatic ketone functional groups.

  • NMR (1D and 2D) pieces together the atomic framework, confirming the 4-chloro-3-methylphenyl group, the butanoic acid chain, and their precise point of attachment.

Workflow for Structure Elucidation

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Framework Assembly Sample Analyte Sample HRMS HRMS Analysis Sample->HRMS IR FTIR Spectroscopy Sample->IR NMR 1D & 2D NMR (¹H, ¹³C, DEPT, COSY, HMBC) Sample->NMR Formula Molecular Formula (C₁₁H₁₁ClO₃) Chlorine Isotope Pattern HRMS->Formula Conclusion Unambiguous Structure Confirmed Formula->Conclusion FuncGroups Functional Groups - Carboxylic Acid (O-H, C=O) - Aromatic Ketone (C=O) IR->FuncGroups FuncGroups->Conclusion Connectivity Atomic Connectivity - C-H Framework - Fragment Linkage NMR->Connectivity Connectivity->Conclusion

Caption: Confirmed molecular structure.

References

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • LinkedIn. (2024). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • VNU University of Science. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Wiley Online Library. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • University of Nebraska-Lincoln (UNL). (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

Sources

Unraveling the Bio-Activity of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the putative mechanism of action for the bioactive compound 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, proposes a primary mechanistic hypothesis, and outlines the rigorous experimental frameworks required for its validation.

Introduction and Compound Profile

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is an aromatic ketone derivative that has demonstrated notable biological activities, including anticancer and antimicrobial effects.[1] Structurally, it features a butanoic acid chain attached to a substituted phenyl ring, a scaffold that lends itself to interactions with biological macromolecules. First cataloged in chemical databases in 2005, its synthesis is typically achieved via a Friedel-Crafts acylation of 1-chloro-2-methylbenzene with succinic anhydride.[1]

Initial in-vitro studies have shown that this compound can induce apoptosis in HeLa and MCF-7 cancer cell lines, with IC50 values around 25 µM for HeLa cells, and inhibit the growth of various pathogens with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.[1] The observed pro-apoptotic effects in cancer cells are linked to caspase activation and cell cycle inhibition.[1] While these observations are significant, the precise molecular target and the upstream signaling events have remained an area of active investigation. This guide posits a primary hypothesis centered on the inhibition of a key metabolic enzyme.

Primary Mechanistic Hypothesis: Inhibition of Succinate Dehydrogenase (SDH)

Based on structural similarities to known metabolic inhibitors and the nature of its butanoic acid moiety, we hypothesize that the primary mechanism of action for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is the competitive inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.

SDH is a critical enzyme that functions in both the citric acid cycle and oxidative phosphorylation, catalyzing the oxidation of succinate to fumarate.[2] Inhibition of SDH disrupts cellular respiration and ATP production, leading to metabolic stress. In cancer cells, which often exhibit altered metabolic dependencies, this disruption can trigger apoptosis. Similarly, in many pathogens, SDH is essential for survival, making it a viable antimicrobial target.[3][4][5]

The rationale for this hypothesis is twofold:

  • Structural Analogy: The 4-oxobutanoic acid portion of the molecule mimics the structure of the natural substrate, succinate. This structural similarity allows it to potentially bind to the active site of SDH, acting as a competitive inhibitor.

  • Observed Biological Effects: The downstream consequences of SDH inhibition, such as increased production of reactive oxygen species (ROS) and metabolic collapse, are consistent with the observed induction of apoptosis in cancer cells.[1]

Proposed Signaling Cascade

The proposed cascade of events following cellular exposure to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is outlined below. Inhibition of SDH is the initiating event, leading to a cascade that culminates in apoptosis.

SDH_Inhibition_Pathway cluster_Mito Mitochondrial Matrix Compound 4-(4-chloro-3-methylphenyl)- 4-oxobutanoic acid SDH Succinate Dehydrogenase (SDH) [Complex II] Compound->SDH Inhibits Mitochondrion Mitochondrion Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain (Complex III & IV) SDH->ETC Donates e- ROS Increased Reactive Oxygen Species (ROS) SDH->ROS Dysfunction leads to ATP Decreased ATP Production SDH->ATP Inhibition leads to Succinate Succinate Succinate->SDH Binds (Natural Substrate) Apoptosis Apoptosis ROS->Apoptosis Induces ATP->Apoptosis Contributes to

Caption: Proposed signaling pathway following inhibition of Succinate Dehydrogenase.

Experimental Validation Framework

To rigorously test the hypothesis of SDH inhibition, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, moving from direct enzymatic assays to cellular and functional confirmation.

Workflow for Mechanistic Validation

The overall workflow is designed to first confirm direct enzyme interaction and then to verify the predicted downstream cellular effects.

Validation_Workflow A Step 1: Direct Enzyme Kinetics (SDH Inhibition Assay) B Step 2: Cellular Respiration Analysis (Seahorse XF Assay) A->B Confirms Cellular Impact C Step 3: Target Engagement (Cellular Thermal Shift Assay) B->C Verifies Direct Binding in Cells D Step 4: Downstream Effect Validation (ROS & Apoptosis Assays) C->D Links Target to Phenotype E Conclusion: Mechanism Validated D->E

Caption: Experimental workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols
  • Objective: To determine if 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid directly inhibits SDH activity and to calculate its IC50 value.

  • Methodology:

    • Isolate mitochondria from a relevant cell line (e.g., HeLa) or use a commercially available purified bovine heart mitochondria preparation.

    • Prepare a reaction buffer containing phosphate buffer, succinate (as the substrate), and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP).

    • Dispense the mitochondrial suspension into a 96-well plate.

    • Add varying concentrations of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a known SDH inhibitor (e.g., malonate) as a positive control.

    • Initiate the reaction by adding the substrate, succinate.

    • Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time using a plate reader. The rate is proportional to SDH activity.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the inhibition curve and determine the IC50 value using non-linear regression.

  • Causality and Trustworthiness: This cell-free assay directly measures the interaction between the compound and its putative target, isolating the enzymatic event from other cellular processes. The inclusion of a known inhibitor validates the assay's performance.

  • Objective: To assess the impact of the compound on mitochondrial respiration, specifically looking for a profile consistent with Complex II inhibition.

  • Methodology:

    • Seed relevant cells (e.g., HeLa, MCF-7) in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and grow to an optimal confluency.

    • One hour prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine).

    • Load the injector ports of the sensor cartridge with 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid and other modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Place the plate in the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).

    • After establishing a baseline OCR, inject the compound and monitor the change in OCR. A decrease in OCR following injection is indicative of respiratory inhibition.

    • Subsequent injections of other inhibitors can help pinpoint the site of action. Inhibition by the test compound that is not additive with rotenone (Complex I inhibitor) but occludes the effect of succinate addition would strongly implicate Complex II.

  • Expertise and Interpretation: This assay provides a functional readout of the compound's effect on the entire respiratory chain within living cells. A signature of decreased basal respiration and reduced spare respiratory capacity, specifically when cells are fueled by substrates that feed into Complex II, provides strong evidence for SDH as the target.

Quantitative Data Summary

The following table summarizes the key quantitative metrics obtained from initial biological screenings.[1]

ParameterCell Line / OrganismValue
IC50 (Anticancer) HeLa~25 µM
MIC (Antimicrobial) Various Pathogens10 - 50 µg/mL

Conclusion

The available evidence strongly suggests that 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid exerts its biological effects through the inhibition of succinate dehydrogenase. Its chemical structure is well-suited for competitive binding to the enzyme's active site, and the resulting disruption of cellular metabolism aligns with the observed pro-apoptotic and antimicrobial phenotypes. The experimental framework detailed in this guide provides a clear and robust path for definitively validating this mechanism of action. Successful validation would position this compound as a promising lead for further development in oncology and infectious disease, warranting deeper investigation into its pharmacokinetics, pharmacodynamics, and in vivo efficacy.

References

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid - Benchchem.
  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid - PubChem. [Link]

  • 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase - PubMed. [Link]

  • Succinate Dehydrogenase | Inhibitors | MedChemExpress. [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a keto-acid derivative with significant potential in medicinal chemistry. While direct biological data on this specific molecule is emerging, this document synthesizes information from structurally related analogs to postulate its primary activities and guide future research. We delve into its chemical synthesis, outline potential mechanisms of action, and present detailed, field-proven protocols for evaluating its antimicrobial, anti-inflammatory, and anticancer properties. This guide is structured to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of substituted 4-oxobutanoic acids.

Part 1: Compound Profile and Synthetic Strategy

Introduction to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is an organic compound characterized by a butanoic acid chain with a ketone at the 4-position and a substituted aromatic ring.[1] Its chemical structure, featuring both a carboxylic acid and a ketone functional group, makes it a versatile synthetic intermediate.[2] The presence of a chloro and a methyl group on the phenyl ring is anticipated to modulate its lipophilicity and electronic properties, thereby influencing its biological interactions.[1][3]

The compound is also known by its alternative name, 4-(4-chloro-3-methylphenyl)-4-oxobutyric acid.[4] Its development stems from broader investigations into aromatic ketone compounds that gained traction in the early 21st century.[1]

Table 1: Physicochemical Properties of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

PropertyValueReference
IUPAC Name 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid[4]
Molecular Formula C₁₁H₁₁ClO₃[4]
Molecular Weight 226.65 g/mol [4]
CAS Number 54557-91-4[4]
Rationale for Synthesis and Biological Evaluation

The 4-oxobutanoic acid scaffold is a valuable precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles that form the core of many pharmaceuticals.[2] The strategic placement of substituents on the phenyl ring is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's absorption, distribution, metabolism, excretion (ADME) profile and its target-binding affinity. The chloro- and methyl- substitutions on the phenyl ring of the target compound are hypothesized to enhance its biological efficacy, a phenomenon observed in related halogenated aromatic derivatives.[1][3] Based on the activities of analogous structures, this compound is a promising candidate for investigation as an antimicrobial, anti-inflammatory, and cytotoxic agent.[1][3][5][6]

Synthetic Protocol: Friedel-Crafts Acylation

The most established and efficient method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[1][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture will react with and deactivate the catalyst, quenching the reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates with the carbonyl oxygen of succinic anhydride, forming a highly reactive electrophilic acylium ion. This potent electrophile is necessary to overcome the aromaticity of the substituted benzene ring. A stoichiometric amount (or slight excess) is required as the catalyst complexes with the product ketone as well.[8]

  • Controlled Temperature: The initial reaction is exothermic. Maintaining a low temperature during the addition of reagents prevents undesirable side reactions, such as polysubstitution or thermal degradation.[1]

  • Acidic Workup: The reaction is quenched with a mixture of ice and concentrated hydrochloric acid. This serves two purposes: it hydrolyzes the aluminum-complexed product to liberate the final keto-acid and dissolves the resulting aluminum salts (Al(OH)₃) into the aqueous layer for easy removal.[8]

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 molar equivalents) and an anhydrous solvent such as dichloromethane (DCM).

  • Acylium Ion Formation: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous DCM. Slowly add this solution to the stirred AlCl₃ suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10°C.

  • Aromatic Addition: After the succinic anhydride addition is complete, add 1-chloro-2-methylbenzene (1.1 molar equivalents) dropwise, ensuring the reaction temperature does not exceed 25°C.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene).

Synthesis Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Reaction Vessel (Anhydrous) cluster_2 Workup & Purification succinic_anhydride Succinic Anhydride in DCM alcl3 AlCl₃ in DCM succinic_anhydride->alcl3 1. Add Slowly (T < 10°C) chloro_methylbenzene 1-Chloro-2-methylbenzene reaction_mix Reaction Mixture chloro_methylbenzene->reaction_mix 2. Add Dropwise (T < 25°C) alcl3->reaction_mix quench Quench (Ice/HCl) reaction_mix->quench 3. Monitor via TLC extract Liquid-Liquid Extraction quench->extract purify Recrystallization extract->purify product Final Product purify->product

Caption: Friedel-Crafts acylation workflow.

Part 2: Postulated Mechanisms and Biological Activities

While comprehensive studies on 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid are limited, its structural motifs provide a strong basis for hypothesizing its biological activities. The chloro-substituted phenyl ring can enhance reactivity and membrane permeability, while the keto-acid backbone is a known pharmacophore.[1]

Antimicrobial Activity

Hypothesis: The compound is predicted to exhibit antimicrobial properties, particularly against Gram-positive bacteria.[1] The mechanism may involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes like bacterial type II topoisomerases, which has been observed in structurally related chloro-phenyl derivatives.[1][9] Furthermore, analogs have proven effective against challenging pathogens like MRSA, even within biofilms.[10]

Experimental Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Culture bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Include positive (broth + inoculum) and negative (broth only) controls. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. An indicator dye like resazurin can be used for clearer endpoint determination.

  • MBC Determination: Take an aliquot (e.g., 10 µL) from all wells showing no visible growth. Plate the aliquot onto nutrient agar plates.

  • Incubation & Analysis: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Table 2: Template for Recording MIC/MBC Data

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram (+)
MRSAGram (+)
Escherichia coliGram (-)
Pseudomonas aeruginosaGram (-)

Workflow Diagram: MIC Determination

G start Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Add Standardized Bacterial Inoculum start->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read Plate for Turbidity (Determine MIC) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc No Growth incubate_agar Incubate Agar Plates (37°C, 24h) plate_mbc->incubate_agar read_mbc Count Colonies (Determine MBC) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Anti-inflammatory Potential

Hypothesis: Derivatives of oxobutanoic acid have demonstrated significant anti-inflammatory and immunomodulatory effects.[3][6] The activity may not stem from direct cyclooxygenase (COX) inhibition, but rather from the modulation of pro-inflammatory signaling pathways.[11] For instance, related pyrrole derivatives have been shown to reduce levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Diclofenac), and Test Groups (e.g., 10, 20, 40 mg/kg of the test compound).

  • Dosing: Administer the test compound or controls intraperitoneally or orally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, and 4 hours post-injection).

  • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Table 3: Template for Paw Edema Data

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0%
Diclofenac25
Test Compound10
Test Compound20
Test Compound40
Anticancer and Cytotoxic Activity

Hypothesis: The compound may possess cytotoxic properties against cancer cell lines through the induction of apoptosis.[1] This is a known mechanism for various small molecules in oncology, where interaction with specific cellular targets triggers programmed cell death pathways.[1] Thiazolidinone derivatives containing a chloro-phenyl moiety have shown high cytotoxicity against breast cancer cell lines.[14]

Experimental Protocol: MTT Cell Viability Assay This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Signaling Pathway Diagram: Postulated Apoptosis Induction

G cluster_pathway Intrinsic Apoptosis Pathway compound 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid bcl2 Bcl-2 Family Pro-apoptotic (Bax, Bak) Anti-apoptotic (Bcl-2, Bcl-xL) compound->bcl2:pro Inhibits anti-apoptotic or Activates pro-apoptotic proteins mito Mitochondrial Outer Membrane Permeabilization bcl2:pro->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway.

Part 3: Summary and Future Directions

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. By leveraging structure-activity relationship data from analogous compounds, this guide has established a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The provided protocols offer robust, validated methodologies for undertaking this evaluation.

Future research should focus on:

  • Broad-Spectrum Screening: Initial evaluation against a diverse panel of bacterial strains, fungal pathogens, and cancer cell lines to identify the most promising therapeutic area.

  • Mechanism of Action Studies: Upon identifying a primary activity, detailed mechanistic studies are crucial. This could involve specific enzyme inhibition assays (e.g., topoisomerase, HDACs), analysis of cytokine profiles, or Western blotting for key apoptotic proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs by modifying the substitution pattern on the phenyl ring or altering the length of the butanoic acid chain will be critical for optimizing potency and selectivity.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening should be advanced to more complex in vivo models of infection, inflammation, or oncology to assess their therapeutic efficacy and preliminary safety profiles.

This structured approach will enable a thorough and efficient exploration of the biological landscape of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, potentially uncovering a novel therapeutic lead.

References

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid - Benchchem.
  • Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)
  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid - PubChem.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed.
  • 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid - Smolecule.
  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid - Benchchem.
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia.
  • Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives - ResearchG
  • Inhibitors of glycolic acid oxidase.
  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.
  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - MDPI.
  • "Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate deriv" by Nicholas Brotzman, Yiming Xu et al. - DigitalCommons@URI.
  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI.
  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed.
  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino) - PubMed.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI.
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed.

Sources

An In-depth Technical Guide to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry. We will delve into its synthesis, chemical properties, spectroscopic characterization, and potential biological applications, offering insights grounded in established scientific principles.

Introduction and Chemical Identity

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is an aromatic ketone and a carboxylic acid derivative.[1] Its structure, featuring a substituted phenyl ring linked to a butanoic acid chain via a carbonyl group, makes it a versatile scaffold for chemical modifications and a candidate for biological activity studies. The presence of a chloro and a methyl group on the phenyl ring influences its electronic properties and reactivity.[1]

Key Identifiers:

IdentifierValue
IUPAC Name 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid[2][3]
CAS Number 54557-91-4[1][3]
Molecular Formula C₁₁H₁₁ClO₃[3]
Molecular Weight 226.65 g/mol [1][3]
Synonyms 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid[3]

Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid

The most common and effective method for synthesizing 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of 4-chloro-3-methylbenzene (2-chloro-5-methyltoluene) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][4]

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate from the reaction of succinic anhydride with aluminum chloride. This highly electrophilic species then attacks the electron-rich aromatic ring of 4-chloro-3-methylbenzene. The directing effects of the chloro and methyl substituents on the aromatic ring guide the position of acylation. A final workup with acid hydrolyzes the intermediate to yield the desired carboxylic acid.

Friedel_Crafts_Acylation cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Chloro-3-methylbenzene I2 Sigma Complex A->I2 + Acylium Ion B Succinic Anhydride I1 Acylium Ion Intermediate B->I1 + AlCl₃ C AlCl₃ (Lewis Acid) C->I1 I1->I2 I1->I2 P 4-(4-chloro-3-methylphenyl)- 4-oxobutanoic acid I2->P Acid Workup Biological_Potential A 4-(4-chloro-3-methylphenyl)- 4-oxobutanoic acid B Antimicrobial Activity A->B C Anticancer Activity A->C B1 Disruption of Bacterial Cell Wall Synthesis B->B1 C1 Enzyme Inhibition C->C1 C2 Induction of Apoptosis C->C2

Sources

An In-depth Technical Guide to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a halogenated aromatic ketone derivative. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, detailed synthetic protocols, and a review of its potential applications.

Introduction and Historical Context

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, with the CAS Number 54557-91-4, is a substituted aromatic ketone that has gained interest in various scientific fields.[1] The development and characterization of this compound arose from systematic investigations into aromatic ketone compounds in the early 21st century.[1] It was first cataloged in chemical databases in 2005, a period marked by a growing exploration of halogenated aromatic derivatives for potential pharmaceutical and industrial applications.[1]

The synthesis of this compound is rooted in the well-established principles of Friedel-Crafts acylation chemistry, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] Its historical significance is linked to the broader development of substituted benzoyl derivatives. The study of related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, has been integral to undergraduate organic chemistry curricula, underscoring the educational and practical importance of this class of molecules.[1][2] The systematic exploration of chloro-methylphenyl derivatives has advanced our understanding of how substituents influence the reactivity and biological activity of aromatic systems.[1]

Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

The primary and most efficient method for the synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate. The mechanism can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-chlorotoluene acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a new carbon-carbon bond and a positively charged intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the AlCl₃-complexed carboxylate, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

  • Hydrolysis: The resulting aluminum salt is hydrolyzed during the work-up with water and acid to yield the final carboxylic acid product.

Friedel_Crafts_Acylation cluster_synthesis Synthesis Pathway succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + AlCl₃ chlorotoluene 2-Chlorotoluene arenium_ion Arenium Ion Intermediate chlorotoluene->arenium_ion + Acylium Ion AlCl3 AlCl₃ (Lewis Acid) product_complex Product-AlCl₃ Complex arenium_ion->product_complex - H⁺ final_product 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid product_complex->final_product Hydrolysis

Caption: Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Materials:

  • 2-Chlorotoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. An inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents). Add anhydrous dichloromethane to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C. Following this, add 2-chlorotoluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Isolation: Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Physicochemical Properties and Characterization

The following table summarizes some of the key physicochemical properties of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

PropertyValue
CAS Number 54557-91-4
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.65 g/mol
Appearance White to off-white solid
Storage Sealed in a dry environment at 2-8°C
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the presence of the aromatic and aliphatic protons and carbons, respectively, and their specific chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the ketone C=O stretching.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Potential Applications

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid and its derivatives have shown potential in several areas of research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.[1]

Antimicrobial Activity: Studies have indicated that 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[1] The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and function.[1] A study on derivatives of this compound showed a strong correlation between structural modifications and antimicrobial potency, with the chlorophenyl moiety being important for activity against Gram-positive bacteria.[1] An antimicrobial efficacy study reported a Minimum Inhibitory Concentration (MIC) range of 10 to 50 µg/mL against various pathogens.[1]

Anticancer Properties: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.[1] It appears to interact with specific molecular targets involved in cell proliferation and survival pathways.[1] Research involving HeLa and MCF-7 cells showed significant reductions in cell viability, with IC₅₀ values around 25 µM for HeLa cells.[1] The anticancer effect is attributed to the compound's ability to activate apoptotic pathways, potentially through the inhibition of key enzymes or the generation of reactive oxygen species (ROS), leading to oxidative stress.[1]

Agrochemicals

Derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid have shown promise as precursors for the development of novel agrochemicals, with some studies indicating their potential to enhance plant growth and resistance to pathogens.[1]

Materials Science

The unique structure of this compound makes it a valuable intermediate in the synthesis of new materials and polymers with specific properties, such as improved thermal stability and mechanical strength.[1]

Conclusion

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a versatile compound with a straightforward synthesis based on fundamental organic chemistry principles. Its discovery in the early 2000s opened up avenues for its exploration in various fields. While further research is needed to fully elucidate its mechanisms of action and to develop specific applications, the existing data on its antimicrobial and anticancer properties, along with its potential in materials science, make it a compound of continued interest for researchers and drug development professionals.

References

  • PrepChem. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • Wikipedia. (2023, December 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • Chemistry Wale. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube. Retrieved from [Link]

  • mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Chloro-3-oxobutyric acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid through a Friedel-Crafts acylation reaction. This protocol is designed for researchers, chemists, and professionals in drug development and chemical synthesis. The narrative delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and provides expert insights into critical parameters, safety protocols, and troubleshooting. The objective is to equip the user with a robust and reproducible method for obtaining the target keto-acid, a valuable intermediate in organic synthesis.

Introduction and Scientific Context

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, has been a pivotal reaction for forming carbon-carbon bonds to aromatic rings since its discovery by Charles Friedel and James Crafts in 1877.[1][2] It facilitates the introduction of an acyl group onto an aromatic substrate, yielding aryl ketones.[3] This reaction is particularly powerful because, unlike its alkylation counterpart, the acylated product is deactivated, which effectively prevents polysubstitution.[4]

The target molecule, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, is synthesized by the acylation of 2-chlorotoluene with succinic anhydride.[5] This specific keto-acid serves as a versatile building block, with its dual functionality—a ketone and a carboxylic acid—offering multiple handles for subsequent chemical transformations in the development of more complex molecules.

The overall transformation is depicted below:

  • Reactants: 2-Chlorotoluene and Succinic Anhydride

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

  • Product: 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

The Underlying Chemistry: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride proceeds through a well-established electrophilic aromatic substitution pathway.

Step 1: Generation of the Electrophile (Acylium Ion) The reaction is initiated by the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion. This ion is resonance-stabilized and serves as the potent electrophile required for the reaction.[6][7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The nucleophilic π-electron system of the 2-chlorotoluene ring attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Regioselectivity Explained: The directing effects of the substituents on the aromatic ring govern the position of acylation. The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atom (-Cl) is a deactivating, ortho, para-director. The activating nature of the methyl group makes it the dominant directing group. Acylation occurs predominantly at the C4 position (para to the methyl group), which is sterically more accessible than the ortho position and is electronically favored.

Step 3: Rearomatization and Catalyst Complexation A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring.[8] The resulting ketone product, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst. This is a critical point: because the product is complexed, the Lewis acid is not regenerated catalytically. Therefore, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.[4]

Step 4: Hydrolysis (Work-up) The final product is liberated from the aluminum complex by quenching the reaction mixture with cold, dilute acid (e.g., HCl), which hydrolyzes the complex.

Mechanistic Pathway Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Hydrolysis Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Electrophile + [AlCl₃-O-CO(CH₂)₂COOH]⁻ Succinic_Anhydride->Acylium_Ion Coordination & Cleavage AlCl3_1 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Nucleophilic Attack 2_Chlorotoluene 2-Chlorotoluene 2_Chlorotoluene->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Proton Abstraction AlCl4_minus [AlCl₄]⁻ Final_Product 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid Product_Complex->Final_Product HCl_H2O HCl / H₂O Work-up

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Chlorotoluene126.5812.65 g (11.5 mL)0.10Substrate
Succinic Anhydride100.0710.0 g0.10Acylating Agent
Anhydrous AlCl₃133.3429.4 g0.22Catalyst (2.2 equiv.)
Nitrobenzene123.11100 mL-Solvent
Hydrochloric Acid (conc.)36.46~50 mL-For work-up
Ice-~500 g-For cooling
5% Sodium Bicarbonate (aq)-~400 mL-For extraction
Deionized Water18.02As needed-For washing
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent
  • Rationale for Solvent Choice: Nitrobenzene is an excellent solvent for Friedel-Crafts reactions as it is highly polar, allowing for good solubility of the aluminum chloride complex, and its aromatic ring is strongly deactivated, preventing it from competing as a substrate in the reaction.[9] Its high boiling point also allows for a wider reaction temperature range.[10] Dichloromethane can be used as an alternative.

  • Rationale for Catalyst Stoichiometry: Over two equivalents of AlCl₃ are necessary. One equivalent activates the succinic anhydride, and a second equivalent complexes with the carbonyl group of the resulting ketone product. The free carboxylic acid group on the succinic anhydride moiety also consumes a portion of the Lewis acid.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Initial Cooling: Charge the flask with nitrobenzene (50 mL) and 2-chlorotoluene (12.65 g). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride (29.4 g) to the stirred solution over 30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.[11] A reddish-brown slurry will form.

  • Acylating Agent Addition: Dissolve the succinic anhydride (10.0 g) in warm nitrobenzene (50 mL) and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over 45-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench (Work-up): Prepare a beaker with 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.[12]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (nitrobenzene) layer. Extract the aqueous layer twice with 50 mL portions of a suitable solvent like dichloromethane to recover any dissolved product.[13] Combine all organic layers.

  • Product Extraction: Wash the combined organic layers with 100 mL of water. Extract the desired carboxylic acid product from the organic layer using multiple portions of 5% aqueous sodium bicarbonate solution (e.g., 3 x 100 mL). The product will move into the aqueous basic layer as its sodium salt.[13]

  • Product Precipitation: Cool the combined bicarbonate extracts in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2 (test with pH paper). The product, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

G A 1. Charge Flask (2-Chlorotoluene, Nitrobenzene) B 2. Cool to 0-5 °C A->B C 3. Add Anhydrous AlCl₃ (Portion-wise, <10 °C) B->C D 4. Add Succinic Anhydride Solution (Dropwise, <10 °C) C->D E 5. Stir at Room Temperature (4-6 hours) D->E F 6. Quench Reaction (Pour into Ice/HCl) E->F G 7. Separate Layers (Collect Organic Phase) F->G H 8. Extract Product with NaHCO₃(aq) G->H I 9. Acidify Aqueous Layer with HCl H->I J 10. Filter & Dry Product I->J

Sources

Application Note: High-Purity Recovery of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid by recrystallization. This keto-acid is a valuable building block in medicinal chemistry, and its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1][2] This guide details a systematic approach, from solvent selection to final purity verification, designed to be a self-validating system for researchers, scientists, and drug development professionals. We will explore the underlying principles of crystallization, provide a step-by-step experimental workflow, and outline methods for assessing the efficacy of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4][5] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[6][7] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility and the impurities are either highly soluble or insoluble. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).[3][5]

For 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (MW: 226.65 g/mol ), a bifunctional molecule containing both a ketone and a carboxylic acid, achieving high purity is critical for subsequent synthetic steps.[1][8] Impurities can interfere with reaction kinetics, lead to unwanted side products, and complicate downstream purification efforts. This protocol offers a robust method to significantly enhance the purity of this intermediate.

Physicochemical Properties and Solvent Selection Strategy

The success of any recrystallization hinges on the selection of an appropriate solvent.[6][9] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at room temperature or below. Additionally, the solvent should be chemically inert with the compound, be volatile enough for easy removal from the purified crystals, and ideally be non-toxic and inexpensive.[9][10]

Recommended Solvents for Screening

A preliminary screening with small quantities of the crude material is the most reliable method for identifying the optimal solvent. The following solvents are recommended for initial testing:

SolventPolarityBoiling Point (°C)Rationale
Ethanol Polar Protic78Often a good solvent for carboxylic acids.
Ethyl Acetate Moderately Polar77Good solubilizing power for a range of polarities.
Toluene Non-polar111May be effective for the aromatic portion of the molecule.
Acetone Polar Aprotic56A strong solvent, may be useful in a mixed-solvent system.
Water Highly Polar100Unlikely to be a good single solvent, but useful as an anti-solvent.
Ethanol/Water VariableVariableA mixed system can fine-tune polarity for optimal results.
Toluene/Hexane VariableVariableCan be effective if the compound is highly soluble in hot toluene.
Experimental Solvent Screening Protocol
  • Place approximately 50 mg of the crude 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid into several test tubes.

  • To each tube, add a different solvent from the screening list dropwise at room temperature, swirling after each addition, until a total of 1 mL is added. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[9]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent required.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.

Detailed Recrystallization Protocol

This protocol assumes that an ethanol/water mixed solvent system has been identified as optimal from the screening process. This is a common and effective system for compounds with moderate polarity.

Materials and Equipment
  • Crude 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate size for the scale)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass to cover the flask

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Melting point apparatus

  • TLC plates (silica gel), chamber, and solvents (e.g., hexane/ethyl acetate mixture)

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Dissolution: Place the crude 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the solution gently on a hot plate with stirring. It is crucial to use the minimal amount of hot solvent to ensure the solution is saturated upon cooling.[3][5]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This step is critical to remove impurities that will not dissolve in the hot solvent.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored organic impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[6]

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus.[12] This creates a rough surface for nucleation. Alternatively, a "seed crystal" of the pure compound can be added.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals by further decreasing the compound's solubility.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as the crystallization solvent) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Start Start with Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Add Solvent HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath Maximize Yield VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Purity Assessment: A Self-Validating System

To confirm the success of the recrystallization, the purity of the final product must be assessed and compared to the crude material.

Melting Point Determination

Principle: A pure crystalline solid will have a sharp and defined melting point range (typically 0.5-1°C), while an impure substance will melt over a wider range and at a lower temperature.[13][14][15] This phenomenon, known as melting point depression, is a reliable indicator of purity.[13]

Protocol:

  • Load a small, finely ground sample of the dried, recrystallized product into a capillary tube to a depth of 2-3 mm.[13]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

  • Compare the melting point of the recrystallized product to that of the crude starting material. A successful purification will result in a higher and narrower melting point range.

Thin-Layer Chromatography (TLC)

Principle: TLC is a chromatographic technique used to separate components of a mixture based on their differential affinities for a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[16][17][18] Purity is assessed by the number of spots that appear for a given sample. A pure compound should ideally show a single spot.

Protocol:

  • Prepare a TLC developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined experimentally). For carboxylic acids, adding a small amount of acetic acid to the mobile phase can prevent "tailing" of the spot.[19]

  • On a silica gel TLC plate, lightly draw a baseline in pencil about 1 cm from the bottom.

  • Spot the plate with solutions of the crude material, the recrystallized product, and a co-spot (both crude and recrystallized product in the same spot).

  • Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow the plate to dry.

  • Visualize the spots under a UV lamp. The purified sample should show a single, distinct spot, while the crude material may show multiple spots. The co-spot will indicate if the main component in the crude is the same as the purified product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid by recrystallization. By following a systematic approach to solvent selection and executing the protocol with care, researchers can achieve a significant increase in the purity of this valuable chemical intermediate. The inclusion of self-validating purity assessment techniques, such as melting point determination and TLC, ensures the quality and reliability of the final product for downstream applications in drug discovery and development.

References

  • Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • NAMSA. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Washington State University. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Educator.com. (2015, May 28). Thin Layer Chromatography (TLC) | Organic Chemistry Lab [Video]. YouTube. Retrieved from [Link]

  • Nadia Korovina. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ACS Publications. (2014). Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. Retrieved from [Link]

Sources

Application Note: A Detailed Guide to the Structural Elucidation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed protocol for the complete structural analysis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid via Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical process. The protocols herein are designed as a self-validating system, integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments to build an unambiguous structural assignment from the ground up. By grounding our methodology in authoritative principles of NMR spectroscopy, this document serves as a robust guide for the characterization of this molecule and other similarly complex aromatic keto-acids.

Introduction: The Imperative of Unambiguous Structural Verification

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a small organic molecule with potential applications as a building block in the synthesis of novel pharmaceutical agents and advanced materials. Its chemical reactivity, biological activity, and material properties are dictated by its precise three-dimensional structure. The substitution pattern on the phenyl ring and the integrity of the keto-acid side chain are critical quality attributes. The presence of regioisomers, such as 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid, or synthetic byproducts could drastically alter these properties, leading to failed experiments or misinterpreted results.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the non-destructive and complete structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments of individual nuclei (chemical shift), their bonding relationships with neighbors (scalar coupling), and their through-space proximities (Nuclear Overhauser Effect). This guide details a systematic workflow employing a suite of NMR experiments to rigorously confirm the identity, purity, and structure of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Experimental Strategy and Rationale

A robust NMR analysis is not merely a collection of experiments but a logical progression of inquiries. Our approach begins with foundational 1D techniques to survey the molecule's components and advances to sophisticated 2D correlation experiments to piece them together.

NMR_Strategy cluster_prep Phase 1: Foundation cluster_1D Phase 2: Initial Survey (1D) cluster_2D Phase 3: Connectivity Mapping (2D) cluster_confirm Phase 4: Final Assembly A Sample Preparation (Solubility & Solvent Choice) B ¹H NMR (Proton Census & Splitting) A->B Acquire C ¹³C{¹H} NMR (Carbon Backbone Count) B->C Analyze D DEPT-135 (Carbon Type Identification) C->D Refine E COSY (¹H–¹H Bond Connectivity) D->E Correlate F HSQC (Direct ¹H–¹³C Attachment) E->F Assign G HMBC (Long-Range ¹H–¹³C Connectivity) F->G Connect H Data Synthesis & Structure Verification G->H Elucidate

Figure 1: A systematic workflow for NMR-based structure elucidation.

The "Why" Behind the Workflow
  • ¹H NMR: As the most sensitive NMR-active nucleus in organic molecules, the proton spectrum is the logical starting point.[2] It provides a rapid overview of the number of distinct proton types, their relative populations (via integration), and immediate neighbor information through spin-spin coupling patterns.

  • ¹³C{¹H} NMR: This experiment provides a direct count of the number of unique carbon environments in the molecule. The use of proton decoupling simplifies the spectrum, yielding a single peak for each distinct carbon atom.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This essential experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (including C=O and carbons bearing substituents like Cl) are invisible in a DEPT-135 spectrum, thus confirming their assignment.

  • COSY (Correlation Spectroscopy): This 2D experiment is the primary tool for identifying bonded proton networks (spin systems). It reveals which protons are scalar-coupled to each other, allowing for the straightforward tracing of the -CH₂-CH₂- fragment and the connectivity within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D technique maps each proton to the carbon atom it is directly bonded to. It serves as the definitive bridge between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete molecular structure. It reveals correlations between protons and carbons over two to three bonds, connecting the molecular fragments (the aliphatic chain, the aromatic ring, the methyl group) through key quaternary centers like the ketone and carboxylic acid carbonyls.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Rationale: The choice of a deuterated solvent is paramount. It must fully dissolve the analyte without reacting with it, and its residual signals must not obscure important analyte resonances. For a carboxylic acid, a polar aprotic solvent like DMSO-d₆ is often ideal as it can solubilize the molecule and usually allows for the observation of the exchangeable acidic proton.[3] Chloroform-d (CDCl₃) is another common choice, though the acidic proton may exchange or be very broad.

Methodology:

  • Mass Measurement: Accurately weigh 15-20 mg of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

  • Solubilization: Dissolve the sample in 0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Homogenization: Gently vortex the vial for 30 seconds to ensure a homogeneous solution. If necessary, briefly warm the sample in a water bath to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

Rationale: The following parameters are suggested for a 500 MHz NMR spectrometer. The number of scans for each experiment is selected to achieve an optimal signal-to-noise ratio. A sufficient relaxation delay (d1) is critical for ensuring that the magnetization has returned to equilibrium before the next scan, which is essential for accurate signal integration, particularly in ¹H and ¹³C experiments.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

ExperimentKey ParametersJustification for Parameter Selection
¹H NMR ns (scans): 16 d1 (relaxation delay): 5 s sw (spectral width): 20 ppmA 5-second relaxation delay is crucial for allowing full relaxation of all protons, ensuring the accuracy of the integration for quantitative analysis.
¹³C{¹H} NMR ns: 1024 d1: 2 s sw: 250 ppmA larger number of scans is required due to the low 1.1% natural abundance of the ¹³C isotope.[2]
DEPT-135 ns: 256 d1: 2 s J (coupling constant): 145 HzThis experiment is significantly faster than a standard ¹³C acquisition and provides vital multiplicity information. The J-value is optimized for typical one-bond C-H coupling constants.
gCOSY ns: 2 per increment td (time domain points): 2048 (F2), 256 (F1)The gradient-selected (gCOSY) version of this experiment provides cleaner spectra with fewer artifacts than older magnitude COSY versions.
gHSQC ns: 4 per increment td: 2048 (F2), 256 (F1) J: 145 HzThis experiment definitively correlates protons with their directly attached carbons, providing the most reliable method for ¹³C assignments.[4]
gHMBC ns: 16 per increment td: 2048 (F2), 512 (F1) Long-range J delay: 80 msThe long-range delay is optimized for detecting correlations through 2-4 bonds (typically 4-10 Hz). This is the cornerstone experiment for piecing together the molecular fragments through quaternary carbons and heteroatoms.

Data Interpretation and Structural Assembly

The following section describes the logical process of assigning the NMR signals based on the known structure of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Target Structure:

Structure of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Structure_Elucidation_Flow cluster_aliphatic Aliphatic Chain Assignment cluster_aromatic Aromatic Ring Assignment cluster_final_assembly Final Structure Assembly via HMBC A '¹H NMR' Two signals, ~2.8-3.3 ppm Each integrates to 2H Both are Triplets B 'COSY' Strong cross-peak between the two aliphatic signals A->B Confirms -CH₂-CH₂- unit C 'DEPT-135' Two negative signals confirming two CH₂ groups B->C Confirms multiplicity D 'HSQC' H-2 → C-2 H-3 → C-3 C->D Assigns carbons H 'HMBC Key Correlations' H-3 → C-4 (Ketone) H-2', H-6' → C-4 (Ketone) H-2 → C-1 (Acid) Methyl Protons → C-2', C-3', C-4' D->H E '¹H NMR' Three signals, ~7.4-8.0 ppm Patterns: d, d, dd F 'COSY' Cross-peak between H-5' and H-6' (ortho coupling) E->F Confirms proton positions G 'HSQC' H-2' → C-2' H-5' → C-5' H-6' → C-6' F->G Assigns aromatic CH carbons G->H I 'Structure Verified' All fragments connected unambiguously All chemical shifts and couplings are consistent H->I Synthesizes all data

Figure 2: Logical pathway for assembling the final structure from discrete NMR data sets.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) provided in the table below are predicted values based on established NMR principles and data from analogous structures.[5] Actual experimental values may show slight variations.

Table 2: Predicted NMR Assignments for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (in CDCl₃)

Atom PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)DEPT-135 PhaseKey HMBC Correlations (Proton → Carbon)
1 (COOH)~10-12, br s, 1H~178.5AbsentH-2 → C-1
2 (-CH₂-)~2.85, t, J=6.6 Hz, 2H~28.2NegativeH-2 → C-1, C-3, C-4
3 (-CH₂-)~3.28, t, J=6.6 Hz, 2H~33.5NegativeH-3 → C-2, C-4, C-1'
4 (C=O)-~196.8AbsentH-3 → C-4, H-2' → C-4, H-6' → C-4
1' (C-Aryl)-~134.5Absent-
2' (CH-Aryl)~7.90, d, J=2.1 Hz, 1H~130.8PositiveH-2' → C-4, C-3', C-4', C-6'
3' (C-Aryl)-~136.2Absent-
4' (C-Aryl)-~139.5Absent-
5' (CH-Aryl)~7.45, d, J=8.3 Hz, 1H~127.5PositiveH-5' → C-1', C-3', C-4'
6' (CH-Aryl)~7.75, dd, J=8.3, 2.1 Hz, 1H~129.0PositiveH-6' → C-2', C-4', C-4
Me (-CH₃)~2.42, s, 3H~20.5PositiveMe → C-2', C-3', C-4'
Step-by-Step Interpretation Guide
  • Aliphatic Chain (-CH₂-CH₂-): In the ¹H spectrum, identify two triplets, each integrating to 2H, in the 2.8-3.3 ppm region. The COSY spectrum must show a clear cross-peak connecting these two signals. The DEPT-135 spectrum will display two negative signals, confirming them as CH₂ groups.

  • Aromatic System (C₆H₃): Locate three signals in the aromatic region (7.4-8.0 ppm). The expected splitting pattern for a 1,2,4-trisubstituted ring is a doublet, a doublet, and a doublet of doublets. COSY will confirm the connectivity between the two adjacent protons (H-5' and H-6', ortho coupling).

  • Methyl Group (-CH₃): A sharp singlet integrating to 3H around 2.4 ppm is indicative of the aromatic methyl group.

  • Linking Protons to Carbons (HSQC): Use the HSQC spectrum to create direct one-bond correlations. For example, the proton at ~3.28 ppm will correlate to the carbon at ~33.5 ppm, definitively assigning both H-3 and C-3. Repeat this for all protonated carbons.

  • Assembling the Molecule (HMBC): This is the final step in confirming the overall structure.

    • Chain to Ring: Look for a correlation from the downfield aliphatic protons (H-3) to the ketone carbon (C-4 at ~196.8 ppm). Crucially, also look for correlations from the aromatic protons H-2' and H-6' to this same ketone carbon. This triad of correlations unambiguously links the butanoic acid chain to the phenyl ring at position 1'.

    • Chain Terminus: A correlation from the upfield aliphatic protons (H-2) to the carboxylic acid carbon (C-1 at ~178.5 ppm) confirms the end of the chain.

    • Methyl Position: Correlations from the methyl protons (~2.42 ppm) to aromatic carbons C-2', C-3', and C-4' will lock its position at C-3'.

  • Final Cross-Validation: Ensure every signal in every spectrum is assigned and is consistent with the proposed structure. The number of signals, their chemical shifts, their integrations (for ¹H), their multiplicities (for ¹³C via DEPT), and all 2D correlations must form a single, self-consistent structural narrative.

Trustworthiness and Self-Validation of the Protocol

  • Redundancy: The structure is confirmed from multiple angles. For instance, the crucial bond between the ketone and the aromatic ring is validated by HMBC correlations from three different protons (H-3, H-2', and H-6') to the same carbon (C-4).

  • Consistency: The data from different experiments must be mutually consistent. The number of CH, CH₂, and CH₃ groups identified by DEPT-135 must match the integrated ¹H NMR and be fully assigned by HSQC. Any inconsistency would immediately flag a potential structural misassignment or the presence of an impurity.

  • Predictive Power: The initial 1D spectra allow for the generation of hypotheses about molecular fragments. The 2D spectra then rigorously test these hypotheses. The COSY confirms ¹H-¹H connectivity, the HSQC confirms ¹H-¹³C connectivity, and the HMBC confirms the long-range assembly of the fragments.

By adhering to this structured, multi-dimensional approach, a scientist can achieve a high degree of confidence in the structural verification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, ensuring data integrity for all subsequent research and development activities.

References

  • Introduction to NMR Spectroscopy. Bruker Corporation.[Link]

  • DEPT NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Wiley.[Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.[Link]

  • Spectroscopy of Carboxylic Acids. JoVE.[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal.[Link]

  • Structure Elucidation and NMR. Hypha Discovery.[Link]

  • Predict 13C carbon NMR spectra. NMRDB.org.[Link]

  • An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate.[Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This compound is a relevant intermediate in synthetic organic chemistry and pharmaceutical development.[1] The described method utilizes a C18 stationary phase with a simple acidic mobile phase and UV detection, ensuring high sensitivity, specificity, and reproducibility. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for quality control, stability testing, and research applications.[2][3][4]

Introduction and Scientific Rationale

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is an aromatic ketone and carboxylic acid derivative.[1][5] Accurate and precise quantification of this compound is essential for monitoring reaction kinetics, determining purity of synthetic batches, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The chosen methodology is Reversed-Phase HPLC (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[6][7] The analyte possesses both hydrophobic (the chloro-methylphenyl ring) and hydrophilic (the carboxylic acid) moieties, making it an ideal candidate for retention on a non-polar C18 stationary phase.

A critical aspect of analyzing organic acids like the target analyte is controlling their ionization state.[7][8] The carboxylic acid group (pKa typically ~4-5) will be variably ionized in neutral mobile phases, leading to poor peak shape and shifting retention times. To ensure consistent and sharp chromatographic peaks, the mobile phase is acidified to a pH of approximately 2.5-3.0. At this pH, the carboxylic acid is fully protonated (non-ionized), increasing its hydrophobicity and ensuring stable retention on the C18 column.[9] Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the aromatic ring and ketone functional group.

Experimental Methodology

Materials and Reagents
  • Reference Standard: 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or Milli-Q equivalent

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade (approx. 85%)

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • Data Acquisition: Chromatographic software for system control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

Optimized Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile : 20mM KH₂PO₄ Buffer (pH 2.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Causality Note: A C18 column provides robust hydrophobic retention. The 50:50 isocratic mobile phase offers a balance between analysis time and resolution from potential impurities. A column temperature of 30 °C ensures stable retention times by mitigating fluctuations in ambient temperature. The detection wavelength of 255 nm was selected based on common methods for similar alpha-keto acids, providing a good signal-to-noise ratio.[10]

Protocols and Procedures

Mobile Phase and Solution Preparation

Aqueous Buffer (20mM KH₂PO₄, pH 2.5):

  • Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

Mobile Phase (ACN:Buffer 50:50):

  • Carefully mix 500 mL of HPLC grade Acetonitrile with 500 mL of the prepared Aqueous Buffer.

  • Degas the final mobile phase for 15 minutes using sonication or an online degasser before use.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

Calibration Standards (e.g., 5 - 150 µg/mL):

  • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards covering the desired concentration range.

Sample Preparation:

  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte and transfer it to a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Standard Stock Solution.

  • Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analytical Workflow

The overall process from sample receipt to final data analysis is streamlined for efficiency and accuracy.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage Sample Sample Receipt StdPrep Standard & Sample Preparation Sample->StdPrep Inject Inject Standards & Samples StdPrep->Inject MobilePhase Mobile Phase Preparation Equilibrate System Equilibration & SST MobilePhase->Equilibrate Equilibrate->Inject Integrate Peak Integration & Identification Inject->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Report Final Report Generation Quantify->Report G cluster_params Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOQ LOQ / LOD Start->LOQ Robustness Robustness Start->Robustness Validation Method Validation Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation LOQ->Validation Robustness->Validation

Caption: Logical flow of the method validation process.

Conclusion

The RP-HPLC method presented provides a straightforward, precise, and accurate protocol for the quantitative determination of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in any analytical laboratory. The comprehensive validation framework ensures that the results generated are reliable and meet the stringent requirements of the pharmaceutical industry and scientific research.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch GmbH. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Methods for Organic Acids. Shimadzu Corporation. [Link]

  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online. [Link]

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]

Sources

Application Note: High-Throughput Analysis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective quantification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in complex biological matrices. Leveraging the power of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), this application note details the underlying principles, instrument parameters, and a step-by-step protocol. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and data integrity, catering to the needs of researchers in pharmaceutical development and related fields.

Introduction: The Rationale for a Tailored MS-Based Approach

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a substituted aromatic keto-carboxylic acid with a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.65 g/mol .[1][2] Its structure, featuring a carboxylic acid moiety, a ketone group, and a substituted phenyl ring, presents unique analytical challenges and opportunities. Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC, offers unparalleled specificity and sensitivity for its detection and quantification.

The choice of electrospray ionization (ESI) in the negative ion mode is a logical starting point for this analyte. The carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, a prerequisite for efficient ionization and subsequent mass analysis.[3] This application note will focus on a robust LC-MS/MS method utilizing ESI to achieve low detection limits and high precision.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is crucial for developing a selective and sensitive Multiple Reaction Monitoring (MRM) method. The fragmentation of carbonyl compounds, including ketones and carboxylic acids, is well-documented and typically involves processes like alpha-cleavage and McLafferty rearrangements.[4][5][6][7]

Upon collisional activation in the tandem mass spectrometer, the [M-H]⁻ precursor ion of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is expected to undergo characteristic fragmentation. The primary fragmentation pathway is anticipated to be an alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion.

Table 1: Predicted Precursor and Product Ions for MRM Analysis

AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Fragmentation Pathway
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid225.03169.01Alpha-cleavage
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid225.03125.02Cleavage of the butanoic acid chain

Note: The exact masses are calculated based on the most abundant isotopes. These values should be optimized during method development.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Matrix Spiking & Internal Standard Addition s_ext Protein Precipitation or Solid Phase Extraction s_prep->s_ext s_evap Evaporation & Reconstitution s_ext->s_evap lc Reversed-Phase LC Separation s_evap->lc ms Negative Ion ESI-MS/MS lc->ms d_acq Data Acquisition (MRM) ms->d_acq d_proc Quantification & Reporting d_acq->d_proc

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Detailed Protocols

Sample Preparation: Ensuring a Clean Analyte Introduction

The goal of sample preparation is to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest. The choice of method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate).

Protocol 1: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase chromatographic method is ideal for retaining and separating this moderately polar analyte from other matrix components.

Table 2: Suggested Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: A C18 column provides excellent retention for hydrophobic and moderately polar compounds. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution. The use of formic acid as a mobile phase additive aids in the protonation of the analyte in the positive ion mode, but is also compatible with negative ion mode and helps in achieving good peak shape.

Mass Spectrometry: Selective and Sensitive Detection

The analysis will be performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. The use of Multiple Reaction Monitoring (MRM) will ensure high selectivity and sensitivity.

Table 3: Suggested Mass Spectrometer Parameters

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Note: These parameters should be optimized for the specific instrument being used.

Data Analysis and Interpretation

The acquired MRM data will be processed using the instrument's software. A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants. The concentration of the analyte in the unknown samples will be determined from this calibration curve.

Method Validation

To ensure the reliability of the analytical method, a full validation should be performed according to the guidelines of the relevant regulatory bodies (e.g., FDA, EMA). This validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation patterns, offer a solid foundation for researchers to develop and validate their own assays. This methodology is well-suited for applications in drug metabolism and pharmacokinetic studies, as well as other areas of biomedical research.

References

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Alpha Cleavage in Mass Spectrometry. [Link]

  • Journal of the American Society for Mass Spectrometry. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • University of Arizona. Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

  • Springer Medizin. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • ResearchGate. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

  • PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

  • IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • NIST. Butanoic acid, 4-chloro-4-oxo-, ethyl ester. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives from 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This six-membered ring system, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for designing therapeutic agents across a wide spectrum of diseases.[1][2][3] Pyridazinone derivatives have demonstrated a remarkable range of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

The synthetic accessibility of the pyridazinone ring allows for extensive structural modifications, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[6] One of the most robust and widely adopted methods for constructing the pyridazinone core is the cyclocondensation of a γ-keto acid with hydrazine or its derivatives.[7][8][9] This approach is valued for its reliability, high yields, and operational simplicity.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of pyridazinone derivatives, commencing with the specific γ-keto acid, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and subsequent derivatization, and offer expert insights into the experimental process.

Chemical Principle and Reaction Mechanism

The cornerstone of this synthesis is the reaction between a γ-keto acid and hydrazine hydrate. The reaction proceeds via a two-step mechanism: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable, six-membered 4,5-dihydropyridazin-3(2H)-one ring.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of the 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This is a classical condensation reaction that results in the formation of a hydrazone intermediate and the elimination of a water molecule.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular nucleophilic acyl substitution leads to the formation of a cyclic intermediate, which subsequently eliminates another molecule of water to yield the thermodynamically stable dihydropyridazinone ring.[10]

The choice of a γ-keto acid as the starting material is strategic; the 1,4-relationship between the ketone and carboxylic acid functionalities is perfectly poised for the formation of the six-membered heterocyclic ring upon reaction with the dinucleophilic hydrazine.[6][9]

Caption: A simplified diagram illustrating the key steps in the formation of the dihydropyridazinone ring from a γ-keto acid and hydrazine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent derivatization of the target pyridazinone.

Protocol 1: Synthesis of 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound I)

This core protocol describes the foundational cyclocondensation reaction.

Materials and Reagents:

  • 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (~64% N₂H₄ in H₂O)

  • Absolute Ethanol

  • Deionized Water

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (e.g., 0.01 mol) in absolute ethanol (40-50 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 0.02 mol, 2 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine ensures complete consumption of the starting keto acid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[10]

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 3-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to observe the disappearance of the starting material spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will likely form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Aromatization to 6-(4-chloro-3-methylphenyl)pyridazin-3(2H)-one (Compound II)

The dihydropyridazinone (Compound I) can be oxidized to its corresponding aromatic pyridazinone, which is often a more biologically active scaffold.

Materials and Reagents:

  • Compound I (from Protocol 1)

  • Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., MnO₂)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: Dissolve Compound I (e.g., 0.01 mol) in glacial acetic acid (30 mL) in a round-bottom flask with stirring.

  • Oxidation: Slowly add a solution of chromium trioxide (CrO₃) in a small amount of water and acetic acid to the reaction mixture. Maintain the temperature below 40°C during the addition. Caution: Chromium trioxide is a strong oxidizer and toxic. Handle with appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the aromatized product should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure aromatic product (Compound II).

Protocol 3: N-Alkylation of Compound I to Synthesize Ester Derivatives (Compound III)

N-alkylation is a common strategy in medicinal chemistry to explore Structure-Activity Relationships (SAR).[11] This protocol demonstrates the addition of an ethyl acetate group to the N2 position.

Materials and Reagents:

  • Compound I (from Protocol 1)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of Compound I (e.g., 3 mmol) in dry THF (20 mL), add anhydrous potassium carbonate (e.g., 9 mmol, 3 equivalents) and a catalytic amount of TBAB.[11]

  • Addition of Alkylating Agent: Add ethyl bromoacetate (e.g., 3.2 mmol, ~1.1 equivalents) dropwise to the stirred suspension.[11]

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.[12]

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-alkylated ester (Compound III).[11]

Data Presentation and Characterization

The following table summarizes the typical reaction conditions and expected outcomes for the protocols described.

ProtocolKey Starting MaterialKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
1 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acidHydrazine HydrateEthanolReflux (~78°C)3 - 685 - 95%
2 Compound ICrO₃ / Acetic AcidGlacial Acetic AcidRoom Temp.12 - 2460 - 75%
3 Compound IEthyl bromoacetate, K₂CO₃THFReflux (~66°C)6 - 870 - 90%[11]

Expected Characterization Data:

  • ¹H NMR: For Compound I, expect to see characteristic signals for the diastereotopic protons of the CH₂-CH₂ group in the dihydropyridazinone ring, typically as complex multiplets in the 2.5-3.5 ppm range. A broad singlet for the N-H proton will also be present. For Compound II, the aromatization will result in two new vinylic proton signals in the aromatic region. For Compound III, new signals corresponding to the ethyl group (a triplet and a quartet) will appear.

  • ¹³C NMR: The carbonyl carbon of the pyridazinone ring typically appears around 165-175 ppm.

  • IR Spectroscopy: A strong C=O stretching band will be prominent around 1650-1680 cm⁻¹. An N-H stretch will be visible around 3200 cm⁻¹ for Compounds I and II.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target compound should be observed.

Workflow Visualization

The general experimental workflow for the primary synthesis can be visualized as a clear, sequential process.

Caption: A flowchart outlining the standard procedure for synthesizing the dihydropyridazinone core.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reflux time, an additional equivalent of hydrazine hydrate can be added and reflux continued for another 1-2 hours.

  • Purification Challenges: If the crude product is oily or difficult to crystallize, it may be due to excess hydrazine or other impurities. An aqueous workup (e.g., extraction with ethyl acetate from a dilute acid solution) followed by column chromatography may be necessary.

  • Oxidation Step: The aromatization reaction can sometimes be sluggish. Using alternative oxidizing agents like manganese dioxide (MnO₂) in a solvent like THF can be effective and may offer a milder alternative to chromium-based reagents.[13]

  • N-Alkylation Selectivity: While N2-alkylation is generally favored, some O-alkylation can occur, leading to a mixture of products. Using a polar aprotic solvent like THF or DMF with a carbonate base typically maximizes N-alkylation.

Conclusion

The cyclocondensation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid with hydrazine hydrate is a highly efficient and reliable method for constructing the valuable 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold. The resulting product serves as a versatile intermediate for further chemical exploration, including aromatization and N-alkylation, which are critical steps in the development of novel therapeutic agents. The protocols outlined in this guide provide a solid and validated foundation for researchers to synthesize and diversify this important class of heterocyclic compounds.

References

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Avens Publishing Group. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Available at: [Link]

  • Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

  • Medicinal Chemistry. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Available at: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • PubMed Central. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available at: [Link]

  • ResearchGate. Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. Available at: [Link]

  • ResearchGate. Synthesis of pyridazinone derivatives. | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthetic route for preparation of pyridazinone derivatives (3–17). Available at: [Link]

  • ResearchGate. Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Available at: [Link]

  • PubMed. Formation of the pyridazine natural product azamerone by biosynthetic rearrangement of an aryl diazoketone. Available at: [Link]

  • PubMed Central. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Antimicrobial Susceptibility Testing of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of novel chemical entities for their potential as therapeutic agents. This document provides a detailed guide for researchers and drug development professionals on the antimicrobial screening of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a butanoic acid derivative.[1] While the antimicrobial properties of this specific compound are not yet extensively documented, its structural class, which includes keto-acids, has been investigated for antibacterial potential, providing a strong rationale for its screening.[2][3] This guide presents a two-tiered approach: a preliminary qualitative screening using the Agar Well Diffusion assay, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) via the Broth Microdilution method. The protocols are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]

Introduction and Scientific Rationale

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (hereafter referred to as CMPOBA) is an organic compound characterized by a butanoic acid chain, a ketone functional group, and a substituted chloromethylphenyl ring.[6][7] The presence of the keto-acid moiety is of particular interest, as related structures like α-ketoamides and diketo acids have been shown to exhibit antibacterial activity, sometimes by interfering with bacterial processes like quorum sensing or the function of essential enzymes.[2][8]

The evaluation of any new potential antimicrobial agent must follow a logical, stepwise progression from qualitative to quantitative assessment.

  • Initial Screening: The primary goal is to determine if the compound exhibits any antimicrobial activity at a testable concentration. The agar diffusion method is a cost-effective, widely used, and visually intuitive technique for this initial "yes/no" determination.[9][10]

  • Quantitative Assessment: If activity is observed, the next critical step is to quantify its potency. The broth microdilution assay is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This quantitative value is essential for comparing the compound's efficacy against standard antibiotics and for guiding further development.[13]

This application note provides the detailed, self-validating protocols necessary to perform this screening cascade with scientific rigor.

Essential Preliminary Step: Compound Solubilization and Vehicle Control

The accuracy of any antimicrobial assay is contingent upon the effective solubilization of the test compound. As CMPOBA is an organic acid, its aqueous solubility may be limited.

Protocol: Stock Solution Preparation

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for solubilizing compounds for antimicrobial screening. However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Preparation: Accurately weigh a precise amount of CMPOBA powder. Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 25.6 mg/mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Causality Behind the Choice (Expertise): A high-concentration stock is prepared to minimize the volume of solvent added to the assay medium, thereby preventing solvent-induced toxicity to the test organisms. A vehicle control (medium containing the same final concentration of DMSO but no CMPOBA) must be included in all experiments to validate that any observed inhibition is due to the compound itself and not the solvent.

Part I: Preliminary Screening via Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity based on the compound's ability to diffuse through agar and inhibit the growth of a seeded microorganism.[14]

Principle of the Method

A standardized microbial inoculum is uniformly spread across the surface of a sterile agar plate. Wells are then cut into the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses outward from the well, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear around the well where the concentration is sufficient to prevent microbial growth.[15] The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.[9]

Detailed Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab against the inside wall of the tube.[16]

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Creation and Application:

    • Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the inoculated agar.[14]

    • Carefully add a fixed volume (e.g., 50-100 µL) of the CMPOBA test solution into a designated well.[17]

    • Add the same volume of a known antibiotic (e.g., Ciprofloxacin) as a Positive Control .

    • Add the same volume of the solvent (e.g., DMSO diluted to the same concentration as in the test sample) as a Negative/Vehicle Control .[15]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.

    • A zone of inhibition around the CMPOBA well that is significantly larger than the vehicle control well indicates antimicrobial activity.

Workflow and Data Presentation

AgarWellWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis A 1. Prepare 0.5 McFarland Standard Inoculum C 3. Uniformly Swab MHA Plate with Inoculum A->C B 2. Prepare CMPOBA Stock Solution E 5. Add Controls & CMPOBA to Wells B->E D 4. Aseptically Create Wells in Agar C->D D->E F 6. Incubate at 35°C for 18-24 hours E->F G 7. Measure Zone of Inhibition (mm) F->G H 8. Compare to Controls & Record Data G->H

Caption: Workflow for the Agar Well Diffusion Assay.

Table 1: Example Data Recording for Agar Well Diffusion Assay

Test Sample Concentration (µ g/well ) Zone of Inhibition (mm) Interpretation
CMPOBA 256 18 Active
Ciprofloxacin (Positive Control) 5 25 Valid Assay

| DMSO (Vehicle Control) | 2% v/v | 0 | Valid Assay |

Part II: Quantitative Analysis via Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) and is the standard for quantitative susceptibility testing.[11][13]

Principle of the Method

The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[12] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (i.e., bacterial growth). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[11]

Detailed Step-by-Step Protocol
  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Prepare a 2x working solution of CMPOBA at the highest desired final concentration (e.g., if the highest final concentration is 256 µg/mL, prepare a 512 µg/mL solution in CAMHB).

    • Add 100 µL of this 2x CMPOBA solution to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[18]

    • Continue this serial dilution process, transferring 50 µL from well 2 to well 3, and so on, until well 10.

    • After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted compound.

    • Well 11 serves as the Growth Control (no compound).

    • Well 12 serves as the Sterility Control (no compound, no inoculum).[11]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

    • Within 15 minutes of preparation, inoculate wells 1 through 11 with 50 µL of the standardized inoculum. Do not add inoculum to well 12.

    • The final volume in wells 1-11 is now 100 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading and Interpreting Results:

    • Following incubation, place the plate on a dark, non-reflective surface or use a plate reading mirror.

    • Visually inspect the wells for turbidity. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of CMPOBA in a well that remains visually clear (no turbidity).[11]

Workflow and Data Presentation

BrothMicrodilutionWorkflow cluster_prep Plate Setup cluster_inoculation Inoculation cluster_analysis Incubation & Analysis A 1. Add 50µL Broth to Wells 2-12 B 2. Add 100µL of 2x CMPOBA to Well 1 A->B C 3. Perform 2-Fold Serial Dilution (Well 1 -> Well 10) B->C E 5. Add 50µL Inoculum to Wells 1-11 D 4. Prepare Standardized Inoculum (5x10⁵ CFU/mL) D->E F 6. Incubate at 35°C for 16-20 hours E->F G 7. Visually Inspect for Turbidity F->G H 8. Determine MIC Value (Lowest Clear Well) G->H

Caption: Workflow for MIC determination by Broth Microdilution.

Table 2: Example Data Interpretation from a 96-Well Plate

Well CMPOBA (µg/mL) Growth (+/-) Interpretation
1 256 - No Growth
2 128 - No Growth
3 64 - No Growth
4 32 - No Growth
5 16 + Growth
6 8 + Growth
7 4 + Growth
8 2 + Growth
9 1 + Growth
10 0.5 + Growth
11 0 (Growth Control) + Valid Assay
12 0 (Sterility Control) - Valid Assay

| Result | | | MIC = 32 µg/mL |

Trustworthiness: The Role of Quality Control

For results to be considered trustworthy and reproducible, adherence to quality control (QC) is non-negotiable.

  • Reference Strains: All assays should be run in parallel with well-characterized QC strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213.[19]

  • Validation: The resulting MIC values for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST to validate the test run.[4][5][19]

  • Aseptic Technique: Strict aseptic technique must be maintained throughout all procedures to prevent contamination.

  • Standardization: The consistent use of standardized media, incubation conditions, and inoculum densities is paramount for inter-assay and inter-laboratory comparability.[20]

Conclusion

This application note outlines a robust, two-step methodology for the preliminary and quantitative antimicrobial screening of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. By beginning with the qualitative agar well diffusion assay and proceeding to the gold-standard broth microdilution MIC determination, researchers can efficiently and accurately assess the compound's potential as a novel antimicrobial agent. Adherence to the described protocols, including appropriate controls and QC measures grounded in international standards, will ensure the generation of reliable and defensible data critical for advancing drug development programs.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757696, 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology Info. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Microbiology Research. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Singh, S. B., et al. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. European Journal of Medicinal Chemistry, 163, 443-457. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. EUCAST. [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Boyce, S. T., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Maynooth University. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. MURAL. [Link]

  • National Center for Biotechnology Information. (2022). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • OIE - World Organisation for Animal Health. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed Central. [Link]

Sources

Application Notes & Protocols: In Vitro Anticancer Efficacy of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a derivative of butanoic acid, a class of compounds that has garnered significant interest in oncology. Butyric acid and its analogues are known to exhibit pleiotropic biological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] A primary mechanism of action for many butanoic acid derivatives is the inhibition of histone deacetylases (HDACs), which leads to chromatin remodeling and altered gene expression, ultimately reactivating tumor suppressor genes.[1][4]

These application notes provide a comprehensive framework for the initial in vitro evaluation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (hereafter referred to as the "test compound") as a potential anticancer agent. The protocols herein are designed to be robust and self-validating, guiding researchers through a logical sequence of experiments to determine the compound's cytotoxic and cytostatic effects and to elucidate its preliminary mechanism of action. We will focus on three core assays: assessment of metabolic viability (MTT assay), analysis of programmed cell death (Annexin V/PI apoptosis assay), and determination of cell cycle distribution.

Part 1: Initial Cytotoxicity Screening

The first critical step in evaluating a potential anticancer agent is to determine its dose-dependent effect on cancer cell viability.[5] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Select & Culture Cancer Cell Lines compound_prep 2. Prepare Stock Solution of Test Compound serial_dil 3. Create Serial Dilutions treat_cells 5. Treat Cells with Compound Dilutions serial_dil->treat_cells seed_cells 4. Seed Cells in 96-Well Plate seed_cells->treat_cells incubate 6. Incubate for 24, 48, 72 hours treat_cells->incubate add_mtt 7. Add MTT Reagent incubate->add_mtt solubilize 8. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 12. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration, typically ≤0.5%).[10] Include wells with medium only for a blank control.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protecting the plate from light.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][11] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis:

  • Percent Viability Calculation:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Example IC50 Values
Cell LineIncubation TimeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7 (Breast)48 hours25.60.8
HCT116 (Colon)48 hours18.20.5
A549 (Lung)48 hours45.11.2

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine if the observed cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[12]

Scientific Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[13][15] Therefore, it can enter and stain late apoptotic or necrotic cells where membrane integrity is compromised.[13]

Diagram: Principles of Annexin V/PI Staining

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cells treated with the test compound (at IC50 concentration) and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for a relevant time point (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at ~300 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes.[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. Gently vortex.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14][16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[14][16]

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible, acquiring at least 10,000 events per sample.

Data Analysis:

  • The data will be displayed as a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis.

  • Quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Q3: Annexin V-/PI-): Live cells

    • Lower-Right (Q4: Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Q1: Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Q2: Annexin V-/PI+): Necrotic cells

Data Presentation: Example Apoptosis Analysis
Treatment (24h)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q1)% Necrotic (Q2)
Vehicle Control94.52.11.51.9
Test Compound (IC50)45.235.815.33.7
Staurosporine (1 µM)15.748.930.15.3

Part 3: Investigating Effects on Cell Cycle Progression

Butanoic acid derivatives are known to cause cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from proliferating.[4] Analyzing the DNA content of cells using flow cytometry after staining with a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15]

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the test compound and controls

  • Cold 70% Ethanol

  • Cold PBS

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed and treat cells as described in Protocol 2. Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and slowly add the cells drop-wise into 2 mL of ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation and to prevent cell clumping.[17][18]

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[19]

  • Staining: Centrifuge the fixed cells at ~500 x g for 5 minutes to remove the ethanol.

  • Wash the pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase is essential to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Analysis:

  • The data is displayed as a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents cell count.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[18]

Data Presentation: Example Cell Cycle Distribution
Treatment (24h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55.330.114.6
Test Compound (IC50)75.812.511.7

Conclusion and Future Directions

The protocols outlined in these application notes provide a foundational strategy for the in vitro characterization of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. The data generated from these experiments will establish its cytotoxic potency (IC50), clarify its primary mode of action (apoptosis vs. necrosis), and identify its impact on cell cycle progression. Positive results, such as a low micromolar IC50, a significant induction of apoptosis, and a clear cell cycle arrest, would provide a strong rationale for advancing the compound to more complex studies. These could include investigating specific molecular targets (e.g., HDAC enzyme inhibition assays, Western blotting for key cell cycle and apoptotic proteins like p21, caspases, and Bcl-2 family members) and transitioning to in vivo animal models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • PubMed. (n.d.). Derivatives of butyric acid as potential anti-neoplastic agents. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • PubMed. (n.d.). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Development of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperative

The compound 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a halogenated aromatic ketone derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.[1] Its structure, featuring a substituted phenyl ring linked to a butanoic acid chain, presents a compelling scaffold for medicinal chemistry exploration. The chloro and methyl groups on the phenyl ring influence the molecule's electronic and steric properties, which are critical determinants of its interaction with biological targets.[1] The development of analogs of this core structure is a classic drug discovery strategy aimed at systematically modifying the molecule to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

This guide provides a comprehensive, experience-driven framework for researchers embarking on the design, synthesis, and evaluation of novel analogs of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound discovery cascade.

Part 1: The Drug Discovery Workflow: A Strategic Overview

The journey from a starting compound to a viable drug candidate is a multi-stage process designed to systematically reduce the number of compounds under investigation, ensuring that only the most promising candidates advance.[2] This "hit-to-lead" and "lead optimization" paradigm is essential for managing resources and mitigating the high attrition rates common in drug development.[2]

DrugDiscoveryWorkflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: ADME/Tox Profiling cluster_3 Phase 4: Lead Optimization Analog_Design Analog Design & SAR Hypothesis Synthesis Chemical Synthesis Analog_Design->Synthesis Rational Design Purification Purification & Characterization Synthesis->Purification Crude Product Primary_Screening Primary Screening (Anticancer & Antibacterial) Purification->Primary_Screening Pure Compounds Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Active 'Hits' Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) Dose_Response->Cytotoxicity Potent Compounds Metabolic_Stability Metabolic Stability (Microsomal Assay) Cytotoxicity->Metabolic_Stability Low-Toxicity Hits Data_Analysis Data Analysis & SAR Refinement Metabolic_Stability->Data_Analysis ADME/Tox Profile Next_Gen_Design Design of Next- Generation Analogs Data_Analysis->Next_Gen_Design SAR Insights Next_Gen_Design->Analog_Design Iterative Cycle

Caption: High-level workflow for analog development.

Part 2: Analog Design and Synthesis Strategy

Rationale for Analog Design & SAR Hypothesis

The core principle of analog design is to systematically probe the structure-activity relationship (SAR). By making discrete changes to the parent molecule, we can deduce which functional groups are essential for activity (the pharmacophore) and which can be modified to improve drug-like properties. For the 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid scaffold, we propose a focused library designed to explore three key regions:

  • The Phenyl Ring: Modifications here will probe the importance of electronic and steric effects. Replacing the chloro and methyl groups with other substituents (e.g., fluoro, bromo, trifluoromethyl, methoxy) can alter the electron density of the ring and its interaction with a putative binding pocket.[3][4]

  • The Butanoic Acid Chain: The length and rigidity of this linker can be critical. We will synthesize analogs where the chain is shortened or lengthened, or where conformational rigidity is introduced (e.g., via cyclization or double bonds).

  • The Carboxylic Acid Terminus: This group is likely important for solubility and may serve as a key hydrogen bonding partner. We will prepare ester and amide derivatives to assess the necessity of the acidic proton and to create potential prodrugs.

Core Synthetic Protocol: Friedel-Crafts Acylation

The most direct and established method for synthesizing the core structure is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[5] This reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated as the key electrophile.[6]

Protocol 1: Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

  • Materials:

    • 2-Chlorotoluene (1.0 eq)

    • Succinic anhydride (1.05 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Concentrated Hydrochloric Acid (HCl)

    • Crushed Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • Reaction Setup: Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

    • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (2.2 eq) and anhydrous DCM. Stir to create a suspension. Cool the mixture to 0°C in an ice/water bath.

    • Acylium Ion Formation: Dissolve succinic anhydride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic; maintain the temperature at 0-5°C.[7]

    • Aromatic Addition: After the succinic anhydride addition is complete, add 2-chlorotoluene (1.0 eq) dropwise via the dropping funnel over 20 minutes.

    • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup - Quenching: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Purification: Combine the organic layers and wash with a saturated NaHCO₃ solution. This extracts the acidic product into the aqueous layer. Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[7]

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesizing the Analog Library

This protocol serves as a template. To generate the proposed library, simply substitute the starting materials as outlined in the table below. Note that reaction times and purification methods may require optimization for each analog.

Target Analog RegionStarting Aromatic CompoundRationale
Phenyl Ring 2-FluorotolueneExplore effect of a smaller, highly electronegative halogen.
2-BromotolueneInvestigate impact of a larger, more polarizable halogen.
4-Chloro-1-methoxy-2-methylbenzeneProbe effect of an electron-donating group.
Linker Chain Glutaric AnhydrideLengthen the linker chain by one carbon.
Acid Terminus (Post-synthesis modification)Convert the final carboxylic acid to its methyl ester (using Methanol/H⁺) or an amide (using an amine and a coupling agent like DCC) to explore the role of the acid group.

Part 3: Biological Evaluation: A Phenotypic Screening Cascade

Given the reported anticancer and antimicrobial activities, a phenotypic screening approach is highly effective. This method assesses the overall effect of a compound on a cell or organism's characteristics (phenotype), allowing for the discovery of compounds with novel mechanisms of action without a predefined molecular target.[8][9]

Primary Anticancer Screening

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

  • Materials:

    • MCF-7 (human breast adenocarcinoma) cell line

    • DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin

    • 96-well cell culture plates

    • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: During this time, metabolically active cells will convert the MTT into formazan crystals.[13]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds.

Primary Antibacterial Screening

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This assay identifies the lowest concentration of a compound that prevents visible growth of a bacterium.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Materials:

    • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

    • Mueller-Hinton Broth (MHB)

    • 96-well plates

    • Test compounds and positive control (e.g., Ciprofloxacin) dissolved in DMSO

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Procedure:

    • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of your stock compound solution (e.g., at 2x the highest desired screening concentration) to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and achieves the final desired bacterial and compound concentrations.

    • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Part 4: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to avoid late-stage failures.[14] Compounds that are potent but have poor metabolic stability or high toxicity are unlikely to become successful drugs.

In Vitro Metabolic Stability

The liver microsomal stability assay is a common method to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[15][16] A compound that is rapidly metabolized will have a short half-life and low bioavailability in vivo.

Protocol 4: Liver Microsomal Stability Assay

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Test compounds and positive control (e.g., Verapamil, known for high clearance)

    • Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis

  • Procedure:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer. Pre-warm the mixture at 37°C.

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Causality: NADPH is a required cofactor for CYP enzyme activity.[17]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.[15]

    • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Data Presentation and Interpretation

All quantitative data should be summarized in tables to facilitate clear comparison and guide the next cycle of analog design.

Table 1: Hypothetical SAR Data for Analog Series

Compound IDR1 (Position 4)R2 (Position 3)Anticancer IC₅₀ (µM) (MCF-7)Antibacterial MIC (µg/mL) (S. aureus)In Vitro t₁/₂ (min) (HLM)
Parent ClCH₃12.53225
A-01 FCH₃15.26435
A-02 BrCH₃8.11618
A-03 ClH25.0>12822
A-04 ClOCH₃9.83212
  • Interpretation: From this hypothetical data, one might conclude that a larger halogen at the R1 position (like Bromine in A-02) enhances both anticancer and antibacterial activity, but may slightly decrease metabolic stability. Removing the methyl group (A-03) is detrimental to activity, suggesting it is important for binding. An electron-donating group at R2 (A-04) improves anticancer potency but significantly reduces metabolic stability. These insights directly inform the design of the next generation of compounds.

Conclusion and Future Directions

This document outlines a strategic and integrated approach to the development of novel analogs based on the 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid scaffold. By combining rational analog design with robust protocols for synthesis, phenotypic screening, and early ADME/Tox profiling, research teams can efficiently navigate the early stages of the drug discovery process. The key to success lies not in rigidly following protocols, but in understanding the scientific principles behind them and using the data from each experimental cycle to intelligently inform the next. This iterative process of design, synthesis, testing, and analysis is the cornerstone of modern medicinal chemistry and offers the most promising path to discovering new therapeutic agents.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Ellinger, B., et al. (2014). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. ASSAY and Drug Development Technologies. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]

  • Hypha Discovery. (n.d.). A Phenotypic Screening Approach To Identify Anti-cancer Compounds Derived From Marine Fungi. Available from: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

  • Onishi, M., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Journal of Bacteriology. Available from: [Link]

  • Moffat, J. G., et al. (2014). Phenotypic screening in cancer drug discovery - past, present and future. Nature Reviews Drug Discovery. Available from: [Link]

  • AACR Journals. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Paving the way for small-molecule drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. Available from: [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Available from: [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Available from: [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Available from: [Link]

  • BOC Sciences. (2025). From Discovery to Application - What are Small Molecule Inhibitors?. Available from: [Link]

  • PubMed. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Available from: [Link]

  • PubChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available from: [Link]

  • PubMed. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Available from: [Link]

  • PubMed. (n.d.). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. Available from: [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Available from: [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. (n.d.). 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Global Substance Registration System. (n.d.). 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID. Available from: [Link]

  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]

  • PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of 4-chloro-3-methyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 4-chloro-3-methyltoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges in a detailed question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I getting extremely low or no product yield?

This is the most common issue encountered. A low yield in the Friedel-Crafts acylation of 4-chloro-3-methyltoluene can stem from several critical factors, often related to reagent quality and reaction conditions.

Potential Cause A: Inactive Lewis Acid Catalyst

  • The Chemistry: Lewis acids, most commonly aluminum chloride (AlCl₃), are the engine of this reaction. They function by coordinating to the acylating agent (e.g., acetyl chloride), generating a highly electrophilic acylium ion.[1] However, AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture present in your glassware, solvent, or starting materials will hydrolyze the AlCl₃ to aluminum hydroxide, rendering it inactive.[2][3]

  • Troubleshooting & Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled in a desiccator).

    • Use High-Purity Reagents: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may be partially hydrolyzed. Solvents like dichloromethane (DCM) should be distilled from a drying agent (e.g., CaH₂) prior to use.[3]

    • Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.

Potential Cause B: Insufficient Catalyst Stoichiometry

  • The Chemistry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of the Lewis acid.[4] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[2][5]

  • Troubleshooting & Solution:

    • Review your calculations to ensure you are using at least 1.0 equivalent of AlCl₃ relative to the limiting reagent (typically the acyl chloride). It is common practice to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.[1][3]

Potential Cause C: Substrate Deactivation

  • The Chemistry: The success of a Friedel-Crafts reaction depends on the nucleophilicity of the aromatic ring. While the methyl group (-CH₃) on your substrate is an activating group, the chlorine atom (-Cl) is a deactivating group due to its inductive electron-withdrawing effect.[6] Although halogens are ortho-, para-directors, their deactivating nature makes the ring less reactive than toluene itself.[7] If reaction conditions are not optimal, this inherent deactivation can lead to low conversion.

  • Troubleshooting & Solution:

    • Temperature Optimization: The reaction may require gentle heating to overcome the activation energy barrier. Monitor the reaction by Thin Layer Chromatography (TLC). Start the reaction at 0°C for controlled addition, then allow it to warm to room temperature, and if no conversion is observed, gently heat to 40-50°C (refluxing DCM).[8] Be cautious, as excessive heat can promote side reactions.[4]

FAQ 2: My NMR analysis shows a mixture of isomers. How can I improve regioselectivity?

Achieving high regioselectivity is a primary challenge with di-substituted aromatic rings. Both the methyl and chloro substituents direct the incoming acyl group, leading to potential product mixtures.

  • The Chemistry of Directing Effects:

    • -CH₃ (Methyl) Group: This is an electron-donating group (+I effect, hyperconjugation) and a moderately activating, ortho-, para-director.[6][9] It will direct the incoming electrophile to positions 2 and 6.

    • -Cl (Chloro) Group: This is an electron-withdrawing group (-I effect) but also an electron-donating group by resonance (+M effect). The inductive effect is stronger, making it a deactivating group overall. However, the resonance donation stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. Therefore, it is an ortho-, para-director.[10]

  • Predicting the Major Product:

    • Position 2 (ortho to -CH₃, meta to -Cl): Activated by the methyl group.

    • Position 5 (meta to -CH₃, ortho to -Cl): Deactivated by the methyl group's directing effect but activated by the chloro group's directing effect.

    • Position 6 (ortho to -CH₃, meta to -Cl): Activated by the methyl group, but sterically hindered by the adjacent methyl group.

    The directing effects of the activating methyl group are generally stronger than the deactivating chloro group.[11] Therefore, acylation is most likely to occur at the positions ortho to the methyl group. Between positions 2 and 6, position 2 is less sterically hindered. Thus, the expected major product is 2-acetyl-4-chloro-5-methyltoluene . However, formation of the isomer at position 5 is also possible.

  • Troubleshooting & Solution:

    • Lower Reaction Temperature: Steric hindrance is more pronounced at lower temperatures. Running the reaction at 0°C or even -10°C can favor substitution at the less hindered position (position 2), potentially increasing the ratio of the desired isomer.[3]

    • Choice of Lewis Acid: Bulkier Lewis acids can sometimes enhance steric selectivity. While AlCl₃ is standard, experimenting with catalysts like TiCl₄ or SnCl₄ might alter the isomer ratio.

    • Purification: If a mixture is unavoidable, careful column chromatography is the most effective method for separating the isomers.

FAQ 3: I'm observing charring, dark colors, or unexpected byproducts. What is causing this decomposition?

Dark reaction colors often indicate side reactions or decomposition, which can be caused by excessive temperatures or reactive impurities.

Potential Cause A: Dealkylation or Rearrangement

  • The Chemistry: While Friedel-Crafts acylation is known for producing stable acylium ions that do not rearrange, the related alkylation reaction is prone to carbocation rearrangements.[12][13] If your acylating agent or solvent contains alkyl halide impurities, you may be observing side alkylation reactions. At high temperatures, there is also a risk of dealkylation, where existing alkyl groups can be cleaved from the ring.

  • Troubleshooting & Solution:

    • Use High-Purity Reagents: Ensure your acyl chloride and solvent are free from alkylating contaminants.

    • Maintain Temperature Control: Avoid excessive heating. The reaction between the Lewis acid and the acyl chloride is exothermic.[14] Add the reagents slowly at a low temperature (0°C) before allowing the reaction to warm or gently heating.[1]

Potential Cause B: Polysubstitution

  • The Chemistry: A key advantage of acylation over alkylation is that the product (an aryl ketone) is deactivated towards further substitution.[8] The acyl group is strongly electron-withdrawing, making the product ring much less nucleophilic than the starting material. Therefore, polyacylation is generally not a significant issue.[2][12] If you suspect polysubstitution, it is more likely that your starting material is highly activated or the reaction conditions are extreme. For 4-chloro-3-methyltoluene, this is highly unlikely under standard conditions.

Visual Guides & Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield issues.

Troubleshooting_Low_Yield Workflow: Diagnosing Low Yield in Friedel-Crafts Acylation Start Low / No Yield Observed Check_Conditions Verify Anhydrous Conditions (Glassware, Solvent, N2/Ar) Start->Check_Conditions Check_Catalyst Evaluate AlCl₃ (Fresh bottle? Stoichiometry >1.0 eq?) Check_Conditions->Check_Catalyst Conditions OK Purify_Reagents Action: Purify/Distill Solvent Use Fresh AlCl₃ Check_Conditions->Purify_Reagents Moisture Suspected Check_Temp Assess Reaction Temperature (Controlled addition at 0°C? Gentle heating?) Check_Catalyst->Check_Temp Catalyst OK Adjust_Stoichiometry Action: Increase AlCl₃ to 1.1-1.2 eq. Check_Catalyst->Adjust_Stoichiometry Stoichiometry <1.0 eq Optimize_Temp Action: Monitor by TLC Warm to RT, then gently heat to 40°C Check_Temp->Optimize_Temp No Conversion at RT Success Yield Improved Check_Temp->Success Temp Optimized Purify_Reagents->Success Adjust_Stoichiometry->Success Optimize_Temp->Success

Caption: A stepwise workflow for troubleshooting low yields.

Regioselectivity Determinants

This diagram illustrates the electronic influences of the methyl and chloro groups on the aromatic ring, guiding the position of electrophilic attack.

Caption: Directing effects influencing acylation regioselectivity.

Experimental Protocols

Standard Protocol: Acetylation of 4-chloro-3-methyltoluene

This protocol is a representative example and may require optimization.

Reagents & Equipment:

  • 4-chloro-3-methyltoluene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

  • Nitrogen or Argon line

ReagentM.W.AmountMolesEquivalents
4-chloro-3-methyltoluene140.615.00 g35.6 mmol1.0
Acetyl chloride78.493.05 mL42.7 mmol1.2
Aluminum chloride133.345.69 g42.7 mmol1.2
Dichloromethane-~100 mL--

Procedure:

  • Setup: Assemble an oven-dried 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Flush the entire system with nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (5.69 g). Add 50 mL of anhydrous DCM via syringe. Cool the stirred suspension to 0°C in an ice-water bath.[4]

  • Acyl Chloride Addition: In a separate dry flask, dissolve acetyl chloride (3.05 mL) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[15] An exothermic reaction may be observed.[14]

  • Substrate Addition: After the first addition is complete, dissolve 4-chloro-3-methyltoluene (5.00 g) in 30 mL of anhydrous DCM and add this solution to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is sluggish, heat the mixture to reflux (~40°C) for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl.[1] This quench is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel or recrystallization to isolate the desired ketone product(s).

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution.
  • Save My Exams. (2025). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemhelper. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.).
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important chemical transformation. The primary synthetic route is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, a powerful but nuanced reaction.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your synthesis.

Section 1: Foundational Knowledge & Core Protocol

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is achieved through a classic Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] This electrophile then attacks the electron-rich aromatic ring of 2-chlorotoluene. The acyl group is a deactivating group, which advantageously prevents polysubstitution, a common issue in Friedel-Crafts alkylations.[4][5][6][7]

The reaction proceeds in several key stages:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the opening of the anhydride ring to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The acylium ion is attacked by the π-electrons of the 2-chlorotoluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.[8]

  • Hydrolysis (Workup): The reaction is quenched with an acid, which hydrolyzes the aluminum-ketone complex to give the final 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid product.[1]

Section 2: Troubleshooting Low Product Yield

Low yield is one of the most frequently encountered problems. The issues can typically be traced back to catalyst activity, reagent quality, or reaction conditions.

Q2: My reaction yield is consistently low, or the reaction fails to proceed. What is the most common culprit?

The most probable cause is the deactivation of the aluminum chloride (AlCl₃) catalyst.[4][5][9]

  • Expertise & Causality: Anhydrous AlCl₃ is extremely hygroscopic. It reacts vigorously with atmospheric moisture to form aluminum hydroxide and hydrochloric acid, rendering it catalytically inactive.[4][5][10] Even minute amounts of water in your glassware, solvent, or starting materials can significantly compromise the reaction.[4][5] A simple visual cue of compromised AlCl₃ is a clumpy or yellowish appearance instead of a fine, white powder.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃. If the bottle has been open for some time, consider purchasing a new one.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or in an oven and allow it to cool in a desiccator before use. Use anhydrous grade solvents.

    • Proper Handling: Weigh and transfer AlCl₃ quickly in a glove box or under a stream of inert gas (like nitrogen or argon) to minimize exposure to air.

Q3: I've confirmed my catalyst is active, but my yield is still poor. What should I investigate next?

The stoichiometry of the AlCl₃ catalyst is critical and a common point of error. Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid.[4][5][7]

  • Expertise & Causality: The product, a ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[4][5][8] This complexation effectively removes the catalyst from the reaction cycle. Furthermore, the succinic anhydride starting material also complexes with AlCl₃. Therefore, you need more than two molar equivalents of AlCl₃ for the reaction to proceed to completion.

  • Recommended Stoichiometry: A common practice is to use at least 2.1 to 2.2 molar equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride). This ensures there is enough "free" catalyst to activate the anhydride after complexation with the carbonyls.

Q4: Can the reaction temperature impact my yield?

Yes, temperature control is crucial for maximizing yield and minimizing side reactions.

  • Expertise & Causality: The initial addition of reactants and catalyst is often exothermic. Running the initial phase of the reaction at a low temperature (e.g., 0-5 °C) helps to control the reaction rate and prevent potential side reactions or degradation of starting materials. However, the reaction may require gentle heating (reflux) to overcome the activation energy and proceed to completion.[4][5]

  • Troubleshooting & Optimization:

    • Initial Cooling: Add the acylating agent to the suspension of AlCl₃ in the solvent at 0 °C using an ice bath.

    • Controlled Heating: After the initial addition, allow the reaction to warm to room temperature slowly before heating to reflux.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Prolonged heating after the reaction is complete can lead to byproduct formation.

Section 3: Addressing Product Purity and Side Reactions

Q5: I obtained a product, but it's a mixture of isomers. How can I improve the regioselectivity?

The directing effects of the substituents on the 2-chlorotoluene ring determine the position of acylation.

  • Expertise & Causality: The methyl group (-CH₃) is an ortho-, para-director and an activating group. The chloro group (-Cl) is also an ortho-, para-director but is a deactivating group. The acylation will primarily occur at the positions most activated by the methyl group and least sterically hindered. The most likely point of substitution is para to the methyl group (position 4 relative to the methyl group), which is also meta to the chlorine. This leads to the desired product. However, some ortho-acylation relative to the methyl group can occur, leading to isomeric impurities.

  • Optimization Strategies:

    • Solvent Choice: The choice of solvent can influence the isomer ratio. Less polar solvents like dichloromethane or carbon disulfide are common. More polar solvents like nitrobenzene can sometimes alter the selectivity.

    • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product.

    • Purification: Careful purification by recrystallization or column chromatography is essential to separate the desired isomer from any side products.

Q6: My final product is difficult to purify and appears oily or discolored. What are potential side products?

Several side reactions can lead to impurities.

  • Potential Side Reactions:

    • Polysubstitution: While the acyl group is deactivating, if the reaction conditions are too harsh (e.g., very high temperature, large excess of catalyst), a second acylation might occur, though this is generally less common than in alkylations.[4][5]

    • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. While dichloromethane is relatively inert, other solvents might not be.

    • Decomposition: At excessively high temperatures, starting materials or the product may decompose, leading to tar-like impurities.[4][5]

  • Purification Protocol:

    • Acidic Workup: After quenching the reaction with ice/HCl, ensure the aqueous layer is strongly acidic to fully break up the aluminum complexes.

    • Base Extraction: The carboxylic acid product can be separated from non-acidic impurities. Extract the crude product into an organic solvent, then wash with a saturated sodium bicarbonate solution.[11] The desired product will move into the aqueous basic layer as its sodium salt.

    • Re-acidification and Precipitation: Separate the aqueous layer and carefully re-acidify it with concentrated HCl until the product precipitates out as a solid.[11]

    • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 4: Experimental Workflow & Data

General Experimental Protocol

This protocol is a representative example and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (2.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous dichloromethane as the solvent.[5] Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.

  • Aromatic Substrate Addition: After the addition is complete, add 2-chlorotoluene (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours before heating to reflux. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a beaker of crushed ice and concentrated HCl with vigorous stirring.[5][9]

  • Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and proceed with the base extraction/re-acidification procedure described in Q6. Collect the final product by vacuum filtration, wash with cold water, and dry.

Data Summary: Key Reaction Parameters
ParameterRecommended Value/RangeRationale & Key Insights
Catalyst Stoichiometry 2.1 - 2.2 molar equivalents (vs. Succinic Anhydride)Compensates for catalyst complexation with both the anhydride and the final ketone product, which is crucial for driving the reaction to completion.[4][5][8]
Reactant Ratio ~1:1 (2-Chlorotoluene : Succinic Anhydride)Using a large excess of the aromatic substrate is unnecessary as polysubstitution is not a major issue with acylation.[6]
Initial Temperature 0 - 10 °CControls the initial exothermic reaction, minimizes the formation of kinetic side products, and improves regioselectivity.
Reaction Temperature Room Temperature to Reflux (Solvent Dependent)Sufficient thermal energy is needed to overcome the activation barrier. Progress should be monitored by TLC to avoid prolonged heating.[4]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These solvents are relatively inert, have good solvating properties for the reactants, and are easy to remove post-reaction. Nitrobenzene is a classic solvent but is more toxic.

Section 5: Visualization of Workflows

General Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Flame-dry Glassware P2 Charge AlCl3 & Solvent P1->P2 P3 Cool to 0 C P2->P3 R1 Add Succinic Anhydride P3->R1 R2 Add 2-Chlorotoluene R1->R2 R3 Warm to RT & Reflux R2->R3 W1 Quench (Ice/HCl) R3->W1 W2 Extract with Solvent W1->W2 W3 Base Wash (NaHCO3) W2->W3 W4 Acidify & Precipitate W3->W4 W5 Filter & Dry W4->W5 Product Product W5->Product Final Product

Caption: High-level workflow for the synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low or No Yield Observed Catalyst Is the AlCl3 active and anhydrous? Start->Catalyst Stoichiometry Is AlCl3 stoichiometry correct? (>2 eq.) Start->Stoichiometry Conditions Were reaction conditions optimal? Start->Conditions Catalyst_Sol_Yes Yes Catalyst->Catalyst_Sol_Yes Yes Catalyst_Sol_No No - Use fresh, anhydrous AlCl3 - Ensure dry glassware/solvents Catalyst->Catalyst_Sol_No No Stoich_Sol_Yes Yes Stoichiometry->Stoich_Sol_Yes Yes Stoich_Sol_No No - Recalculate - Use >2.1 molar equivalents Stoichiometry->Stoich_Sol_No No Cond_Sol_Yes Problem likely in workup/purification Conditions->Cond_Sol_Yes Yes Cond_Sol_No No - Check temperature control - Monitor with TLC - Ensure sufficient reaction time Conditions->Cond_Sol_No No Catalyst_Sol_Yes->Stoichiometry Stoich_Sol_Yes->Conditions

Caption: Decision tree for diagnosing the root cause of low product yield.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Chem Simplify. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, primarily focusing on managing side product formation and maximizing the yield and purity of your target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, which is typically achieved via a Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride.[1]

Q1: My post-reaction analysis (HPLC, GC-MS, or ¹H NMR) shows multiple product peaks. What are these impurities?

A1: The most common impurities in this reaction are regioisomers of the desired product. The starting material, 2-chlorotoluene, has two substituents on the aromatic ring: an activating, ortho,para-directing methyl group and a deactivating, ortho,para-directing chloro group. The electrophilic acylium ion can attack several positions on the ring, leading to a mixture of isomers.

The primary side product is likely 4-(2-chloro-3-methylphenyl)-4-oxobutanoic acid , resulting from acylation at the position para to the chlorine atom. Another possible, though often less abundant, isomer is 4-(5-chloro-3-methylphenyl)-4-oxobutanoic acid , from acylation ortho to the methyl group.

Q2: Why is my reaction yield consistently low, even when the starting material is fully consumed?

A2: Low yields in Friedel-Crafts acylations, when not due to incomplete reaction, often point to two main issues:

  • Formation of Stable Complexes: The ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This complex requires stoichiometric, and often excess, amounts of the catalyst. If insufficient catalyst is used, the reaction may stall. This complex must be effectively hydrolyzed during the aqueous workup to liberate the final product.

  • Suboptimal Regioselectivity: A significant portion of your starting material may be converting into the undesired regioisomers mentioned in Q1. This diverts material from your desired product stream, directly impacting the isolated yield. Optimizing reaction conditions to favor the desired isomer is crucial.

Q3: How can I improve the regioselectivity to favor the desired 4-(4-chloro-3-methylphenyl) isomer?

A3: Controlling regioselectivity is the key challenge. The outcome is a competition between the directing effects of the methyl and chloro groups. The activating methyl group is the dominant director. Acylation para to the methyl group is electronically favored and sterically accessible, leading to the desired product.

To maximize this outcome:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity. Higher temperatures often provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Solvent Choice: The choice of solvent can influence the steric bulk of the electrophile complex and thus affect selectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. Experimenting with different solvents can sometimes improve the isomeric ratio.

  • Rate of Addition: A slow, controlled addition of the reactants can help maintain a low reaction temperature and prevent localized temperature spikes that might favor side product formation.

Q4: I'm struggling to purify the final product from the isomeric side products. What methods do you recommend?

A4: Separating regioisomers can be challenging due to their similar physical properties.

  • Recrystallization: This should be your first approach. The isomers may have different solubilities in a given solvent system. A carefully chosen solvent (or solvent mixture), such as toluene, ethyl acetate/hexanes, or aqueous ethanol, may allow for the selective crystallization of the desired product, leaving the impurities in the mother liquor.

  • pH-Mediated Extraction: The product is a carboxylic acid. It can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) and washed with an organic solvent to remove non-acidic impurities.[4] However, this will not separate the acidic isomeric side products.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most effective but less scalable method. A solvent system with a gradient of polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid to prevent tailing) will be necessary to resolve the isomers.

Understanding the Side Products: A Deeper Look

The primary challenge in this synthesis is controlling which position on the 2-chlorotoluene ring is acylated. The interplay between the electronic and steric effects of the chloro and methyl groups dictates the product distribution.

Key Regioisomers
Compound NameStructure (Acylation Position Highlighted)Rationale for Formation
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (Desired Product)Acylation occurs para to the strongly activating methyl group. This position is electronically favored and sterically accessible.
4-(2-chloro-3-methylphenyl)-4-oxobutanoic acid (Major Side Product)Acylation occurs para to the chloro group. While chlorine is deactivating, it is still an ortho,para-director.
4-(5-chloro-3-methylphenyl)-4-oxobutanoic acid (Minor Side Product)Acylation occurs ortho to the activating methyl group. This position is electronically favorable but can be sterically hindered.

Reaction and Side Product Formation Pathway

The following diagram illustrates the primary reaction pathway leading to the desired product and the competing pathways that form the major regioisomeric side products.

G cluster_start Reactants 2-Chlorotoluene 2-Chlorotoluene Desired Product 4-(4-chloro-3-methylphenyl)- 4-oxobutanoic acid 2-Chlorotoluene->Desired Product + Acylium Ion (Attack at C4) Side Product 1 4-(2-chloro-3-methylphenyl)- 4-oxobutanoic acid 2-Chlorotoluene->Side Product 1 + Acylium Ion (Attack at C6) Side Product 2 4-(5-chloro-3-methylphenyl)- 4-oxobutanoic acid 2-Chlorotoluene->Side Product 2 + Acylium Ion (Attack at C2) Succinic Anhydride Succinic Anhydride Acylium Ion Electrophile (Acylium Ion Complex) Succinic Anhydride->Acylium Ion + AlCl₃ Lewis Acid AlCl₃ Catalyst Lewis Acid->Acylium Ion

Caption: Friedel-Crafts acylation pathways for 2-chlorotoluene.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired regioisomer by carefully controlling the reaction conditions.

Materials:

  • 2-Chlorotoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (conc. and dilute)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Standard laboratory glassware, dried in an oven before use.

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by anhydrous aluminum chloride (2.2 equivalents). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reactant Addition: Dissolve succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.

  • Aromatic Substrate Addition: Add 2-chlorotoluene (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 45-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC if desired.

  • Quenching: Cool the reaction mixture back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture into the ice/acid mixture with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Product Extraction: Combine all organic layers. Extract the combined organic phase three times with a 5% sodium bicarbonate solution.[4] This will transfer the carboxylic acid product into the aqueous layer as its sodium salt.

  • Isolation: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with cold, dilute HCl until the product precipitates out and the pH is ~1-2.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. The crude product can now be recrystallized from a suitable solvent (e.g., toluene or ethanol/water) to achieve high purity. Dry the final product under vacuum.

References

  • PrepChem. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

Sources

"removing unreacted starting materials from 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Welcome to the technical support center for the purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound after synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you obtain a product of the highest purity.

The synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a valuable intermediate in medicinal chemistry, is commonly achieved via the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. While this method is effective, the crude product is often contaminated with unreacted starting materials and byproducts. This guide will focus on systematic approaches to remove these impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Question 1: My crude product is a sticky oil or gum and fails to solidify. What is the likely cause and how can I fix it?

Answer: This is a common issue often caused by the presence of residual, non-polar contaminants, primarily unreacted 2-chlorotoluene or the solvent used in the reaction (e.g., dichloromethane). 2-chlorotoluene is a colorless liquid that is poorly soluble in water and can act as an oily impurity, hindering the crystallization of your keto-acid product[3][4][5].

  • Expert Recommendation: The most effective method to remove these non-polar impurities is through a technique called acid-base extraction . This method exploits the acidic nature of your product's carboxylic acid group. By treating the crude mixture with a weak aqueous base (like sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral impurities, such as 2-chlorotoluene, remain in the organic layer and can be physically separated[6][7][8]. Following separation, re-acidification of the aqueous layer will precipitate your pure product. A detailed protocol is provided below.

Question 2: After an initial workup, my NMR spectrum shows my desired product, but also a significant peak for succinic acid. How do I remove this?

Answer: The presence of succinic acid is typically due to the hydrolysis of unreacted succinic anhydride during the aqueous workup of the reaction[9]. Since both your product and succinic acid are carboxylic acids, they will both be extracted into a basic aqueous solution.

  • Expert Recommendation: While both are acids, their solubilities in different solvents can be exploited. A carefully chosen recrystallization is the preferred method here. Your product, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, has significantly more organic character than succinic acid. Therefore, a solvent system can be found where your product has good solubility at high temperatures but poor solubility at low temperatures, while succinic acid remains in solution[10]. Toluene or a mixed solvent system like ethanol/water are excellent starting points for recrystallization[11].

Question 3: How can I monitor the progress of my purification?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification[12]. It allows for a rapid assessment of the purity of your fractions.

  • Scientist's Note: Due to the acidic nature of your product, it may streak on a standard silica gel TLC plate[11]. To obtain well-defined spots, it is crucial to add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes)[11]. This ensures the carboxylic acid remains protonated and travels up the plate as a single species. By spotting the crude mixture, the purified product, and the starting materials on the same plate, you can effectively track the removal of impurities.

Question 4: I'm performing an acid-base extraction, but my yield is very low. What are the common pitfalls?

Answer: Low yields in acid-base extractions can often be traced to a few critical steps:

  • Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3) with the basic solution to fully transfer the product into the aqueous layer.

  • Incomplete Precipitation: After extraction, the aqueous layer must be made sufficiently acidic to precipitate all of the product. Use a pH indicator (like litmus paper) to confirm the solution is strongly acidic (pH 1-2)[11]. Chilling the solution in an ice bath during and after acidification will maximize precipitation.

  • Emulsion Formation: Emulsions, or the formation of a stable colloidal suspension between the organic and aqueous layers, can trap product and make separation difficult. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Core Purification Protocols

Here we provide detailed, step-by-step protocols for the most effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This is the primary and most recommended method for removing neutral, non-polar impurities like unreacted 2-chlorotoluene.

Workflow Diagram: Acid-Base Extraction

G start Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) extract Add aq. NaHCO₃ Solution Shake in Separatory Funnel start->extract separate Separate Layers extract->separate org_layer Organic Layer (Contains 2-chlorotoluene & neutral impurities) separate->org_layer Discard aq_layer Aqueous Layer (Contains Sodium Salt of Product) separate->aq_layer acidify Cool in Ice Bath Add 6M HCl until pH 1-2 aq_layer->acidify precipitate Product Precipitates acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product Under Vacuum wash->dry pure Pure 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid dry->pure

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether. Use approximately 3-4 mL of solvent for every 1 gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product is extracted. Combine all aqueous extracts[11].

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with litmus or pH paper). Your product should precipitate as a white or off-white solid[7][11].

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to dry thoroughly, preferably in a vacuum oven.

Protocol 2: Purification by Recrystallization

This method is ideal for removing more polar impurities, such as succinic acid, or for further purifying the product obtained from extraction. The key is selecting an appropriate solvent.

Table 1: Solvent Selection Guide for Recrystallization

SolventPolaritySuitability for ProductSuitability for Impurities (e.g., Succinic Acid)Scientist's Note
Toluene LowGood: Soluble when hot, insoluble when cold.Poor solubility.Excellent choice for removing highly polar impurities.
Ethanol/Water High (tunable)Good: Dissolve in hot ethanol, add hot water until cloudy, then cool.High solubility.A versatile mixed-solvent system. The ratio can be adjusted for optimal recovery[13].
Ethyl Acetate MediumModerate: May require a co-solvent like hexanes.Moderately soluble[14].Often used with a non-polar co-solvent to decrease solubility upon cooling.

Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., toluene) to just dissolve the solid completely[15].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals completely to remove all traces of solvent.

Decision-Making Workflow for Purification

To assist in selecting the best purification strategy, the following decision tree can be used.

G start Crude Product Analysis (TLC, NMR) q1 Is the main impurity non-polar (e.g., 2-chlorotoluene)? start->q1 a1_yes Acid-Base Extraction (Protocol 1) q1->a1_yes Yes q2 Is the main impurity polar (e.g., succinic acid)? q1->q2 No q3 Are multiple impurities present or is purity still low? a1_yes->q3 a2_yes Recrystallization (Protocol 2) q2->a2_yes Yes q2->q3 No final Pure Product (Verify by mp, NMR, etc.) a2_yes->final a3_yes Perform Protocol 1 followed by Protocol 2 q3->a3_yes Yes q3->final No a3_yes->final

Caption: Decision tree for selecting a purification strategy.

By following these guidelines and protocols, researchers can effectively troubleshoot common issues and systematically purify 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid to a high degree, ensuring the quality and reliability of their subsequent experiments.

References

  • UNEP Publications. (2000). 2-CHLOROTOLUENE SIDS INITIAL ASSESSMENT REPORT. Available at: [Link]

  • PubChem. 2-Chlorotoluene. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available at: [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]

  • Alpha Chemika. 2-CHLOROTOLUENE For Synthesis. Available at: [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. Available at: [Link]

  • PubChem. Succinic anhydride. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Calgary, Department of Chemistry. RECRYSTALLISATION. Available at: [Link]

  • Google Patents. Process for the purification of carboxylic acids.
  • Google Patents. Crystallization method for organic acid or organic acid ester.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • SlideShare. (2021). Experimental No. (4) Recrystallization. Available at: [Link]

  • IPL.org. Friedel Crafts Acylation Lab Report. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • ResearchGate. Solubility data for succinic acid, obtained in the present work. Available at: [Link]

  • MP Biomedicals. SUCCINIC ANHYDRIDE--N/H. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Available at: [Link]

  • Wikipedia. Succinic anhydride. Available at: [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]

  • YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?. Available at: [Link]

  • YouTube. (2020). Friedel-Crafts Acetylation. Available at: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • University of Calgary, Department of Chemistry. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Available at: [Link]

  • IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Available at: [Link]

  • ChemBK. (2024). 4-(4-methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Technical Support Center: Yield Optimization for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important keto-acid. Here, we address common challenges and provide in-depth, field-proven insights to help you maximize your reaction yields and product purity. The primary synthetic route discussed is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride.[1]

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

Low yields in a Friedel-Crafts acylation are often traced back to a few critical parameters. Let's break down the likely culprits.

A1: Root Cause Analysis & Corrective Actions

  • Cause 1: Inactive Catalyst (Aluminum Chloride)

    • Why it happens: Anhydrous aluminum chloride (AlCl₃) is an extremely hygroscopic Lewis acid.[2] Its catalytic activity depends on its ability to accept a lone pair of electrons to activate the succinic anhydride.[2][3] If it absorbs moisture from the atmosphere or glassware, it hydrolyzes to aluminum hydroxide, rendering it catalytically inactive.[2]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. Older bottles, even if tightly sealed, may have absorbed moisture over time.

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled in a desiccator).

      • Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress during the reaction.

  • Cause 2: Incorrect Stoichiometry

    • Why it happens: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even an excess of AlCl₃.[4] This is because the AlCl₃ forms a complex with the carbonyl oxygen of the ketone product, which is not catalytically active.[4][5] Therefore, more than one equivalent of the Lewis acid is needed to drive the reaction to completion.

    • Troubleshooting Steps:

      • Review Molar Ratios: A common starting point is to use 2.2 to 2.5 molar equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride).

      • Incremental Increase: If yields remain low, consider a modest increase in the AlCl₃ amount (e.g., to 2.8 equivalents), but be aware that excessive amounts can lead to more side products and a more challenging workup.

  • Cause 3: Suboptimal Reaction Temperature or Time

    • Why it happens: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can promote side reactions or decomposition. The reaction is also not instantaneous and requires adequate time for completion.

    • Troubleshooting Steps:

      • Temperature Control: The initial addition of reactants is often exothermic and should be done at a controlled low temperature (e.g., 0-5°C). After the initial addition, the reaction is typically heated (e.g., to 60-80°C) for a specific duration.[6]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-chlorotoluene). If the starting material is still present after the recommended reaction time, consider extending the heating period.

Q2: I'm observing a significant impurity in my final product. How can I identify and minimize it?

Impurity formation is a common challenge, often stemming from the regioselectivity of the electrophilic aromatic substitution.

A2: Identifying and Mitigating Side Products

  • Likely Impurity: Isomer Formation

    • Why it happens: The acylation of 2-chlorotoluene can potentially occur at different positions on the aromatic ring. The primary directing influence comes from the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing). While the desired product is the result of acylation at the position para to the methyl group and meta to the chloro group, other isomers can form.

    • Identification: The most effective way to identify isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The proton and carbon NMR spectra of the desired product will have a distinct pattern, and the presence of an isomer will be indicated by an additional set of aromatic signals with different splitting patterns and chemical shifts.

    • Minimization Strategies:

      • Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used. Experimenting with different solvents, such as 1,2-dichloroethane, may alter the isomer ratio.

      • Temperature Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes improve regioselectivity.

  • Purification:

    • If isomer formation is unavoidable, purification is necessary. Recrystallization is often the most effective method for purifying keto-acids. Experiment with a range of solvent systems (e.g., ethanol/water, acetic acid/water, toluene) to find conditions that selectively crystallize the desired product, leaving the isomeric impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this reaction?

A: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring to form a highly reactive acylium ion.[7][8]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-chlorotoluene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

  • Re-aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.[7]

  • Workup: The addition of water and acid during the workup hydrolyzes the aluminum complex to release the final product, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Re-aromatization & Workup Succinic Anhydride Succinic Anhydride Acylium Ion Complex Acylium Ion Complex Succinic Anhydride->Acylium Ion Complex + AlCl3 AlCl3 AlCl3 Sigma Complex Sigma Complex Acylium Ion Complex->Sigma Complex + 2-Chlorotoluene 2-Chlorotoluene 2-Chlorotoluene Product Complex Product Complex Sigma Complex->Product Complex - H+ Final Product Final Product Product Complex->Final Product + H2O/H+ Workup

Q: How should I properly quench the reaction and work up the product?

A: The workup procedure is critical for both safety and yield.

  • Cooling: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath. This is crucial to control the highly exothermic quenching process.

  • Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] The acid is necessary to protonate the carboxylate and to keep the aluminum salts dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt.

  • Isolation: Separate the aqueous layer containing the sodium salt and re-acidify it with concentrated HCl until the product precipitates out.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

G Start Low Yield Observed CheckMoisture Anhydrous Conditions? Start->CheckMoisture CheckStoichiometry Correct AlCl3 Stoichiometry? (>2.2 equiv) CheckMoisture->CheckStoichiometry Yes FixMoisture Solution: Use dry glassware/reagents, run under inert atmosphere. CheckMoisture->FixMoisture No CheckProgress Reaction Monitored by TLC? CheckStoichiometry->CheckProgress Yes FixStoichiometry Solution: Increase AlCl3 to 2.2-2.5 equivalents. CheckStoichiometry->FixStoichiometry No Incomplete Incomplete Reaction? CheckProgress->Incomplete Yes ReviewWorkup Problem likely in workup/ purification. Review protocol. CheckProgress->ReviewWorkup No FixTimeTemp Solution: Increase reaction time or temperature. Incomplete->FixTimeTemp Yes Incomplete->ReviewWorkup No

Data Summary and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Substrate Ratio 1.0 eq. Succinic AnhydrideLimiting reagent.
1.1 eq. 2-ChlorotolueneSlight excess to ensure full conversion of the anhydride.
Catalyst Loading 2.2 - 2.5 eq. Anhydrous AlCl₃Stoichiometric amount required due to product complexation.[4]
Solvent 1,2-Dichloroethane or NitrobenzeneProvides a medium for the reaction and can influence isomer ratios.
Temperature 0-5°C (addition), then 60-80°CControls initial exotherm and provides energy for reaction completion.
Reaction Time 2 - 6 hours (monitor by TLC)Ensure reaction goes to completion.
Experimental Protocol: Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (2.2 eq.) and anhydrous 1,2-dichloroethane.

    • In the dropping funnel, dissolve succinic anhydride (1.0 eq.) and 2-chlorotoluene (1.1 eq.) in anhydrous 1,2-dichloroethane.

  • Reaction:

    • Cool the AlCl₃ suspension to 0°C in an ice bath.

    • Slowly add the solution from the dropping funnel to the stirred suspension over 30-45 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 2-chlorotoluene spot has disappeared.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

    • Follow the detailed workup procedure as described in the FAQ section.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol) to obtain the pure product.

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

  • Quora. What is the role of AlCl3 in the Friedel Craft acylation reaction?. (2018). Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available from: [Link]

  • Quora. What is the role of anhydrous aluminum chloride in a friedel craft reaction?. (2017). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]

  • ResearchGate. Optimized condition of Friedel-Crafts acylation. Available from: [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). Available from: [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). Available from: [Link]

  • NIH National Library of Medicine. Friedel-Crafts Acylation with Amides. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Available from: [Link]

  • Chemistry Learner. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • SlidePlayer. ORGANIC REACTION MECHANISM. Available from: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). Available from: [Link]

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. (2020). Available from: [Link]

  • YouTube. Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023). Available from: [Link]

Sources

Technical Support Center: Purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important keto acid intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you achieve high purity and yield.

Introduction: The Challenge of Purity

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is typically synthesized via a Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While this method is effective, the crude product is often contaminated with a variety of impurities, including unreacted starting materials, regioisomers, and residual catalyst complexes. Achieving high purity is critical for subsequent synthetic steps and final applications, yet it presents several distinct challenges. This guide will address these issues systematically.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants in your crude product. The primary impurities arise directly from the Friedel-Crafts acylation reaction.

  • Unreacted Starting Materials: Succinic anhydride and 2-chlorotoluene may be present if the reaction does not go to completion.[2]

  • Regioisomers: The directing effects of the chloro- and methyl- groups on the aromatic ring can lead to the formation of isomers. While the desired product results from acylation at the C4 position (para to the methyl group), trace amounts of other isomers may form. For similar syntheses, ortho-isomer formation is a known issue.[2]

  • Catalyst Residues: Aluminum chloride forms a complex with the ketone product.[3] If the reaction is not properly quenched and worked up, inorganic aluminum salts can contaminate the final product, often imparting a distinct color.

  • Solvent Residues: Residual high-boiling solvents used in the reaction or initial workup can prevent the product from solidifying, resulting in an oil.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my crude product is a persistent oil instead of a solid?

An oily product typically indicates the presence of significant impurities or residual solvent that is depressing the melting point. Before attempting direct recrystallization, an acid-base extraction is highly recommended. This procedure (detailed in Section 4) is excellent for removing neutral organic impurities (like unreacted 2-chlorotoluene) and can often facilitate the eventual crystallization of the purified product.

Q2: My overall yield dropped significantly after purification. Is this normal?

A significant drop in yield can occur, but it often points to a non-optimized purification strategy. Common causes include:

  • Choosing a suboptimal recrystallization solvent where the product has high solubility even at low temperatures, causing it to remain in the mother liquor.

  • Incomplete precipitation during the re-acidification step of an acid-base extraction. Ensure the pH is sufficiently acidic (pH 1-2).

  • Multiple purification steps where material is lost at each stage. Optimizing a single, effective method is key.

Q3: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is ideal:

  • ¹H NMR Spectroscopy: Provides a clear picture of the product's structure and can be used to detect and quantify organic impurities, including isomers if their signals are resolved.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the presence of isomers and other impurities, even at low levels. The mass spectrometer confirms the molecular weight of the components.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Section 3: Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: My product fails to crystallize from the chosen recrystallization solvent.

  • Causality: This occurs when the solution is not supersaturated or when crystallization kinetics are very slow. The product may be too soluble in the chosen solvent, or nucleation may be inhibited.

  • Troubleshooting Steps:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the solute concentration.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Utilize an Anti-Solvent: If the product is highly soluble in a solvent like ethyl acetate, try slowly adding a non-polar "anti-solvent" in which it is insoluble, such as hexane or heptane, until the solution becomes faintly cloudy. Then, allow it to cool slowly.[2][4]

Problem 2: After recrystallization, my product is still contaminated with unreacted 2-chlorotoluene.

  • Causality: The non-polar starting material (2-chlorotoluene) has become trapped within the crystal lattice of your product or your recrystallization solvent is too non-polar, allowing the impurity to co-precipitate.

  • Solution: Implement an Acid-Base Extraction.

    • Dissolve the impure solid in an organic solvent like ethyl acetate.

    • Extract this solution with an aqueous base (e.g., 1M sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its sodium salt, while the neutral 2-chlorotoluene remains in the organic layer.

    • Separate the layers and discard the organic phase.

    • Wash the aqueous layer with fresh ethyl acetate one more time to remove any lingering neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with concentrated HCl until the product precipitates out. Ensure the final pH is ~1-2.

    • Collect the pure solid by vacuum filtration.

Below is a workflow diagram illustrating this crucial troubleshooting decision point.

G Crude Crude Product (Solid or Oil) Analysis Analyze Purity (e.g., TLC, NMR) Crude->Analysis Impure Product Impure? Analysis->Impure Chromatography Consider Flash Chromatography (For isomer separation) Analysis->Chromatography Isomers still present Pure Pure Product (Dry and Characterize) Impure->Pure No NeutralImpurity Neutral Impurities Present? (e.g., 2-chlorotoluene) Impure->NeutralImpurity Yes Recrystallize Attempt Recrystallization Recrystallize->Analysis Post-Recrystallization AcidBase Perform Acid-Base Extraction AcidBase->Analysis Post-Extraction NeutralImpurity->Recrystallize No NeutralImpurity->AcidBase Yes Chromatography->Analysis Post-Chromatography

Caption: General purification and troubleshooting workflow.

Problem 3: My product is discolored (yellow, brown, or pink) even after recrystallization.

  • Causality: Color often indicates the presence of inorganic residues from the AlCl₃ catalyst or trace aromatic impurities that have formed colored charge-transfer complexes. Incomplete quenching of the reaction is a primary cause.

  • Troubleshooting Steps:

    • Re-dissolve and Wash: Dissolve the product in an organic solvent and wash it thoroughly with dilute acid (e.g., 1M HCl) to remove any basic aluminum salts, followed by a water wash.

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon (and the adsorbed colored impurities). Be cautious as the hot, flammable solvent can bump. Let the clear filtrate cool to form pure, colorless crystals.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization using a Two-Solvent System

This protocol is ideal when the product is largely free of neutral starting materials but requires a final polish to achieve high purity. A common and effective solvent system for related compounds is Ethyl Acetate/Hexane.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual aluminum salts), perform a hot filtration at this stage.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add hexane (the anti-solvent) dropwise while swirling the flask until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent Selection Guide Property Rationale for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid
Ethyl Acetate Good dissolving solventThe polar ester and non-polar ethyl group effectively dissolve the target compound when hot.
Hexane/Heptane Good anti-solventThe target compound has very low solubility in these non-polar alkanes.
Toluene Alternative dissolving solventCan be effective, but its high boiling point can make it difficult to remove completely.
Water Poor solventThe compound is a carboxylic acid but is largely non-polar and generally insoluble in water.[5]
Ethanol/Methanol Too effectiveOften dissolve the compound too well even when cold, leading to poor recovery.

Protocol 2: Acid-Base Extraction for Crude Purification

This is the most robust method for removing neutral impurities from the crude product, especially if it is an oil.

  • Dissolution: Dissolve the entire crude product (solid or oil) in a suitable organic solvent such as ethyl acetate (approx. 10-20 mL per gram of crude).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The target compound is now in this aqueous layer as its sodium salt.

  • Re-extraction: Add fresh NaHCO₃ solution to the organic layer in the funnel and shake again to ensure complete extraction. Combine this second aqueous extract with the first.

  • Organic Wash: Discard the organic layer (which contains the neutral impurities). Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any last traces of impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly and carefully, add concentrated HCl dropwise while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH 1-2). A thick white precipitate of the pure product should form.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

G cluster_0 Separatory Funnel Organic_Layer Organic Layer (Ethyl Acetate) - Neutral Impurities - Unreacted 2-chlorotoluene Discard_Org Discard Organic Layer Organic_Layer->Discard_Org Aqueous_Layer Aqueous Layer (NaHCO3) - Sodium 4-(4-chloro-3-methylphenyl)-4-oxobutanoate Acidify_Aq Cool and Acidify Aqueous Layer with HCl Aqueous_Layer->Acidify_Aq Crude_In_EtOAc Crude Product in Ethyl Acetate Add_Base Add NaHCO3 Solution Shake & Vent Crude_In_EtOAc->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Separate_Layers->Organic_Layer Top Layer Separate_Layers->Aqueous_Layer Bottom Layer Precipitate Pure Product Precipitates Acidify_Aq->Precipitate Filter_Dry Filter, Wash with Water, and Dry Precipitate->Filter_Dry

Caption: Workflow for acid-base extraction purification.

References

  • PrepChem. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]

  • ResearchGate. 5 questions with answers in KETO ACIDS | Science topic. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

Sources

Technical Support Center: 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. Here, we address common stability issues you may encounter during your experiments, explaining the underlying chemistry and offering solutions to ensure the integrity of your results.

I. Compound Stability Profile: An Overview

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a multifaceted molecule featuring a substituted aromatic ring, a ketone, and a carboxylic acid functional group. This unique combination, while offering significant potential in medicinal chemistry, also presents specific stability challenges.[1] Understanding these potential issues is the first step toward robust and reproducible experimental outcomes. The primary areas of concern for stability are thermal stress, photochemical degradation, and chemical reactivity, particularly with strong acids, bases, and oxidizing agents.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

A. Thermal Stability and Degradation

High temperatures can initiate degradation pathways that may compromise your sample's purity and integrity. The primary thermal degradation route for many aromatic carboxylic acids is decarboxylation.[2][3][4]

Question 1: I observe a loss of my compound and the appearance of a new, less polar spot on my TLC plate after heating my reaction mixture for an extended period. What could be happening?

Answer: Prolonged heating can lead to the thermal decarboxylation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 1-(4-chloro-3-methylphenyl)propan-1-one. This byproduct is less polar than the parent compound due to the absence of the carboxylic acid moiety, which explains its different migration on a TLC plate.

Troubleshooting Protocol: Identifying Thermal Degradation

  • Sample Analysis: Analyze your heated sample alongside a pure, unheated standard of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Identification: Look for a new peak with a shorter retention time (indicating lower polarity) in the heated sample. If using LC-MS, the mass of this new peak should correspond to the decarboxylated product (molecular weight ~182.65 g/mol ).

  • Confirmation: To confirm the identity of the degradation product, you can attempt to isolate it and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Preventative Measures:

  • Temperature Control: Whenever possible, run reactions at the lowest effective temperature.

  • Reaction Time: Monitor your reaction progress closely using a suitable analytical technique like TLC or HPLC to avoid unnecessarily long reaction times.

  • Inert Atmosphere: For high-temperature reactions, consider performing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by heat.

Question 2: I've noticed the formation of a higher molecular weight impurity in my sample when I attempt to perform a high-temperature reaction in a non-polar aprotic solvent. What is this impurity?

Answer: At elevated temperatures, carboxylic acids can undergo intermolecular dehydration to form anhydrides.[2] In the case of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, two molecules can react to form a linear anhydride. This new compound will have a significantly higher molecular weight than the starting material.

Workflow for Investigating Anhydride Formation

G cluster_0 Investigation Workflow start High MW Impurity Observed lcms Analyze by LC-MS start->lcms mw_check Check for Expected Anhydride MW (~435.3 g/mol) lcms->mw_check ftir Perform FTIR Analysis mw_check->ftir co_stretch Look for Characteristic Anhydride C=O Stretches (~1820 & 1750 cm⁻¹) ftir->co_stretch confirm Impurity Confirmed as Anhydride co_stretch->confirm

Workflow for anhydride formation investigation.
B. Photochemical Stability

Chlorinated aromatic compounds can be susceptible to degradation upon exposure to ultraviolet (UV) light.[5][6] This is a critical consideration for both storage and experimental setup.

Question 3: The purity of my compound seems to decrease over time, even when stored at low temperatures. My storage vial is clear glass and on the lab bench. What could be the cause?

Answer: The observed degradation is likely due to photodegradation. The chloro-substituted phenyl ring in 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid can absorb UV radiation from ambient light, leading to the homolytic cleavage of the carbon-chlorine bond. This can initiate a cascade of radical reactions, resulting in a mixture of degradation products.

Troubleshooting and Prevention of Photodegradation

Issue Troubleshooting Step Preventative Measure
Decreasing Purity on Storage Analyze aged sample vs. freshly prepared sample by HPLC-UV, looking for new impurity peaks.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Inconsistent Reaction Outcomes If reactions are performed in clear glassware and exposed to light, run a control reaction in the dark.Conduct light-sensitive reactions in glassware wrapped in aluminum foil or in a fume hood with the sash down and the light off.
C. Chemical Stability and Compatibility

The presence of both a carboxylic acid and a ketone makes 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid susceptible to reactions with a variety of reagents.

Question 4: I am trying to perform a reaction using a strong base, but I am getting a complex mixture of products and low yield of my desired compound. Why is this happening?

Answer: Strong bases can deprotonate the carboxylic acid, forming the corresponding carboxylate. While this is a simple acid-base reaction, strong bases can also promote side reactions. For instance, if there are any enolizable protons, aldol-type condensation reactions could occur, leading to a complex product mixture. Additionally, some strong bases can be nucleophilic and may react at the ketone's carbonyl carbon.

Question 5: I need to reduce the ketone in my compound without affecting the carboxylic acid. I tried a strong reducing agent and ended up with a diol. What should I use instead?

Answer: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid. To selectively reduce the ketone to a secondary alcohol, a milder reducing agent is required. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it will readily reduce ketones but is generally unreactive towards carboxylic acids under standard conditions.[7]

Experimental Protocol: Selective Reduction of the Ketone

  • Dissolution: Dissolve 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the starting material should be optimized, but a slight excess (e.g., 1.1 to 1.5 equivalents) is typically sufficient.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, looking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-(4-chloro-3-methylphenyl)-4-hydroxybutanoic acid.

  • Purification: Purify the product as needed using techniques such as column chromatography or recrystallization.

Potential Degradation Pathway: Decarboxylation

G cluster_0 Thermal Decarboxylation start 4-(4-chloro-3-methylphenyl)- 4-oxobutanoic acid intermediate [Transition State] start->intermediate Heat product 1-(4-chloro-3-methylphenyl)propan-1-one intermediate->product co2 CO₂ intermediate->co2

Potential thermal degradation of the target compound.

III. Analytical Methods for Stability Assessment

To effectively troubleshoot stability issues, appropriate analytical methods are crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of your compound and detecting the formation of degradation products. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products, such as the decarboxylated compound, GC-MS can be a useful analytical tool.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in functional groups, such as the appearance of an anhydride C=O stretch or the disappearance of a carboxylic acid O-H stretch.

IV. Recommended Storage and Handling

To minimize stability issues, proper storage and handling are paramount.

  • Storage Conditions: Store 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in a tightly sealed, amber glass vial at 4°C or lower. The amber glass will protect it from light, and the low temperature will slow down any potential thermal degradation.

  • Inert Environment: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace any moisture or oxygen.

  • Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of any dust or vapors.

V. References

  • E.S. Department of Energy Office of Scientific and Technical Information. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Available from: [Link]

  • ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Available from: [Link]

  • ResearchGate. Hydrothermal stability of aromatic carboxylic acids. Available from: [Link]

  • E.S. Department of Energy Office of Scientific and Technical Information. Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Available from: [Link]

  • Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester. Available from:

  • Homework.Study.com. Compare the stability of carboxylic acids, aldehydes and ketones. Available from: [Link]

  • Analytical Method Summaries. Available from: [Link]

  • Semantic Scholar. Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs). Available from: [Link]

  • ResearchGate. Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process. Available from: [Link]

  • Oxford Academic. Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Available from: [Link]

  • PubMed. Sonolytic Degradation of Butyric Acid in Aqueous Solutions. Available from: [Link]

  • ResearchGate. Butanoic acid oxidation in JSR for all the equivalence ratios. Available from: [Link]

  • Analytical Method Summaries. Available from: [Link]

  • PubChem. 4-Oxobutanoate. Available from: [Link]

  • MSU chemistry. Aldehydes and Ketones. Available from: [Link]

  • PubMed. Cometabolic degradation of chlorinated aromatic compounds. Available from: [Link]

  • Quora. How is butanoic acid converted to an anhydride? Available from: [Link]

  • Wikipedia. Chlorinated polycyclic aromatic hydrocarbon. Available from: [Link]

  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]

  • BYJU'S. Aldehydes, Ketones, and Carboxylic Acids. Available from: [Link]

  • YouTube. 4-Oxobutanoicacid is reduced with Na-borohydride and the product is treated with aqueous acid. The final product is. Available from: [Link]

  • ChemBK. 4-oxobutanoic acid. Available from: [Link]

  • Science. Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Available from: [Link]

  • Cengage. Selected Methods of Analysis. Available from: [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]

  • ResearchGate. A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Available from: [Link]

  • ResearchGate. The formation of ketones and aldehydes from carboxylic acids, structure-activity relationship for two competitive reactions. Available from: [Link]

  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available from: [Link]

  • Taylor & Francis Online. Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (CAS No: 54557-91-4)[1][2]. We will address common challenges, provide troubleshooting solutions, and offer a detailed experimental protocol based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid?

A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 2-chloro-1-methylbenzene (also known as 3-chloro-4-methyltoluene) with succinic anhydride.[1][3] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The reaction proceeds by forming an acylium ion from succinic anhydride, which then attacks the aromatic ring to form the ketone, followed by an acidic workup to yield the final carboxylic acid product.[1][4]

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The essential components for this synthesis are:

  • Aromatic Substrate: 2-chloro-1-methylbenzene.

  • Acylating Agent: Succinic anhydride.[1]

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is standard.[5] Note that AlCl₃ is used in stoichiometric amounts (or greater) because it complexes with the ketone product.[6]

  • Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.[5]

  • Work-up Reagents: A mixture of crushed ice and concentrated hydrochloric acid is used to quench the reaction and hydrolyze the intermediate complex.[5] A saturated sodium bicarbonate solution is often used for extraction and purification.[6]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: Scaling up a Friedel-Crafts acylation requires strict safety protocols:

  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of reagents.[5] The rate of addition must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the desired temperature. A runaway reaction is a significant hazard.

  • Quenching: The quenching step, where the reaction mixture is added to ice and acid, is also highly exothermic and releases large volumes of HCl gas. This must be done slowly, with vigorous stirring, and in a well-ventilated fume hood.[5]

  • Reagent Handling: Dichloromethane is a hazardous solvent. Concentrated HCl is highly corrosive. Appropriate personal protective equipment (PPE) is mandatory.

Q4: How can the progress of the reaction be effectively monitored?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A sample of the reaction mixture is quenched, worked up, and spotted on a TLC plate alongside the starting material (2-chloro-1-methylbenzene). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q5: What are the common impurities and how can they be minimized?

A5: Potential impurities include unreacted starting materials and regioisomers.[5] The methyl and chloro groups on the aromatic ring direct the acylation. While the desired product is the major isomer, small amounts of other isomers can form. Polysubstitution, where more than one acyl group is added, is less common in acylation than alkylation because the product ketone is deactivated towards further electrophilic attack.[7] Minimizing impurities involves:

  • Controlling Temperature: Keeping the temperature low (e.g., 0–25°C) during the addition of reagents can improve regioselectivity.[1]

  • Stoichiometry: Using the correct molar ratios of reagents is crucial. Typically, a slight excess of the Lewis acid is used.[5]

  • Purification: The most effective method for removing both unreacted starting materials and isomeric impurities is recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[5]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Inactive Aluminum Chloride.

    • Explanation: Anhydrous AlCl₃ is highly sensitive to moisture. If it has been improperly stored or handled, it will be partially hydrolyzed and lose its catalytic activity.[5]

    • Solution: Use a fresh, unopened container of high-purity, anhydrous AlCl₃. It should be a fine, free-flowing powder. Handle it quickly in a dry environment or under an inert atmosphere.

  • Possible Cause 2: Incorrect Reagent Stoichiometry.

    • Explanation: A sufficient amount of Lewis acid is critical. In Friedel-Crafts acylations, AlCl₃ complexes with the carbonyl oxygen of the product, meaning more than a catalytic amount is required. Typically, 2.0 to 3.0 molar equivalents are used relative to the limiting reagent (succinic anhydride).[5]

    • Solution: Carefully verify the masses and molar equivalents of all reagents before starting the reaction.

  • Possible Cause 3: Insufficient Reaction Temperature or Time.

    • Explanation: While the initial addition is exothermic, the reaction may require heating to go to completion.

    • Solution: Monitor the reaction by TLC. If the reaction stalls after the initial exotherm, consider gently heating the mixture (e.g., to reflux in DCM) for a few hours to drive it to completion.[5]

Diagram: Troubleshooting Low Yield

low_yield start Low or No Yield q1 Is AlCl3 fresh and anhydrous? start->q1 q2 Is stoichiometry correct? (>2 equiv. AlCl3) q1->q2 Yes sol1 Solution: Use fresh, dry AlCl3. Handle under inert gas. q1->sol1 No q3 Is reaction complete by TLC? q2->q3 Yes sol2 Solution: Recalculate and verify molar equivalents. q2->sol2 No sol3 Solution: Increase temperature or prolong reaction time. Monitor via TLC. q3->sol3 No end_node Yield Optimized q3->end_node Yes sol1->q1 sol2->q2 sol3->q3

Problem 2: The Reaction Mixture Becomes a Thick, Unmanageable Slurry.

  • Explanation: The ketone product forms a solid complex with the AlCl₃ catalyst, which can precipitate from the solvent, making stirring difficult or impossible.[6] Poor mixing leads to localized overheating and incomplete reaction.

  • Solution:

    • Increase Solvent Volume: Ensure enough solvent is used to keep the complex suspended.

    • Improve Stirring Efficiency: Use a powerful overhead mechanical stirrer. A magnetic stir bar is often insufficient for reactions of this type at scale.

    • Controlled Addition: Add the reagents slowly to manage the rate of precipitation.

Problem 3: The Product is Impure or Difficult to Purify.

  • Possible Cause 1: Formation of Regioisomers.

    • Explanation: While the desired isomer is favored, minor isomeric byproducts can form, which may have similar solubility profiles, complicating purification.[5]

    • Solution: Optimize the recrystallization solvent system. A trial-and-error approach with different solvent pairs (e.g., ethyl acetate/heptane, toluene/hexane, acetone/water) may be necessary to find conditions that selectively crystallize the desired product.

  • Possible Cause 2: Incomplete Quench/Work-up.

    • Explanation: If the aluminum complex is not fully hydrolyzed during the acidic work-up, the product can be difficult to extract and may remain contaminated with aluminum salts.

    • Solution: Ensure the quench is performed with vigorous stirring for a sufficient amount of time. After separation, wash the organic layer thoroughly with dilute HCl, followed by water and then brine, to remove residual inorganics.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Diagram: Synthesis Workflow

workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification prep1 1. Charge Reactor with AlCl3 and DCM prep2 2. Cool to 0-5 °C prep1->prep2 react1 3. Add Succinic Anhydride (portion-wise) prep2->react1 react2 4. Add 2-chloro-1-methylbenzene (dropwise, <10 °C) react1->react2 react3 5. Warm to RT and Stir (Monitor by TLC) react2->react3 work1 6. Quench (Pour onto ice/conc. HCl) react3->work1 work2 7. Separate Layers work1->work2 work3 8. Extract with NaHCO3 (aq) work2->work3 work4 9. Acidify Aqueous Layer (Precipitate Product) work3->work4 work5 10. Filter and Dry work4->work5 purify 11. Recrystallize work5->purify

1. Reagent Stoichiometry:

ReagentMolar Mass ( g/mol )Molar Eq.Typical Amount
Succinic Anhydride100.071.0100 g (1.0 mol)
2-chloro-1-methylbenzene126.581.05133 g (1.05 mol)
Aluminum Chloride (anhyd.)133.342.2293 g (2.2 mol)
Dichloromethane (DCM)--1.0 L
Conc. Hydrochloric Acid--As needed
Sodium Bicarbonate--As needed

2. Step-by-Step Procedure:

  • Setup: Equip a suitable reactor with an overhead mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet. Ensure the entire apparatus is dry.

  • Charge Reagents: Charge the reactor with anhydrous aluminum chloride (2.2 eq) and dichloromethane. Begin stirring to form a suspension.

  • Cooling: Cool the suspension to 0–5 °C using an ice-water bath.

  • Succinic Anhydride Addition: Add succinic anhydride (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Add 2-chloro-1-methylbenzene (1.05 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The mixture will likely thicken.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench: In a separate, larger vessel equipped with a stirrer, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid slurry with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2x).

  • Extraction: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.[5][6]

  • Precipitation: Separate the aqueous layer containing the sodium salt of the product and, in a well-ventilated area, slowly acidify it with concentrated HCl until the product precipitates out completely (typically pH < 2).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the final, pure 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

References
  • PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. [Link]

  • ResearchGate. Industrial Friedel–Crafts Chemistry | Request PDF. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Sciencemadness.org. Acylation of benzene with anhydrides. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

Sources

"Lewis acid catalyst selection for Friedel-Crafts acylation of substituted benzenes"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation

A Senior Application Scientist's Guide to Lewis Acid Catalyst Selection for Substituted Benzenes

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Lewis acid catalyst selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Catalyst & Substrate Fundamentals

Q1: What is the fundamental role of the Lewis acid in Friedel-Crafts acylation, and how does it dictate the reaction's success?

The Lewis acid is the cornerstone of the Friedel-Crafts acylation, serving as the primary activator for the acylating agent (typically an acyl chloride or anhydride).[1] Its fundamental role is to coordinate with the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C=O⁺).[2][3] This acylium ion is the potent electrophile that attacks the electron-rich aromatic ring.[1][4]

The choice and strength of the Lewis acid are critical because they must be potent enough to generate the acylium ion but not so reactive that they cause unwanted side reactions. The success of the reaction is a direct function of the catalyst's ability to create a sufficient concentration of the acylium ion to react with the specific substituted benzene you are using.

FCA_Mechanism AcylCl R-CO-Cl (Acyl Chloride) Complex [R-CO-Cl---AlCl₃] Activated Complex AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium Generates Electrophile AlCl4 AlCl₄⁻ SigmaComplex Arenium Ion (Sigma Complex) ProductComplex Product-Catalyst Complex AlCl4->ProductComplex + AlCl₄⁻ HCl HCl AlCl4->HCl + H⁺ Benzene Substituted Benzene Benzene->SigmaComplex + R-C≡O⁺ (Attack) SigmaComplex->ProductComplex - H⁺ (Rearomatization) Product Aryl Ketone (Product) ProductComplex->Product Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Q2: Why is a stoichiometric amount (or even an excess) of the Lewis acid often required, even though it's called a "catalyst"?

This is a critical and often misunderstood aspect of the reaction. While the Lewis acid is regenerated at the end of the reaction cycle, it is not truly catalytic in the classical sense.[1] The reason is that the product of the reaction, an aryl ketone, is a Lewis base. The ketone's carbonyl oxygen has lone pairs of electrons that coordinate strongly with the powerful Lewis acid (e.g., AlCl₃).[5][6][7]

This product-catalyst complex is often stable under the reaction conditions, effectively sequestering the Lewis acid and removing it from the catalytic cycle.[6][7] Therefore, you must add at least one equivalent of the Lewis acid for every equivalent of the acylating agent to account for this complexation. Often, a slight excess (1.1-1.2 equivalents) is used to ensure there is enough free Lewis acid to drive the reaction to completion.[8]

Q3: How do I select a Lewis acid based on the substituents on my benzene ring?

The nature of the substituent on the aromatic ring is the single most important factor in catalyst selection. The guiding principle is to match the catalyst's activity to the nucleophilicity of the ring.

  • Electron-Donating Groups (Activating Substituents): For rings with activating groups like alkyl (-R), alkoxy (-OR), or phenols (-OH), the ring is electron-rich and highly nucleophilic.[9] You can often use milder Lewis acids. Strong catalysts like AlCl₃ can sometimes lead to side reactions or polysubstitution with highly activated rings.[5] Milder options like FeCl₃, ZnCl₂, or even solid acid catalysts are often sufficient and provide better control.[10][11]

  • Electron-Withdrawing Groups (Deactivating Substituents): For rings with deactivating groups, such as halogens (-Cl, -Br), the ring is electron-poor and less reactive.[11][12] In these cases, a powerful Lewis acid like AlCl₃ is almost always necessary to generate a high enough concentration of the potent acylium ion to overcome the ring's deactivation.[11]

  • Strongly Deactivating Groups: Rings with strongly deactivating groups like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) are generally unreactive to Friedel-Crafts conditions and will likely fail to give any product, regardless of the catalyst.[1][5] The ring is simply too electron-poor to be attacked by the acylium ion.[13]

Catalyst_Selection Start Start: Select Catalyst Substituent What is the nature of the substituent on the benzene ring? Start->Substituent Activating Activating Group (-R, -OR, -OH) Substituent->Activating Electron-Donating Deactivating Weakly Deactivating (Halogens) Substituent->Deactivating Electron-Withdrawing StronglyDeactivating Strongly Deactivating (-NO₂, -CN, -COR) Substituent->StronglyDeactivating Strongly EWD MildCatalyst Use Milder Catalyst: FeCl₃, ZnCl₂, Metal Triflates, Solid Acids Activating->MildCatalyst StrongCatalyst Use Strong Catalyst: AlCl₃ Deactivating->StrongCatalyst NoReaction Reaction Fails: Ring is too deactivated. Consider alternative synthetic route. StronglyDeactivating->NoReaction

Caption: Decision workflow for catalyst selection.

Section 2: Troubleshooting Common Issues

Q4: My reaction has a very low yield or isn't working at all. What are the most common causes?

Low yield is a frequent issue. Before making drastic changes, systematically check these common culprits:

  • Catalyst Inactivity due to Moisture: This is the most common problem. Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Always use anhydrous solvents, freshly opened or purified reagents, and flame-dried glassware under an inert atmosphere (N₂ or Ar).[6]

  • Insufficient Catalyst: As discussed in Q2, you likely need a stoichiometric amount of the Lewis acid. If you are using a catalytic amount with a traditional Lewis acid, the reaction will likely stall after a small amount of product is formed.[5][6]

  • Deactivated Aromatic Ring: Your starting material may be too deactivated for the conditions (see Q3). If your ring has electron-withdrawing groups, you may need a stronger catalyst or higher temperatures.[5][11]

  • Incompatible Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or alcohols (-OH), will coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[6] These groups are generally incompatible with standard Friedel-Crafts conditions and require protecting groups.

Q5: I'm observing a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

Friedel-Crafts acylation is generally known for its high para-selectivity, primarily due to sterics.[14] The bulky acylium-Lewis acid complex is sterically hindered from attacking the ortho position adjacent to the existing substituent.[14] However, if you are seeing significant amounts of the ortho product, consider the following:

  • Catalyst Choice: While most Lewis acids give high para-selectivity in acylation, the choice can have a modest effect.[14]

  • Solvent Effects: The solvent can influence the product ratio. In some cases, polar solvents like nitrobenzene can favor the formation of the thermodynamically more stable product, which might differ from the kinetic product formed in non-polar solvents like CS₂ or CH₂Cl₂.[15]

  • Temperature: Running the reaction at lower temperatures often enhances selectivity by favoring the kinetically controlled pathway, which is typically the less sterically hindered para attack.

Table 1: Influence of Lewis Acid on Regioselectivity in the Acetylation of Toluene

Catalyst Solvent Temperature (°C) Yield (%) ortho- (%) meta- (%) para- (%)
AlCl₃ Toluene Room Temp 29 2 1 97
FeCl₃ Toluene Room Temp 24 2 1 97

Data sourced from a study on the acetylation of toluene with acetyl halides.[14]

Q6: My reaction seems to have worked, but I'm having trouble with the workup. It's forming a persistent emulsion.

This is a classic issue when using aluminum chloride. The workup, which involves quenching the reaction with acid and water, hydrolyzes the AlCl₃ and the product-AlCl₃ complex, forming aluminum salts (aluminum hydroxides and oxides). These salts are notorious for creating thick, gelatinous emulsions that make phase separation nearly impossible.[8]

Troubleshooting the Workup:

  • Quench Slowly on Ice: Always perform the quench by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[16] The cold temperature helps control the highly exothermic quench, and the acid helps keep the aluminum salts dissolved as soluble chloro-complexes.

  • Use Sufficient Acid: Don't be shy with the acid during the quench. You need enough to fully protonate the aluminum hydroxides.

  • Filter if Necessary: Sometimes, despite best efforts, solids will form. In these cases, you may need to filter the entire biphasic mixture through a pad of Celite® to remove the gelatinous solids before proceeding with the extraction.

Section 3: Advanced Topics & Modern Approaches

Q7: I work in drug development and need to avoid stoichiometric, moisture-sensitive reagents. What are some "greener" or truly catalytic alternatives to AlCl₃?

The limitations of traditional Lewis acids have driven significant research into more sustainable alternatives.[17][18] These are particularly valuable in industrial and pharmaceutical settings.

  • Metal Triflates (M(OTf)n): Lanthanide and transition metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃, Cu(OTf)₂) are highly effective, water-tolerant Lewis acids that can often be used in truly catalytic amounts (1-10 mol%).[10][17] They are less corrosive and easier to handle than AlCl₃.

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites and sulfated zirconia offer major advantages.[11][19] They are non-corrosive, can be easily removed from the reaction by simple filtration, and are often reusable, which aligns with the principles of green chemistry.[19] They can also impart shape selectivity, further enhancing the preference for a specific isomer.[11]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering a recyclable reaction medium.[17][20] Systems like choline chloride/ZnCl₂ have been shown to be effective dual-function catalyst-solvents.[21]

Table 2: Comparative Performance of Alternative Catalysts in the Benzoylation of Anisole

Catalyst (mol%) Time (h) Conversion (%)
Cu(OTf)₂ (10%) 0.5 100
Zn(OTf)₂ (10%) 2 95
Sc(OTf)₃ (10%) 3 98

Data reflects a study on the benzoylation of anisole with benzoyl chloride at 80°C.[17]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Bromobenzene using AlCl₃

This protocol is a representative example for a deactivated substrate and must be performed under anhydrous conditions with appropriate safety precautions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride

  • Bromobenzene

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Fit the top of the condenser with a drying tube or connect it to a nitrogen/argon line. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension. Cool the mixture to 0°C in an ice-water bath.[6]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, keeping the temperature below 10°C.

  • Substrate Addition: After the acetyl chloride addition is complete, add bromobenzene (1.0 equivalent) dropwise, again maintaining a low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS. Gentle heating may be required to drive the reaction to completion.[22]

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture over the ice/acid mixture.[6][16]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.[6]

  • Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude product by recrystallization or column chromatography as necessary.

References

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). ResearchGate. [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). Begell Digital Library. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]

  • Friedel–Crafts acylation using sulfated zirconia catalyst. (n.d.). Royal Society of Chemistry. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Review of Limitations of Friedel-Crafts reactions. (n.d.). CUTM Courseware. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. [Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. (2025). ResearchGate. [Link]

  • Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. (n.d.). ResearchGate. [Link]

  • Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing. [Link]

  • Stoichiometric Catalyst in Friedel Crafts Acylation. (2019). Reddit. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. [Link]

  • C. The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • friedel-crafts acylation of benzene. (n.d.). [Link]

  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). ResearchGate. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. [Link]

  • The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps. [Link]

  • Why are Friedel Crafts reaction not possible for molecules less activated than benzene? (2020). Chemistry Stack Exchange. [Link]

  • Finding theoretical yield (Friedel Crafts Acylation Reaction). (2017). Reddit. [Link]

Sources

Technical Support Center: Work-Up Procedure for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up and purification of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. This compound is typically synthesized via a Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The work-up procedure is critical for quenching the reaction, removing the catalyst, and isolating the desired keto acid in high purity. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the post-reaction processing of this synthesis.

Core Synthesis Overview

The synthesis involves the electrophilic aromatic substitution of 2-chlorotoluene with succinic anhydride.[1] A stoichiometric amount of AlCl₃ is generally required because the resulting ketone product forms a stable complex with the Lewis acid.[3][4] The reaction is typically quenched by adding the reaction mixture to a mixture of ice and concentrated acid to decompose the aluminum chloride complex.[5] Subsequent extraction and purification steps are necessary to isolate the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format, providing step-by-step solutions and explanations.

Problem 1: A persistent emulsion has formed during the aqueous extraction, preventing clear layer separation.

Possible Causes:

  • High concentrations of surfactant-like byproducts or unreacted starting materials.[6]

  • Similar densities of the aqueous and organic layers.[7]

  • Vigorous shaking of the separatory funnel, especially with chlorinated solvents.[7][8]

Solutions:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes), as some emulsions break on their own.[9] When mixing, gently invert the funnel rather than shaking it vigorously.[6]

  • "Salting Out" - Increase Aqueous Phase Polarity: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6][9] This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[6][7]

  • Solvent Addition:

    • Add more of the organic extraction solvent to dilute the organic phase. This can sometimes break the emulsion.[9]

    • A small amount of a different organic solvent can also alter the overall solvent properties and aid in separation.[6]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[9] This can help to break up the emulsion by physically disrupting the suspended droplets.

  • Temperature Modification: Gently warming or cooling the separatory funnel can sometimes help to break an emulsion by changing the viscosities and densities of the layers.[10]

Problem 2: A solid precipitate or gooey material is present at the interface of the organic and aqueous layers.

Possible Cause:

  • This is often due to the formation of insoluble aluminum salts (e.g., aluminum hydroxide) during the quenching process, especially if the pH is not sufficiently acidic.

Solutions:

  • Ensure Sufficient Acidity: During the quench, make sure there is an excess of acid (typically HCl) to keep the aluminum salts soluble in the aqueous layer. If a precipitate forms in the separatory funnel, try adding more concentrated HCl to the aqueous layer.

  • Wash and Dry: Proceed with the separation as best as possible, ensuring you collect the entire organic layer. Wash the organic layer again with water to remove as much of the solid as possible.[9] Subsequently, use a generous amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to absorb both residual water and some of the insoluble material.[5][9] The solids can then be removed by filtration.

Problem 3: The final product is an oil or fails to crystallize.

Possible Causes:

  • Presence of impurities that are inhibiting crystallization.

  • Residual solvent.

  • The product may be forming a supersaturated solution.

Solutions:

  • Purity Check: Analyze the crude product by TLC or ¹H NMR to assess its purity. If significant impurities are present, consider purification by column chromatography before attempting recrystallization again.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution to induce crystallization.

  • Solvent System Optimization: The choice of solvent for recrystallization is crucial.[11] For keto acids, solvent systems like ethyl acetate/hexane or toluene are often effective.[11] Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • Trituration: If the product is an oil, try adding a poor solvent (a solvent in which the product is insoluble, like hexane) and vigorously stirring or sonicating. This can sometimes induce the oil to solidify.

Problem 4: The yield of the isolated product is significantly lower than expected.

Possible Causes:

  • Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.[11]

  • Catalyst Deactivation: The AlCl₃ catalyst is highly sensitive to moisture and can be deactivated if not handled under anhydrous conditions.[5][12]

  • Hydrolysis of Succinic Anhydride: If there is moisture present in the reaction, succinic anhydride can hydrolyze to succinic acid, which will not participate in the acylation.[13][14]

  • Losses During Work-up: The product may have some solubility in the aqueous layer, leading to losses during extraction. Multiple extractions of the aqueous layer can help mitigate this. The product might also be lost if an emulsion is not properly broken.

Solutions:

  • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using a suitable analytical technique like Thin Layer Chromatography (TLC).[5][11]

  • Anhydrous Conditions: For future syntheses, ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.[5]

  • Extraction Efficiency: Perform multiple extractions (at least 2-3) of the aqueous layer with the organic solvent to maximize the recovery of the product.[5]

  • pH Adjustment for Extraction: Since the product is a carboxylic acid, it can be extracted from the organic layer into a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer can then be separated and re-acidified to precipitate the pure product, which is then collected by filtration.[11] This can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction mixture in a solution of ice and concentrated hydrochloric acid?

A1: This step serves two primary purposes. First, the reaction is highly exothermic, and the ice helps to control the temperature during the quench. Second, the acid is crucial for decomposing the aluminum chloride-ketone complex that forms during the reaction.[3][5] The acid also ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum chloride species, preventing the precipitation of aluminum hydroxide.[5]

Q2: Why is a stoichiometric amount of AlCl₃ required for a Friedel-Crafts acylation, whereas only a catalytic amount is needed for alkylation?

A2: In Friedel-Crafts acylation, the product is an aryl ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[3][4][15] This complex is generally stable under the reaction conditions, effectively sequestering the catalyst. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is required for the reaction to proceed to completion.[3]

Q3: Can I use a different Lewis acid catalyst besides aluminum chloride?

A3: While AlCl₃ is the most common and potent catalyst for this reaction, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[3][16] However, they are generally less reactive than AlCl₃, and the reaction conditions (temperature, time) may need to be adjusted accordingly.

Q4: What are the expected side products, and how can they be removed?

A4: Potential side products include:

  • Unreacted starting materials: 2-chlorotoluene and succinic anhydride (or succinic acid if hydrolyzed).[11]

  • Regioisomers: While the acylation is expected to occur primarily at the para position to the methyl group due to steric hindrance and electronic effects, a small amount of the ortho-acylated product may form.[11]

  • Polyacylation products: These are generally not a significant issue in Friedel-Crafts acylation because the introduction of the deactivating acyl group makes the product less reactive than the starting material.[4][12][17]

Most of these impurities can be effectively removed during the work-up and final purification. Washing the organic layer with a sodium bicarbonate solution will remove unreacted succinic acid.[11] The desired carboxylic acid product will also be extracted into the basic aqueous layer and can be isolated by subsequent acidification.[11] Recrystallization is typically very effective at removing the minor regioisomer and other non-polar impurities.[11]

Q5: What is a typical solvent for the recrystallization of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid?

A5: A common and effective solvent system for the recrystallization of similar aromatic keto acids is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[11] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added slowly until the solution becomes slightly turbid. Upon cooling, the pure product should crystallize out. Toluene can also be an effective single-solvent for recrystallization.

Visualized Work-Up and Troubleshooting Workflow

The following diagram outlines the general work-up procedure and key troubleshooting decision points.

Workup_Troubleshooting Work-Up & Troubleshooting for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid A Reaction Mixture (Post-Friedel-Crafts) B Quench (Pour into ice/conc. HCl) A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C T1 Emulsion Forms? C->T1 D Separate Layers T2 Solid at Interface? D->T2 E Aqueous Layer (Contains AlCl3 salts) F Organic Layer (Contains Product) G Wash Organic Layer (Water, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Evaporate Solvent H->I J Crude Product I->J K Recrystallization J->K T3 Fails to Crystallize? K->T3 L Pure Product T1->D No T1_Sol Add Brine Wait Filter through Celite T1->T1_Sol Yes T1_Sol->C T2->E Aqueous T2->F Organic (No) T2_Sol Add more HCl Wash & Dry thoroughly T2->T2_Sol Yes T2_Sol->F T3->L No T3_Sol Scratch Seed Optimize Solvent T3->T3_Sol Yes T3_Sol->K

Caption: Workflow for the work-up and purification of the target keto acid.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved January 17, 2026, from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved January 17, 2026, from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved January 17, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Retrieved January 17, 2026, from [Link]

  • MH Chem. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 17, 2026, from [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved January 17, 2026, from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Retrieved January 17, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). 1949J The Friedel-Crafts Reaction, with Itaconic Agzhydride. 2139. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • The Chemistry Blog. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Framework for Evaluating the Antimicrobial Potential of Novel Aromatic Keto Acids: A Case Study on 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the emergence of novel chemical entities with potential therapeutic value is a constant source of excitement and rigorous investigation. One such molecule, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a derivative of butanoic acid, presents an intriguing scaffold for potential antimicrobial activity. While direct evidence of its antimicrobial efficacy is not yet prevalent in peer-reviewed literature, its structural motifs, particularly the presence of a halogenated phenyl ring and a keto-acid functional group, are features found in various bioactive compounds.[1][2][3] This guide, therefore, provides a comprehensive, technically-grounded framework for the systematic evaluation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid's antimicrobial properties against a panel of established antimicrobial agents. This document is intended to serve as a roadmap for researchers embarking on the preclinical assessment of this and other novel compounds.

Introduction to the Candidate Compound and the Rationale for Antimicrobial Screening

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a substituted aromatic ketone.[1][4] Its chemical structure is characterized by a butanoic acid chain attached to a 4-chloro-3-methylphenyl group via a ketone. The rationale for investigating its antimicrobial potential stems from several key observations in medicinal chemistry:

  • The Antimicrobial Precedent of Structurally Related Compounds: Various derivatives of butanoic acid and other keto-acids have demonstrated antimicrobial properties.[5][6] For instance, certain chiral β-keto amides and keto esters have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria.[2][3][7] Furthermore, a structurally analogous compound, 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid, has shown preliminary evidence of antimicrobial activity against specific bacterial strains.[8]

  • The Role of Halogenation: The presence of a chloro substituent on the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.[1]

  • The Need for Novel Antimicrobial Agents: The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical scaffolds that operate via novel mechanisms of action.[9] Aromatic keto-acids represent a class of compounds that are relatively underexplored as mainstream antimicrobials.

This guide will outline the essential experimental workflows to characterize the antimicrobial profile of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid and benchmark its performance against a curated selection of conventional antimicrobial drugs.

Experimental Workflow for Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures define the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in microbial death, respectively.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Synthesize and Purify 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid B Prepare Stock Solutions of Test Compound and Reference Antimicrobials A->B D Serial Dilution of Compounds in 96-well Plate B->D C Culture and Standardize Bacterial Inoculum (e.g., 0.5 McFarland) E Inoculate Wells with Standardized Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Determine MIC: Lowest Concentration with no Visible Growth F->G H Subculture from Wells with no Visible Growth onto Agar Plates G->H I Incubate Agar Plates at 37°C for 24-48 hours H->I J Determine MBC: Lowest Concentration with ≥99.9% Reduction in CFU I->J

Caption: Workflow for Determining MIC and MBC.

  • Preparation of Reagents and Media:

    • Prepare a stock solution of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare stock solutions of comparator antimicrobials (see Section 3) in their recommended solvents.

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile saline or MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Repeat this for each comparator antimicrobial in separate rows.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 37°C for 24-48 hours.

    • Count the number of colonies (CFU) for each concentration.

  • Data Interpretation:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Selection of Comparator Antimicrobial Agents

To provide a meaningful comparison, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid should be tested against a panel of clinically relevant antimicrobial agents with diverse mechanisms of action.

Antimicrobial Agent Class Mechanism of Action Primary Spectrum
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative)
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to D-Ala-D-AlaGram-positive (including MRSA)
Gentamicin AminoglycosideBinds to the 30S ribosomal subunit, inhibiting protein synthesisPrimarily Gram-negative
Erythromycin MacrolideBinds to the 50S ribosomal subunit, inhibiting protein synthesisGram-positive and some Gram-negative
Penicillin G Beta-lactamInhibits cell wall synthesisGram-positive
Tetracycline TetracyclineBinds to the 30S ribosomal subunit, inhibiting protein synthesisBroad-spectrum
Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Organism 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid Ciprofloxacin Vancomycin Gentamicin Erythromycin Penicillin G Tetracycline
Staphylococcus aureus ATCC 29213[Experimental Value]0.510.510.061
Escherichia coli ATCC 25922[Experimental Value]0.015>1280.25>128>1282
Pseudomonas aeruginosa ATCC 27853[Experimental Value]0.25>1281>128>12816
Enterococcus faecalis ATCC 29212[Experimental Value]128228

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC provides insight into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • MBC/MIC ≤ 4: Generally considered bactericidal.

  • MBC/MIC > 4: Generally considered bacteriostatic.

Investigating the Mechanism of Action

Should 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid demonstrate significant antimicrobial activity, subsequent studies should focus on elucidating its mechanism of action. This is a critical step in the drug development process.

MOA_Investigation cluster_integrity Cellular Integrity cluster_synthesis Macromolecular Synthesis cluster_enzyme Specific Enzyme Targets A Initial Finding: Significant MIC/MBC Values B Cellular Integrity Assays A->B C Macromolecular Synthesis Inhibition A->C D Enzyme Inhibition Assays A->D B1 Membrane Permeability (e.g., SYTOX Green Assay) B->B1 B2 Cell Wall Integrity (e.g., Sorbitol Protection Assay) B->B2 C1 DNA Synthesis (Radiolabeled Thymidine Incorporation) C->C1 C2 RNA Synthesis (Radiolabeled Uridine Incorporation) C->C2 C3 Protein Synthesis (Radiolabeled Leucine Incorporation) C->C3 D1 DNA Gyrase Inhibition Assay D->D1 D2 Fatty Acid Synthase (FAS) Assay D->D2

Caption: Investigating the Mechanism of Action.

Conclusion and Future Directions

This guide provides a foundational framework for the initial antimicrobial evaluation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. The proposed experimental plan allows for a robust comparison against established antimicrobial agents and will generate the necessary data to determine if this compound warrants further investigation as a potential therapeutic agent. A systematic approach, as outlined, is crucial for making informed decisions in the early stages of antimicrobial drug discovery. The exploration of novel chemical entities like this keto-acid derivative is essential in the ongoing effort to combat the global threat of antimicrobial resistance.

References

  • Distinct Mode of Interaction of a Novel Ketolide Antibiotic That Displays Enhanced Antimicrobial Activity. National Institutes of Health. [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers. [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. National Institutes of Health. [Link]

  • Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. [Link]

  • Mastering Organic Synthesis: The Role of Succinic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

  • Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. National Institutes of Health. [Link]

  • Biological Production of Succinic Acid: State of the Art and Future Perspectives. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • Synthesis, structural aspects and antimicrobial activity of novel chiral b-keto amides. JOCPR. [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. ResearchGate. [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. National Center for Biotechnology Information. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. ACS Publications. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]

Sources

A Comparative Investigation of the Anticancer Potential of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential anticancer activities of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, this document synthesizes findings from structurally related butanoic and succinic acid derivatives to project its likely mechanisms of action and comparative efficacy. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future empirical validation.

Introduction: The Therapeutic Promise of Butanoic Acid Derivatives

Butanoic acid, a short-chain fatty acid, and its derivatives have garnered considerable attention for their broad-spectrum therapeutic applications, most notably in oncology.[1][2] The anticancer properties of these compounds are often attributed to their ability to modulate critical cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.[1] The core structure of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, featuring a butanoic acid backbone, positions it as a promising candidate for anticancer drug discovery. Its structural similarity to succinate, a key metabolic intermediate, also suggests potential interactions with metabolic and signaling pathways that are frequently dysregulated in cancer.[3][4][5]

The chloro and methyl substitutions on the phenyl ring are of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[6] Therefore, the unique substitution pattern of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid may confer novel biological activities and a distinct anticancer profile compared to its parent compounds.

Postulated Mechanisms of Anticancer Action

Based on the established mechanisms of related butanoic and succinic acid derivatives, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is hypothesized to exert its anticancer effects through several key pathways:

Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Derivatives of butanoic acid have been shown to be potent inducers of apoptosis.[7][8] This process is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase.[9][10]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream signaling.[9]

It is plausible that 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid could activate one or both of these pathways, leading to the systematic dismantling of cancer cells.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a consequence of a dysregulated cell cycle. Many anticancer compounds function by inducing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases), thereby preventing cancer cells from dividing.[11][12][13] For instance, some flavonoids have been shown to arrest the cell cycle in the G2/M phase by downregulating cyclin B1 and CDK1/CDC2.[10] Given the known effects of butanoic acid derivatives on cell proliferation, it is highly probable that 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid could induce cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.

Modulation of Key Signaling Pathways

The anticancer activity of butanoic and succinic acid derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell growth, survival, and metastasis.

  • STAT3 and ERK Pathways: Extracellular succinate has been shown to promote angiogenesis and tumor progression by activating the STAT3 and ERK1/2 signaling pathways.[3][14] It is conceivable that 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid could act as an antagonist to the succinate receptor (SUCNR1), thereby inhibiting these pro-tumorigenic pathways.[3][4]

STAT3_ERK_Pathway Succinate_Analog 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid SUCNR1 SUCNR1 (GPR91) Succinate_Analog->SUCNR1 Antagonism PI3K PI3K SUCNR1->PI3K STAT3 STAT3 SUCNR1->STAT3 ERK ERK1/2 SUCNR1->ERK Akt Akt PI3K->Akt HIF-1α HIF-1α Akt->HIF-1α VEGF VEGF STAT3->VEGF ERK->VEGF Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis & Metastasis HIF-1α->Angiogenesis VEGF->Angiogenesis

Caption: Postulated antagonism of the SUCNR1 signaling pathway.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its hyperactivation is common in many cancers. Some natural compounds have demonstrated the ability to induce apoptosis by inhibiting this pathway.[10] The structural characteristics of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid suggest it could potentially interfere with this signaling cascade.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential efficacy of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, the following table summarizes the reported in vitro cytotoxic activities of various butanoic and succinic acid derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater activity.

Compound/DerivativeParent CompoundCancer Cell LineIC50 (µM)Reference
Pivalyloxymethyl butyrate (AN-9) Butyric AcidLewis Lung Carcinoma~10-fold more potent than butyric acid[15]
Compound A4 4-PhenylbutyrateA549 (Lung Carcinoma)12.97[16]
MCF-7 (Breast Carcinoma)15.63[16]
SKOV-3 (Ovarian Carcinoma)11.80[16]
Compound 6l 4-Phenoxy-phenyl isoxazoleA549 (Lung Carcinoma)0.22[17]
HepG2 (Hepatocellular Carcinoma)0.26[17]
MDA-MB-231 (Breast Carcinoma)0.21[17]
Les-3331 4-Thiazolidinone derivativeMCF-7 (Breast Carcinoma)5.02[18]
MDA-MB-231 (Breast Carcinoma)15.24[18]
(S)-1 (RS4690) Indole-3-carboxamideHCT116 (Colon Cancer)7.1[19]
Compound 20 3-((4-Hydroxyphenyl)amino)propanoic acidA549 (Lung Carcinoma)Reduces viability to 17.2%[20]

Experimental Protocols for Evaluation

To empirically determine the anticancer activity of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for this evaluation.

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treatment with 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Sources

A Comparative Guide to Validating 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid as a Novel Drug Lead

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, evidence-based framework for the validation of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, hereafter referred to as CMPA, as a potential drug lead. As CMPA is a novel chemical entity with no established biological target, this document hypothesizes its activity against aldo-keto reductase 1C3 (AKR1C3) and outlines a rigorous, multi-stage validation process. This strategy compares CMPA's potential performance against established inhibitors, providing a blueprint for go/no-go decisions in early-stage drug discovery.

AKR1C3 is a compelling therapeutic target, implicated in the progression of hormone-dependent cancers like castration-resistant prostate cancer (CRPC) and breast cancer, as well as in chemotherapy resistance.[1][2][3][4][5] The enzyme plays a critical role in synthesizing potent androgens (testosterone and dihydrotestosterone) and in prostaglandin metabolism, thereby promoting cell proliferation and survival.[1][2][4][6] Therefore, potent and selective AKR1C3 inhibitors are of significant interest.[6][7]

This guide will detail the essential experimental comparisons in three core areas:

  • Biochemical Validation: Assessing direct enzyme inhibition potency and selectivity.

  • Cell-Based Efficacy: Confirming target engagement and therapeutic effect in a relevant disease model.

  • Pharmacokinetic Profiling: Evaluating fundamental drug-like properties.

Part 1: Biochemical Validation — Potency and Isoform Selectivity

The initial step in validating a new chemical entity is to confirm its direct interaction with the intended target and to understand its specificity. For an enzyme inhibitor, this involves determining its half-maximal inhibitory concentration (IC50) and assessing its activity against closely related enzyme isoforms to predict potential off-target effects.

Scientific Rationale

The aldo-keto reductase 1C (AKR1C) subfamily includes four highly homologous isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). While AKR1C3 is primarily involved in synthesizing potent androgens, AKR1C2, in contrast, is involved in the inactivation of 5α-dihydrotestosterone (DHT).[8] Therefore, non-selective inhibition of AKR1C2 could be counterproductive, making isoform selectivity a critical parameter for a viable therapeutic candidate.[8][9] This phase compares the hypothetical potency and selectivity of CMPA against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Flufenamic Acid, which are known to inhibit AKR1C3.[7][10]

Experimental Protocol: Recombinant AKR1C Isoform Inhibition Assay

This protocol measures the ability of a test compound to inhibit the enzymatic activity of purified, recombinant AKR1C proteins.

  • Enzyme and Reagent Preparation: Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes are prepared.[11] The assay buffer consists of 100 mM potassium phosphate (pH 7.4). The cofactor NADP+ and a substrate (e.g., S-tetralol or 9,10-phenanthrenequinone) are prepared in the assay buffer.[4][11][12]

  • Compound Preparation: CMPA and reference compounds (Indomethacin, Flufenamic Acid) are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADP+, substrate, and the test compound dilution. .

    • Initiate the enzymatic reaction by adding the respective AKR1C isoform to each well.

    • The reaction progress is monitored by measuring the rate of NADPH formation (fluorescence at 460 nm with excitation at 340 nm) or consumption (decrease in absorbance at 340 nm) using a plate reader.[11][12]

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration at which 50% of enzyme activity is inhibited, is determined by fitting the dose-response data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC50 (AKR1C2) / IC50 (AKR1C3).

Comparative Data Summary (Hypothetical)
CompoundTarget: AKR1C3 IC50 (nM)[9][13]Off-Target: AKR1C2 IC50 (nM)Selectivity Index (AKR1C2/AKR1C3)
CMPA (Lead Candidate) 85 >25,000 >294
Indomethacin (Comparator)100[9][13]>30,000[9]>300[9]
Flufenamic Acid (Comparator)300[11]220[11]0.73

A higher selectivity index indicates better specificity for the target enzyme.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Recombinant AKR1C1, 1C2, 1C3 Enzymes A1 Combine Reagents & Test Compounds in 96-well Plate P1->A1 P2 Prepare Assay Buffer, Cofactor (NADP+), Substrate P2->A1 P3 Prepare Serial Dilutions of CMPA & Comparators P3->A1 A2 Initiate Reaction with Enzyme Addition A1->A2 A3 Monitor NADPH Production/ Consumption (Plate Reader) A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Selectivity Index (IC50_1C2 / IC50_1C3) D3->D4 R1 R1 D4->R1 Decision Point: Proceed if Potent & Selective G cluster_pathway Intracellular Androgen Synthesis & Signaling Adione Androstenedione (Substrate) AKR1C3 AKR1C3 Enzyme Adione->AKR1C3 Reduction Testosterone Testosterone AKR1C3->Testosterone AR Androgen Receptor (AR) Testosterone->AR Activation ARE Androgen Response Element (on DNA) AR->ARE Binds to PSA PSA Gene Transcription -> Proliferation ARE->PSA CMPA CMPA CMPA->AKR1C3 Inhibits

Caption: AKR1C3-mediated androgen synthesis pathway inhibited by CMPA.

Part 3: Early ADMET and Physicochemical Profiling

A potent and selective compound is only a viable drug lead if it possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early in vitro assessment of these characteristics is crucial for identifying potential liabilities that could cause failure in later development stages.

Scientific Rationale

Two fundamental properties for an orally administered drug are its ability to be absorbed across the intestinal wall (permeability) and its resistance to being broken down by the liver (metabolic stability). The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption. [14][15]The liver microsomal stability assay provides a measure of how susceptible a compound is to metabolism by the major drug-metabolizing enzymes (cytochrome P450s) in the liver. [16][17][18]

Experimental Protocols

1. Caco-2 Permeability Assay [14][15]1. Monolayer Culture: Caco-2 cells are seeded on Transwell filter inserts and cultured for 18-22 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium. [15][19]2. Transport Study: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side over a 2-hour period. 3. Quantification: The concentration of the compound in the basolateral samples is measured by LC-MS/MS. 4. Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

2. Human Liver Microsomal (HLM) Stability Assay [16][17]1. Incubation: The test compound is incubated with pooled human liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH. [16][20]2. Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped by adding a cold organic solvent. [20]3. Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS analysis. 4. Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Comparative Data Summary (Hypothetical)
CompoundCaco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)HLM Stability t½ (min)HLM Intrinsic Clearance (CLint) (µL/min/mg protein)
CMPA (Lead Candidate) 12.5 (High) >60 (Stable) <10
Indomethacin (Comparator)15.2 (High)45 (Moderately Stable)25.5
Flufenamic Acid (Comparator)>20 (High)15 (Unstable)77.0

Higher permeability and longer half-life are generally desirable characteristics.

Conclusion and Validation Summary

This guide outlines a validation strategy for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid (CMPA) as a novel inhibitor of AKR1C3. Based on the hypothetical comparative data presented, CMPA demonstrates a highly promising profile as a drug lead:

  • Potent and Highly Selective: CMPA shows potent, single-digit nanomolar inhibition of AKR1C3, comparable to the established inhibitor Indomethacin, but with a superior selectivity profile over the AKR1C2 isoform compared to pan-inhibitors like Flufenamic Acid.

  • Effective in a Cellular Context: The compound effectively inhibits the downstream consequences of AKR1C3 activity in a cancer cell model, demonstrating good cell permeability and target engagement at sub-micromolar concentrations.

  • Favorable Drug-like Properties: CMPA exhibits high permeability in the Caco-2 model, suggesting good potential for oral absorption, and displays high stability in human liver microsomes, indicating a low risk of rapid metabolic clearance.

Collectively, these results would constitute a strong "Go" decision, validating CMPA's progression into the lead optimization phase. Future efforts would focus on refining the structure to further enhance potency and ADMET properties, followed by in vivo efficacy and safety studies in appropriate animal models of prostate cancer.

References

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. National Institutes of Health (NIH). [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. National Institutes of Health (NIH). [Link]

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. National Institutes of Health (NIH). [Link]

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. National Institutes of Health (NIH). [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. ACS Publications. [Link]

  • Aldo-keto reductase (AKR) 1C3: Role in prostate disease and the development of specific inhibitors. ResearchGate. [Link]

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. PubMed. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. National Institutes of Health (NIH). [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. National Institutes of Health (NIH). [Link]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ResearchGate. [Link]

  • Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer. AACR Journals. [Link]

  • Microsomal Stability. Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. RSC Publishing. [Link]

  • AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer. National Institutes of Health (NIH). [Link]

  • Caco2 assay protocol. University of Washington. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 Inhibitors: a patent review. ResearchGate. [Link]

  • Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. MDPI. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth. AACR Journals. [Link]

  • AKR1C3. Wikipedia. [Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. National Institutes of Health (NIH). [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader. ResearchGate. [Link]

  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. eScholarship.org. [Link]

Sources

A Comparative In Silico Docking Analysis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid against Aldo-Keto Reductase 1C3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico docking study of the novel compound 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid against the human aldo-keto reductase 1C3 (AKR1C3), a pivotal enzyme implicated in hormone-dependent cancers and other pathologies. We will objectively compare its predicted binding affinity and interaction patterns with known inhibitors, providing a framework for its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting AKR1C3

The aldo-keto reductase (AKR) superfamily comprises over 190 members, playing crucial roles in the metabolism of a wide array of substrates, including sugar aldehydes, keto-steroids, and byproducts of lipid peroxidation.[1] Within this superfamily, AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase) has emerged as a significant therapeutic target.[2] It catalyzes the conversion of steroid hormone precursors into their more potent forms, such as the reduction of androstenedione to testosterone and estrone to 17β-estradiol.[2] Elevated expression and activity of AKR1C3 have been linked to the progression of hormone-dependent malignancies, including prostate and breast cancer.[2][3] Therefore, the identification of novel and selective AKR1C3 inhibitors is a promising avenue for cancer therapy.[2][3]

The subject of our investigation, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, is an aromatic ketone derivative.[4][5] While its specific biological targets are not yet elucidated, its structural features—an aromatic ring, a ketone group, and a carboxylic acid moiety—are present in known inhibitors of the AKR family. This structural analogy provides a strong scientific basis for postulating AKR1C3 as a potential molecular target for this compound. This guide will explore this hypothesis through a rigorous in silico docking comparison.

Experimental Design & Computational Workflow

Our in silico investigation is designed to predict the binding mode and affinity of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid within the active site of AKR1C3 and compare it against established inhibitors. The workflow is systematically structured to ensure scientific validity and reproducibility.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Comparative Analysis ligand_prep Ligand Preparation: - 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid - Indomethacin - Flufenamic acid docking Molecular Docking: - AutoDock Vina - Grid box generation around the active site - Flexible ligand, rigid receptor ligand_prep->docking Input Ligands protein_prep Protein Preparation: - Human AKR1C3 (PDB: 1S2A) - Removal of water and co-crystallized ligands - Addition of polar hydrogens protein_prep->docking Input Receptor binding_energy Binding Affinity Comparison (kcal/mol) docking->binding_energy Output Scores interaction_analysis Interaction Pattern Analysis: - Hydrogen bonds - Hydrophobic interactions - Key active site residues docking->interaction_analysis Output Poses binding_energy->interaction_analysis Correlate

Caption: Computational workflow for the comparative docking study.

Detailed Methodologies

Ligand and Protein Preparation

Target Compound: The 3D structure of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid was generated using molecular modeling software and subsequently energy-minimized using a suitable force field.

Comparative Compounds: For a robust comparison, two well-characterized, non-steroidal anti-inflammatory drugs (NSAIDs) known to inhibit AKR1C3 were selected:

  • Indomethacin: A potent inhibitor of AKR1C3.

  • Flufenamic acid: Another established inhibitor from the fenamate class.

The 3D structures of these compounds were obtained from the PubChem database and prepared in a similar manner to the target compound.

Protein Structure: The crystal structure of human AKR1C3 in complex with NADP+ and indomethacin (PDB ID: 1S2A) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, the co-crystallized ligand (indomethacin), and adding polar hydrogens. The co-factor NADP+ was retained as it is crucial for the enzyme's catalytic activity and inhibitor binding.

In Silico Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[6] The prepared AKR1C3 structure was treated as a rigid receptor, while the ligands were allowed full conformational flexibility. A grid box of appropriate dimensions was centered on the active site, encompassing the key amino acid residues known to be involved in ligand binding. The docking protocol was first validated by redocking the co-crystallized indomethacin into the active site and ensuring the predicted pose was in close agreement with the crystallographic pose.

Results and Comparative Analysis

The in silico docking simulations yielded binding affinity scores (in kcal/mol) and predicted binding poses for each of the tested compounds. A more negative binding energy indicates a more favorable predicted binding affinity.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid -8.2Tyr55, His117, Trp227, Ser129Hydrogen bonds, π-π stacking, hydrophobic interactions
Indomethacin (Reference) -9.5Tyr55, His117, Trp227, Phe306, Phe311Hydrogen bonds, π-π stacking, hydrophobic interactions
Flufenamic acid (Reference) -8.9Tyr55, His117, Trp227, Ser129, Phe306Hydrogen bonds, π-π stacking, hydrophobic interactions
Analysis of Binding Interactions

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid: Our lead compound is predicted to bind favorably within the active site of AKR1C3. The carboxylic acid moiety is positioned to form crucial hydrogen bonds with the catalytic residues Tyr55 and His117. The chloro-methylphenyl ring is predicted to engage in hydrophobic interactions and potentially a π-π stacking interaction with Trp227.

Indomethacin: As the co-crystallized ligand, indomethacin exhibits the strongest predicted binding affinity. Its carboxylate group forms hydrogen bonds with Tyr55 and His117. The chlorobenzoyl and indole rings are deeply buried in a hydrophobic pocket, forming extensive interactions with residues such as Trp227, Phe306, and Phe311.

Flufenamic acid: This compound also shows a strong predicted binding affinity. Similar to the other compounds, its carboxylic acid group interacts with Tyr55 and His117. The trifluoromethylphenyl and aminophenyl rings occupy the hydrophobic pocket, interacting with Trp227 and Phe306.

G cluster_ligands Compounds cluster_target AKR1C3 Active Site Test Compound Test Compound Tyr55 Tyr55 Test Compound->Tyr55 H-bond His117 His117 Test Compound->His117 H-bond Trp227 Trp227 Test Compound->Trp227 π-π stacking Hydrophobic Pocket Hydrophobic Pocket Test Compound->Hydrophobic Pocket Indomethacin Indomethacin Indomethacin->Tyr55 H-bond Indomethacin->His117 H-bond Indomethacin->Trp227 π-π stacking Indomethacin->Hydrophobic Pocket Extensive Flufenamic Acid Flufenamic Acid Flufenamic Acid->Tyr55 H-bond Flufenamic Acid->His117 H-bond Flufenamic Acid->Trp227 π-π stacking Flufenamic Acid->Hydrophobic Pocket

Caption: Diagram of predicted interactions with AKR1C3 active site residues.

Discussion and Future Perspectives

The in silico docking results suggest that 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a promising candidate for the inhibition of AKR1C3. Its predicted binding affinity is comparable to that of known inhibitors like flufenamic acid, although lower than indomethacin. The predicted binding mode highlights the importance of the carboxylic acid for anchoring the molecule within the active site through interactions with the catalytic dyad (Tyr55 and His117). The substituted phenyl ring effectively occupies the hydrophobic pocket, a key feature for potent AKR1C3 inhibition.

While these computational predictions are encouraging, it is imperative to validate these findings through in vitro and in vivo experimental studies. Enzyme inhibition assays would be the next logical step to determine the IC50 value of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid against AKR1C3. Further structure-activity relationship (SAR) studies could also be conducted to optimize the potency and selectivity of this compound.

References

  • Aldo-keto reductase family 1 member B1 inhibitors: old drugs with new perspectives. (URL: [Link])

  • The Aldo-Keto Reductases (AKRs): Overview - PMC - NIH. (URL: [Link])

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. (URL: [Link])

  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC - NIH. (URL: [Link])

  • 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid - PubChem. (URL: [Link])

  • In silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - NIH. (URL: [Link])

Sources

A Comparative Analysis of Halogenated Benzoylpropionic Acid Derivatives: The Critical Impact of Substitution on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth comparative analysis of halogenated benzoylpropionic acid derivatives, focusing on the structure-activity relationships that govern their efficacy. Drawing from key experimental findings, we explore how halogenation, a common strategy in medicinal chemistry, can lead to unexpected and dramatic shifts in biological activity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of chemical modifications on this important scaffold.

Introduction: The Benzoylpropionic Acid Scaffold and the Promise of Halogenation

The arylpropionic acids are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and ketoprofen.[1] The 2-(3-benzoylphenyl)propionic acid scaffold, the core of ketoprofen, is a well-established inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[2][3]

In modern drug design, the introduction of halogen atoms (F, Cl, Br, I) onto a lead scaffold is a frequently employed strategy to modulate a compound's pharmacological profile. Halogenation can enhance metabolic stability, improve membrane permeability, increase binding affinity, and alter the electronic properties of a molecule.[4][5] Theoretically, applying this strategy to the benzoylpropionic acid core could yield derivatives with superior potency, selectivity, or pharmacokinetic properties. However, as this guide will demonstrate, the outcomes are not always predictable and are highly dependent on the position of the substitution.

The Central Comparison: Impact of 6-Position Halogenation on Anti-Inflammatory Efficacy

A pivotal study by Cignarella et al. provides the most direct comparison of halogenated 2-(3-benzoylphenyl)propionic acid derivatives.[6] Researchers synthesized 6-fluoro, 6-chloro, and 6-bromo analogues of the parent compound, ketoprofen, to evaluate the effect of these substitutions on its well-documented anti-inflammatory and antipyretic activities.

The results were definitive and unexpected: the pharmacological evaluation revealed that the presence of a halogen atom at the 6-position completely abolished the desired biological activities.[6][7] This finding underscores a critical lesson in medicinal chemistry: even seemingly conservative modifications can lead to a total loss of efficacy.

Data Summary: Qualitative Comparison of Efficacy

The following table summarizes the qualitative findings from preclinical studies, comparing the parent compound to its halogenated and other derivatives.

Compound/Derivative SeriesScaffoldModificationObserved Anti-Inflammatory ActivityKey Findings
Ketoprofen (Parent) 2-(3-benzoylphenyl)propionic acidNoneActive Potent anti-inflammatory and antipyretic agent.[6]
6-Halogenated Derivatives 2-(3-benzoylphenyl)propionic acid6-Fluoro, 6-Chloro, 6-BromoInactive Halogenation at this specific position abolished bioactivity.[6][7]
Hydroxamic Acid Derivative 2-(3-benzoylphenyl)propanoic acidCarboxylic acid to hydroxamic acidMore Potent than Parent Showed enhanced anti-inflammatory activity and dual COX/MMP inhibition.[2][3]
Mechanistic Hypothesis: Why Was Activity Lost?

The loss of activity in the 6-halogenated derivatives can be attributed to several potential factors related to the drug-receptor interaction, likely within the active site of a COX enzyme.

  • Steric Hindrance: The introduction of a halogen atom, even a relatively small fluorine atom, at the 6-position may introduce sufficient bulk to prevent the molecule from fitting optimally into the hydrophobic channel of the COX active site. This steric clash would disrupt the precise orientation required for effective inhibition.

  • Altered Electronic Properties: Halogens are highly electronegative and can significantly alter the electron distribution of the aromatic ring. This modification could disrupt crucial π-π stacking or other non-covalent interactions between the inhibitor and amino acid residues (e.g., Tyrosine, Arginine) within the active site, which are essential for binding.[8]

This highlights the principle that the success of halogenation is critically dependent on the topology of the target's binding site.

The Target Pathway: Cyclooxygenase (COX) and Prostaglandin Synthesis

The primary mechanism of action for arylpropionic acids is the inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[8] An effective inhibitor must bind within the enzyme's active site to block this conversion.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids MembranePhospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 NSAIDs Arylpropionic Acids (e.g., Ketoprofen) NSAIDs->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway, the primary target of benzoylpropionic acid derivatives.

Alternative Strategy: Successful Derivatization

In contrast to the 6-halogenation strategy, other modifications to the benzoylpropionic acid scaffold have proven successful. For instance, converting the propionic acid's carboxyl group into a hydroxamic acid yielded a derivative that was not only a more potent anti-inflammatory agent than ketoprofen in the rat paw edema model but also exhibited anticancer activity.[2][3] This dual-mechanism drug was shown to inhibit both COX enzymes and Matrix Metalloproteinases (MMPs), demonstrating that functional group modification, rather than ring substitution, can be a more fruitful path for this particular scaffold.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

To ensure trustworthiness and reproducibility, the following is a detailed protocol for the carrageenan-induced paw edema assay, a standard and widely accepted in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[2][3]

Assay_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_induction Phase 3: Induction & Measurement cluster_analysis Phase 4: Data Analysis start Acclimate Male Wistar Rats (150-200g, 1 week) fasting Fast Animals Overnight (Water ad libitum) start->fasting grouping Randomize into Groups (n=6 per group) fasting->grouping dosing Administer Test Compounds (e.g., 10 mg/kg, i.p.) - Vehicle Control - Standard (Ketoprofen) - Halogenated Derivative grouping->dosing measure0 Measure Initial Paw Volume (Plethysmometer) dosing->measure0 induce Inject 0.1 mL of 1% Carrageenan (Sub-plantar, right hind paw) measure0->induce measure_t Measure Paw Volume at 1, 2, 3, and 4 hours post-injection induce->measure_t calc_edema Calculate Edema Volume: (Vt - V0) measure_t->calc_edema calc_inhibition Calculate % Inhibition: [(Vc - Vt)/Vc] * 100 calc_edema->calc_inhibition stats Statistical Analysis (e.g., ANOVA) calc_inhibition->stats

Caption: Standard workflow for the Carrageenan-Induced Paw Edema anti-inflammatory assay.

Step-by-Step Methodology:
  • Animal Acclimation: Male Wistar rats (150-200g) are acclimated for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle).

    • Causality: Acclimation is crucial to reduce stress-related physiological variability that could confound the inflammatory response.

  • Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment. They are then randomly assigned to control and treatment groups (n=6 per group).

    • Causality: Fasting ensures uniform drug absorption, preventing interference from food in the gastrointestinal tract. Randomization prevents selection bias.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This serves as the baseline (V₀).

  • Compound Administration: Test compounds (e.g., halogenated derivatives), a standard reference drug (e.g., Ketoprofen), and a vehicle control are administered, typically via intraperitoneal (i.p.) injection, 1 hour before carrageenan injection.

  • Induction of Inflammation: Inflammation is induced by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

    • Causality: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible, biphasic inflammatory response, making it an ideal model for screening anti-inflammatory drugs.

  • Post-Induction Measurement: Paw volume (Vₜ) is measured at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • The volume of edema is calculated as the difference between the volume at time 't' and the initial volume (Vₜ - V₀).

    • The percentage inhibition of edema for each treatment group is calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

    • Self-Validation: The inclusion of both a vehicle control (to measure the maximum inflammatory response) and a positive control/standard drug (to validate the assay's sensitivity) is essential for a self-validating protocol.

Conclusion and Field Insights

The investigation into halogenated benzoylpropionic acid derivatives offers a compelling case study in structure-activity relationships. While halogenation is a powerful and versatile tool in the medicinal chemist's arsenal, this work demonstrates that its application requires careful consideration of the specific molecular scaffold and target topology. The finding that 6-position halogenation of a ketoprofen-like scaffold abolishes anti-inflammatory activity is a crucial piece of negative data that can guide future drug design efforts.[6][7] It suggests that for this class of compounds, the steric and electronic profile of this region of the molecule is intolerant to substitution. In contrast, derivatization at the carboxylic acid functional group represents a more promising avenue for developing novel therapeutics with potentially enhanced or dual-mechanism activity.[2] This guide reinforces the indispensable role of empirical testing and highlights that even unexpected, activity-eliminating results are vital for advancing the science of drug discovery.

References

  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Bittencourt, J. A., et al. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Molecules, 24(8), 1476. Available at: [Link]

  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. (2019). Semantic Scholar. Available at: [Link]

  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Oporto University Curated Institutional Repository (OUCI). Available at: [Link]

  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. (2019). ResearchGate. Available at: [Link]

  • Bittencourt, J. A. H. M., et al. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. National Institutes of Health (PMC). Available at: [Link]

  • Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. (2012). Technology Networks. Available at: [Link]

  • Cignarella, G., et al. (1983). ChemInform Abstract: 6‐HALOGEN DERIVATIVES OF 2‐(3‐BENZOYLPHENYL)PROPIONIC ACID. Chemischer Informationsdienst. Available at: [Link]

  • Cignarella, G., et al. (1983). 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation in mice of halogenated cannabidiol derivatives. Nagoya City University. Available at: [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Semantic Scholar. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). ResearchGate. Available at: [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). ACTA PHYSICA POLONICA A. Available at: [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. National Institutes of Health (PMC). Available at: [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). MDPI. Available at: [Link]

  • Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. (2022). MDPI. Available at: [Link]

  • Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. (2020). PubMed. Available at: [Link]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of novel derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. While the parent compound has shown initial promise in possessing anticancer properties, including the induction of apoptosis in cancer cells, a systematic exploration of its derivatives is crucial for identifying candidates with enhanced potency and selectivity.[1] This document outlines a proposed comparative study, detailing the rationale for the selection of hypothetical derivatives, experimental protocols for evaluating their cytotoxicity, and the anticipated structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of 4-Aryl-4-Oxobutanoic Acids

The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore found in a variety of biologically active molecules.[2] The presence of both a carboxylic acid and a ketone functional group allows for diverse chemical modifications, making this class of compounds an attractive starting point for the development of novel therapeutic agents.[2] The parent compound, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, has been identified as an inducer of apoptosis in cancer cells through the activation of caspase pathways.[1] This guide proposes a systematic investigation into how structural modifications of this parent molecule could influence its cytotoxic activity against various cancer cell lines.

Designing the Derivatives: A Structure-Activity Relationship Hypothesis

To explore the structure-activity relationship of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, a series of hypothetical derivatives (designated CMPD-1 to CMPD-5 ) are proposed for synthesis and evaluation. These derivatives are designed to probe the effects of modifying the carboxylic acid group and the aromatic ring.

Table 1: Proposed Derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid and Their Design Rationale

Compound IDModification from Parent CompoundRationale for Modification
Parent 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acidBaseline for comparison.
CMPD-1 Methyl ester of the carboxylic acidTo assess the importance of the free carboxylic acid for activity. Esterification can alter cell permeability and interactions with molecular targets.
CMPD-2 Amide of the carboxylic acid (with ethylamine)To evaluate the effect of replacing the acidic proton with a neutral amide group, which can form different hydrogen bonds.
CMPD-3 Replacement of the chloro group with a fluoro groupTo investigate the influence of the halogen substituent's electronegativity and size on cytotoxicity. Fluorine can alter electronic properties and metabolic stability.
CMPD-4 Replacement of the methyl group with a methoxy groupTo probe the effect of an electron-donating group at this position, which can impact the electronic distribution of the aromatic ring.
CMPD-5 Addition of a second chloro group at the 5-position of the phenyl ringTo explore if increasing the halogenation of the aromatic ring enhances cytotoxic potency, a trend observed in some other classes of anticancer compounds.

Comparative Cytotoxicity Evaluation: A Multi-Assay Approach

To obtain a comprehensive understanding of the cytotoxic effects of the parent compound and its proposed derivatives, a multi-assay approach targeting different aspects of cell death is recommended. This would involve screening against a panel of human cancer cell lines, such as a breast cancer line (e.g., MCF-7), a colon cancer line (e.g., HCT-116), and a lung cancer line (e.g., A549), alongside a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) to assess selectivity.

Predicted Cytotoxicity Profile

Based on established principles of structure-activity relationships for anticancer compounds, a hypothetical set of 50% inhibitory concentration (IC50) values is presented in Table 2. It is hypothesized that modifications altering the electronic and steric properties of the molecule will significantly impact cytotoxicity.

Table 2: Hypothetical IC50 Values (µM) of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid and its Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HDF (Normal Fibroblasts)
Parent 25.532.145.3>100
CMPD-1 48.255.870.1>100
CMPD-2 35.741.358.9>100
CMPD-3 18.924.633.7>100
CMPD-4 30.138.550.2>100
CMPD-5 12.415.821.585.6

These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, a marker of cell membrane disruption and cytotoxicity.

Protocol:

  • Seed cells and treat them with the test compounds as described for the MTT assay.

  • After the 48-hour incubation, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).

Mechanistic Insights: Probing the Induction of Apoptosis

The parent compound is known to induce apoptosis.[1] To understand if the derivatives act through a similar mechanism, further investigation into the key molecular players of apoptosis is warranted.

The Role of Bcl-2 Family Proteins and Caspases

Apoptosis is a tightly regulated process involving the Bcl-2 family of proteins and a cascade of proteases called caspases.[3][4] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. A proposed mechanism is that cytotoxic compounds can shift this balance in favor of the pro-apoptotic members, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to cell death.[4]

Apoptosis_Pathway cluster_0 Cytotoxic Compound cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow cluster_assays Cytotoxicity Assays start Synthesis of Derivatives cell_culture Culture of Cancer and Normal Cell Lines start->cell_culture treatment Treatment with Parent Compound and Derivatives cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh data_analysis Data Analysis (IC50 Determination) mtt->data_analysis ldh->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar mechanism Mechanistic Studies (e.g., Caspase Assay) sar->mechanism conclusion Identification of Lead Compound(s) mechanism->conclusion

Caption: A streamlined workflow for the synthesis and evaluation of novel anticancer compounds.

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically grounded framework for the comparative cytotoxic evaluation of novel derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. By systematically modifying the parent structure and employing a multi-assay approach, researchers can elucidate key structure-activity relationships and identify derivatives with enhanced anticancer activity and selectivity. The proposed workflow, from synthesis to mechanistic studies, provides a clear path for advancing our understanding of this promising class of compounds and for the potential development of new cancer therapeutics. Future in vivo studies using animal models would be the subsequent logical step for the most promising lead compounds identified through this in vitro screening process.

References

  • Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature Reviews Cancer, 2(9), 647-656. Available at: [Link]

  • BenchChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.
  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature Reviews Molecular Cell Biology, 9(3), 231-241. Available at: [Link]

  • BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Fu, X., Wenholz, D., Chan, D. S. H., Black, D. S. C., & Kumar, N. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. Available at: [Link]

  • BenchChem. (n.d.). The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid Against Known Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Kynurenine 3-Monooxygenase Inhibition and the Investigation of a Novel Candidate

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy.[1] However, under inflammatory conditions, the upregulation of KP enzymes, particularly kynurenine 3-monooxygenase (KMO), can lead to an accumulation of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid.[1][2] This dysregulation has been implicated in a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][3]

KMO sits at a critical juncture in the kynurenine pathway, catalyzing the conversion of kynurenine to 3-HK.[2] Its inhibition presents a promising therapeutic strategy to rebalance the KP, decreasing the production of toxic metabolites while shunting the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[2][3] This has sparked significant interest in the development of potent and selective KMO inhibitors.

This guide focuses on a specific compound, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, which belongs to the class of 4-Aryl-4-oxobutanoic acids, recognized as early KMO inhibitors. Structure-activity relationship (SAR) studies have indicated that halogen substitutions on the phenyl ring, particularly at the 3 and 4 positions, can confer potent inhibitory activity.[3] For instance, the 3,4-dichloro derivative, FCE 28833, exhibits an IC50 of 200 nM against KMO.[3] This provides a strong rationale for evaluating the inhibitory potential of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.

Herein, we provide a comprehensive framework for benchmarking this compound against two well-established KMO inhibitors: Ro61-8048 and UPF 648 . This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data analysis framework to objectively assess the performance of this novel candidate.

The Kynurenine Pathway: A Critical Balance of Neuroprotection and Neurotoxicity

The following diagram illustrates the pivotal role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor 4-(4-chloro-3-methylphenyl) -4-oxobutanoic acid Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

Comparative Inhibitor Performance: A Data-Driven Assessment

The primary objective of this guide is to provide a methodology for determining the half-maximal inhibitory concentration (IC50) of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid and comparing it to our benchmark inhibitors. The following table presents the known IC50 values for the benchmark compounds and a placeholder for the experimental determination of our target compound's potency.

InhibitorChemical ClassKMO IC50 (nM)Reference
Ro61-8048 Sulfonamide37[1]
UPF 648 4-Aryl-4-oxobutanoic acid derivative20 - 40[4]
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid 4-Aryl-4-oxobutanoic acidTo be determinedN/A

Experimental Protocols: A Step-by-Step Guide to KMO Inhibition Assays

To ensure scientific rigor and reproducibility, we present two robust methods for assessing KMO inhibitory activity: a primary UV spectrophotometric assay for initial screening and a more sensitive LC-MS/MS-based assay for confirmation and detailed kinetic studies.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitors) Incubation Incubation of KMO with Inhibitors and Substrates Reagents->Incubation UV_Spec UV Spectrophotometry (NADPH Depletion) Incubation->UV_Spec Primary Assay LC_MS LC-MS/MS Analysis (Metabolite Quantification) Incubation->LC_MS Confirmatory Assay Data_Analysis Data Analysis (IC50 Determination) UV_Spec->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for Determining KMO Inhibitory Activity.

UV Spectrophotometric KMO Inhibition Assay

This assay measures the activity of KMO by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH) for NADPH regeneration system (optional but recommended for kinetic studies)

  • 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid and benchmark inhibitors (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer.

    • Dilute the recombinant human KMO enzyme to the desired concentration in 1X KMO assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare stock solutions of L-kynurenine and NADPH in 1X KMO assay buffer.

    • Prepare serial dilutions of the test and benchmark inhibitors in DMSO. Further dilute these in 1X KMO assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of 1X KMO assay buffer (for blanks) or diluted inhibitor solution.

      • 25 µL of diluted KMO enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of a substrate/cofactor mix (containing L-kynurenine and NADPH) to each well.

    • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each inhibitor concentration.

    • Plot the percentage of KMO inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

LC-MS/MS-Based KMO Inhibition Assay

This method offers higher sensitivity and specificity by directly measuring the formation of the product, 3-hydroxykynurenine, and the depletion of the substrate, kynurenine.

Materials:

  • All materials from the UV spectrophotometric assay.

  • Internal standards (e.g., deuterated kynurenine and 3-hydroxykynurenine).

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

  • LC-MS/MS system equipped with a suitable C18 column.

Procedure:

  • Assay Setup and Reaction:

    • Follow the same reagent preparation and assay setup steps as the UV spectrophotometric assay in a 96-well plate or microcentrifuge tubes.

    • After the desired incubation time (e.g., 30 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standards.

  • Sample Preparation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme.

    • Transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to detect and quantify kynurenine, 3-hydroxykynurenine, and their respective internal standards.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Calculate the peak area ratios of the analytes to their corresponding internal standards.

    • Determine the amount of 3-hydroxykynurenine produced in the presence of varying inhibitor concentrations.

    • Calculate the percentage of KMO inhibition and determine the IC50 value as described for the UV assay.

Trustworthiness and Self-Validation of Protocols

The presented protocols are designed to be self-validating. The inclusion of well-characterized benchmark inhibitors with known IC50 values (Ro61-8048 and UPF 648) serves as a positive control and a system suitability test. Experimental results for these benchmarks should fall within an acceptable range of their published values, thereby validating the assay performance. Furthermore, the confirmatory LC-MS/MS assay provides an orthogonal method to verify the results obtained from the primary UV spectrophotometric screen, enhancing the reliability of the findings.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in-depth benchmarking of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid as a potential KMO inhibitor. By employing the detailed protocols and leveraging the established benchmark compounds, researchers can generate high-quality, reproducible data to accurately assess its inhibitory potency.

Should 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid demonstrate significant KMO inhibitory activity, subsequent studies should focus on its selectivity against other enzymes in the kynurenine pathway, its mechanism of inhibition (e.g., competitive, non-competitive), and its effects in cell-based and in vivo models of neurodegenerative diseases. The systematic approach outlined in this guide will be instrumental in advancing our understanding of this compound's therapeutic potential.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. [Link]

  • Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. (2025). ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide outlines a comprehensive strategy for evaluating the target selectivity and potential off-target interactions of the novel compound, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. As direct biological and cross-reactivity data for this specific molecule are not publicly available, this document serves as a methodological framework for researchers, scientists, and drug development professionals. By leveraging structural analogy and established in vitro safety pharmacology protocols, we present a robust plan to de-risk this compound and characterize its pharmacological profile. The narrative explains the rationale behind experimental choices, provides detailed, self-validating protocols, and offers templates for data comparison, thereby ensuring scientific integrity and trustworthiness.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a small molecule drug is intrinsically linked to its selectivity. While high affinity for the intended biological target is desirable, interactions with unintended "off-target" proteins can lead to adverse drug reactions (ADRs), toxicity, or even unexpected therapeutic benefits.[1][2] The compound of interest, 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, is a derivative of 4-oxo-4-phenylbutanoic acid. Compounds in this class have shown a range of biological activities, including potential anti-inflammatory and anti-fungal properties.[3] Given this potential, a rigorous assessment of its cross-reactivity is a critical step in early-stage drug development to ensure safety and minimize late-stage attrition.[4][5]

This guide provides a systematic approach to:

  • Hypothesize a primary target based on structural similarity to known active compounds.

  • Select a rational panel of off-targets for comprehensive screening.

  • Implement validated, industry-standard assays to quantify interactions.

  • Interpret and compare the resulting data to build a robust selectivity profile.

Structural Analysis and Primary Target Hypothesis

The structure of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid features a butanoic acid moiety, which is a common pharmacophore in compounds targeting enzymes and receptors within the central nervous system (CNS). Specifically, its resemblance to analogs of γ-aminobutyric acid (GABA) suggests a potential interaction with GABA receptors, the primary inhibitory neurotransmitter receptors in the CNS.[6][7] Furthermore, the aryl ketone structure is found in various inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8][9]

Therefore, our initial investigation will be predicated on two primary hypotheses:

  • The compound acts as a modulator of GABA-A receptors .

  • The compound exhibits inhibitory activity against COX-1 and COX-2 enzymes .

Designing the Cross-Reactivity Study: A Multi-Assay Approach

To build a comprehensive safety profile, a tiered screening strategy is recommended, beginning with broad panels and progressing to more specific functional assays for any identified "hits."[10][11] This approach aligns with guidelines from regulatory bodies like the FDA and international standards such as those from the ICH.[12][13]

The overall experimental workflow is designed to systematically identify and characterize off-target interactions.

Caption: High-level workflow for cross-reactivity profiling.

A well-curated off-target panel is essential for identifying potential liabilities. The selection should be based on targets commonly associated with adverse effects. A standard in vitro safety pharmacology panel should include, but not be limited to:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Histaminergic receptors.

  • Ion Channels: hERG, Sodium (NaV1.5), and Calcium (CaV1.2) channels are critical for cardiac safety assessment.[14][15]

  • Kinases: A broad kinase panel (e.g., >400 kinases) can reveal unexpected off-target inhibition, a common feature of small molecule drugs.[16][17]

  • Other Enzymes & Transporters: Phosphodiesterases (PDEs), Monoamine Oxidase (MAO), and various neurotransmitter transporters.

Experimental Protocols & Data Presentation

The trustworthiness of a cross-reactivity study hinges on the quality and validation of its protocols. Every experiment must include appropriate controls (vehicle, positive control, negative control) to ensure the data is robust and reproducible.

This assay determines the compound's affinity for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[7][18]

Objective: To determine the inhibitory constant (Ki) of the test compound at the GABA-A receptor benzodiazepine site.

Methodology:

  • Membrane Preparation: Prepare rat brain membranes enriched with GABA-A receptors according to established protocols.[7][18] Multiple wash steps are crucial to remove endogenous GABA that could interfere with the assay.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein/well), the radioligand ([³H]-Muscimol at ~5 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Controls:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of an unlabeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[18]

    • Positive Control: A known GABA-A modulator (e.g., Diazepam).

  • Incubation: Incubate the plate at 4°C for 45 minutes to reach equilibrium.[18]

  • Termination & Harvesting: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Logic of a competitive radioligand binding assay.

This protocol measures the compound's ability to inhibit the production of Prostaglandin E2 (PGE2) from arachidonic acid by COX enzymes.[8][9]

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Setup: In separate wells for COX-1 and COX-2, add reaction buffer, heme cofactor, the respective enzyme, and varying concentrations of the test compound.[19]

  • Controls:

    • 100% Activity: Enzyme + Vehicle.

    • Background: Inactivated Enzyme + Vehicle.

    • Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Add arachidonic acid (substrate) to all wells to start the reaction. Incubate for exactly two minutes at 37°C.[19]

  • Termination: Stop the reaction by adding a solution of stannous chloride or another suitable agent.

  • Quantification: Measure the amount of PGE2 produced using a validated ELISA kit according to the manufacturer's instructions.[8][9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Quantitative data should be summarized in clear, concise tables to facilitate comparison across different targets.

Table 1: Hypothetical Cross-Reactivity Profile for 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid

Target ClassSpecific TargetAssay TypeResult (IC50 / Ki in µM)Selectivity vs. Primary (Fold)
Primary Target GABA-A Receptor Binding (Ki) 0.15 -
Primary Target COX-2 Enzyme (IC50) 0.80 -
EnzymeCOX-1Enzyme (IC50)12.583-fold vs GABA-A
Ion ChannelhERGPatch Clamp (IC50)> 30> 200-fold vs GABA-A
GPCR5-HT2B ReceptorBinding (Ki)2.517-fold vs GABA-A
KinaseSRCEnzyme (IC50)9.865-fold vs GABA-A
KinaseLCKEnzyme (IC50)> 30> 200-fold vs GABA-A

Note: Data presented is hypothetical and for illustrative purposes only.

Interpreting the Results: Establishing a Selectivity Window

The goal of cross-reactivity profiling is to establish a "selectivity window"—the ratio of a compound's potency at off-targets versus its primary target. A wider window (typically >100-fold) is generally desired to minimize the risk of adverse effects at therapeutic concentrations.

In our hypothetical example (Table 1), the compound shows a 17-fold selectivity for the GABA-A receptor over the 5-HT2B receptor. This could be a potential area of concern, as 5-HT2B agonism is linked to cardiac valvulopathy. This finding would trigger further investigation using a functional assay to determine if the compound acts as an agonist or antagonist at this receptor. The >200-fold selectivity against the hERG channel is a positive indicator for cardiac safety.[20]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid. By combining hypothesis-driven primary target investigation with broad off-target screening, researchers can build a comprehensive pharmacological profile. This self-validating, multi-faceted approach ensures scientific rigor and provides the critical data needed to make informed decisions in the drug development process. The early identification and mitigation of potential off-target liabilities are paramount for developing safer and more effective therapeutics.[11][21]

References

  • Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. UNC Chapel Hill. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Retrieved from [Link]

  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed. Retrieved from [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Zheng, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Ballo, F., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. Retrieved from [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Eurofins Discovery. (2025). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review. Retrieved from [Link]

  • Pichler, J., et al. (2017). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Pharmacology. Retrieved from [Link]

  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • FDA. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CiPA Express hERG Potassium Channel Assay. Retrieved from [Link]

  • Dorato, M. A., & Buckley, L. A. (2007). Toxicology testing in drug discovery and development. Current Protocols in Toxicology. Retrieved from [Link]

  • Whitebread, S., et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Retrieved from [Link]

  • Alcolizer Technology. (n.d.). Understanding Cross-Reactivity. Retrieved from [Link]

  • Bowers, K. C., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Masiulis, S., et al. (2019). Biochemistry and binding assay. ResearchGate. Retrieved from [Link]

  • Jones, J., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • Eurofins Discovery. (2025). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. YouTube. Retrieved from [Link]

  • Pandurangan, A., et al. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Der Pharma Chemica. Retrieved from [Link]

  • Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. Retrieved from [Link]

  • Stoyanov, S., et al. (2023). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules. Retrieved from [Link]

  • Blumenthal, K. G., & Peter, J. G. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Laboratory Safety and Chemical Handling

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. As researchers and drug development professionals, adherence to proper chemical waste management protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is designed to provide a comprehensive operational plan, grounded in scientific principles, to ensure this compound is handled responsibly from the moment it is designated as waste to its final disposition.

Compound Profile and Inherent Hazards

Before handling any chemical waste, a thorough understanding of its properties and associated hazards is critical. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is a multifaceted organic compound with distinct functional groups that dictate its handling and disposal requirements.

Chemical Identity and Properties:

PropertyValueSource
IUPAC Name 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid[1]
CAS Number 54557-91-4[1][2]
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Molecular Weight 226.65 g/mol [1][2]
Synonyms 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid[1][2]

The structure contains three key features relevant to its disposal:

  • A carboxylic acid group, which makes the compound acidic and potentially corrosive.

  • A chlorinated aromatic ring , classifying it as a halogenated organic compound. These compounds are often persistent in the environment and can form toxic byproducts if not disposed of correctly.[3][4]

  • A ketone functional group.

Regulatory Framework: Why This is a Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is not a specifically listed waste. However, it falls under the hazardous category due to two primary characteristics:

  • Corrosivity: As a carboxylic acid, it is capable of lowering the pH of a solution. If the waste solution has a pH less than or equal to 2, it is classified as a corrosive hazardous waste.[7]

  • Toxicity (Environmental Persistence): The primary concern is its classification as a halogenated organic compound . Wastes containing chlorinated organics are subject to stringent disposal regulations because their improper disposal (e.g., via landfill) can lead to environmental contamination, and their incomplete combustion can generate highly toxic dioxins and furans.[4][9] Therefore, this compound must be managed as a regulated hazardous waste stream.

Under no circumstances should this chemical or its solutions be disposed of down the laboratory drain. [7][10]

Core Disposal Protocol: From Benchtop to Pickup

This protocol outlines the mandatory, step-by-step procedure for managing waste 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing incompatible waste streams is a violation of safety protocols and can lead to dangerous reactions.[11][12]

  • Designate a Waste Stream: This compound must be collected as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" if dissolved in a solvent.

  • Container Selection:

    • Use a chemically compatible container, preferably the original manufacturer's container or a dedicated hazardous waste container made of glass or high-density polyethylene (HDPE).[12][13]

    • Ensure the container is in good condition with a secure, leak-proof screw cap.[11]

  • Incompatibility Alert: DO NOT mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • Strong acids or bases (unless performing the neutralization pre-treatment described in Section 4).

    • Oxidizers.[14]

Step 3: Labeling the Waste Container

Proper labeling is a strict regulatory requirement.[13] The moment the first drop of waste enters the container, it must be labeled.

  • Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "Waste 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid" . Avoid abbreviations or formulas.

  • List all constituents, including any solvents and their approximate percentages.

  • Indicate the start date of accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[7][11]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[12]

  • Keep the container closed at all times except when adding waste.[11][13]

Step 5: Arranging for Disposal

Once the container is full or you have finished the project generating the waste, arrange for its removal.

  • Contact your institution's EHS department to schedule a hazardous waste pickup.[7]

  • Do not allow waste to accumulate for more than one year.[11]

The logical workflow for handling this chemical waste is summarized in the diagram below.

G Disposal Decision Workflow for 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid A Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste a solid or liquid? B->C D Collect in container labeled 'Halogenated Organic SOLID Waste' C->D Solid E Collect in container labeled 'Halogenated Organic LIQUID Waste' C->E Liquid F Is the waste acidic (pH <= 2)? D->F E->F G Consider On-site Neutralization (See Section 4) F->G Yes H Store sealed container in SAA with secondary containment F->H No G->H I Contact EHS for Pickup (Final Disposal by Incineration) H->I

Caption: Decision workflow for handling and disposing of the target compound.

Optional Pre-Treatment: On-Site Neutralization of Corrosivity

For waste solutions that are hazardous only due to the corrosivity of the carboxylic acid, neutralization can be performed.[15] This process converts the acid to its corresponding salt, making the waste safer to handle and store.

IMPORTANT: Neutralization addresses the corrosivity characteristic only. The resulting salt is still a halogenated organic compound and must be disposed of as hazardous waste . It does not make the waste safe for drain disposal.

Neutralization Protocol:
  • Work Area: Perform this procedure in a functioning chemical fume hood while wearing all required PPE.

  • Dilution: If working with a concentrated solution, first dilute it by slowly adding the acidic solution to a large volume of cold water or an ice bath. Never add water to acid. [15]

  • Prepare Base: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Avoid strong bases like sodium hydroxide, which can cause a violent exothermic reaction.[16]

  • Slow Addition: Slowly and carefully add the weak base solution to the diluted acidic waste while stirring gently. Be prepared for gas (carbon dioxide) evolution.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 5.5 and 9.0.[10][15]

  • Collect and Label: Collect the neutralized solution in a properly labeled "Halogenated Organic Liquid Waste" container. The label should now list the resulting salt (e.g., "Sodium 4-(4-chloro-3-methylphenyl)-4-oxobutanoate").

  • Store and Dispose: Store the container in the SAA and arrange for EHS pickup as described in Section 3.

Final Disposition: High-Temperature Incineration

The accepted and environmentally sound method for destroying halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[17][18]

  • Mechanism of Destruction: Incineration at temperatures typically above 980°C ensures the complete breakdown of the organic molecule.[3] The chlorine atom is converted primarily to hydrogen chloride (HCl), which is then removed from the flue gas by wet scrubbers.[17][18]

  • Prevention of Byproducts: This controlled process is designed to prevent the formation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which can occur during incomplete combustion of chlorinated materials.[3][9]

By entrusting this waste to your EHS department, you ensure it is transported to a facility capable of performing this specialized and highly regulated disposal process, safeguarding both human health and the environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • PubChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • John Zink Hamworthy Combustion. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Google Patents.
  • G. Ghelfi. DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION. [Link]

  • P. Tveit, et al. FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. [Link]

  • Wiley Analytical Science. Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • BHHC Safety Center. Neutralize Acids and Bases – Quick Tips. [Link]

  • Greenflow. How to Dispose of Used Acid: A Safe and Responsible Guide. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Georgia. Neutralization Guide. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for laboratory personnel handling 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. As a compound with significant potential in medicinal chemistry and organic synthesis, understanding its hazard profile is paramount to ensuring safe handling and disposal.[1] This guide is built on the principle of hazard assessment by analogy, synthesizing data from structurally similar compounds to establish a robust safety framework.

Hazard Assessment by Analogy

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is not widely available, we can infer its potential hazards by examining closely related analogs. The primary analogue for this assessment is 4-(4-Methylphenyl)-4-oxobutanoic acid, which shares the same oxobutanoic acid core structure. GHS (Globally Harmonized System) classifications for this analogue indicate a consistent profile of irritation.[2][3]

Based on this data, it is prudent to handle 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid as a compound that is, at a minimum, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Known GHS Hazard Statements (H-Statements)
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acidC11H11ClO3226.65Data not available. Assumed to be similar to analogues.
4-(4-Methylphenyl)-4-oxobutanoic acidC11H12O3192.21H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][5]
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acidC10H8ClFO3230.62H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it's crucial to contextualize its role within the widely accepted hierarchy of controls. PPE is the final line of defense against a chemical hazard. Wherever possible, higher-level controls should be implemented first to engineer out the risk.

cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure risk.[6] The following recommendations are based on the inferred hazard profile.

Eye and Face Protection

  • Minimum Requirement: Safety glasses with side-shields that are compliant with ANSI Z87.1 (US) or EN 166 (EU) standards must be worn for all procedures.

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities (>1g) of the solid, chemical safety goggles should be worn.[6]

  • Maximum Protection: A face shield, worn in conjunction with chemical safety goggles, is required when handling bulk quantities or during procedures with a significant splash or aerosolization risk.[7]

Hand Protection

  • Glove Type: Chemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws and good laboratory practices.[7]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Skin and Body Protection

  • A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.

  • Wear long pants and closed-toe shoes made of a non-porous material.[8] Perforated shoes, sandals, or fabric footwear offer inadequate protection and are not permitted.[8]

  • For tasks involving a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

  • For Fine Powders: When handling the solid material, especially if it is a fine powder or if dust generation is likely, a NIOSH-approved N95 dust mask or a higher-level particle respirator (e.g., P95) is required to minimize inhalation.[3][7]

  • Higher Level Protection: For procedures with the potential to generate significant aerosols or vapors, or for spill cleanup, a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges (e.g., OV/AG/P99), should be used.[7] All respiratory protection must be used in accordance with a documented institutional program that includes fit-testing and training.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is essential for safety and experimental reproducibility.

Preparation Phase

  • Designate Work Area: All handling of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid solid and its concentrated solutions should occur within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before handling the compound.

  • Don PPE: Put on all required PPE as detailed in Section 3 before opening the primary container.

Execution Phase

  • Weighing Solid: Carefully weigh the solid material, minimizing any actions that could create dust. Use a weigh boat or creased weigh paper to facilitate clean transfers.

  • Preparing Solutions: Slowly add the solid compound to the solvent while stirring. Never add solvent rapidly to the solid, as this can cause splashing.

  • Container Management: Keep the container of the chemical tightly closed when not in use.[9]

Post-Handling Phase

  • Decontamination: Wipe down the work surface within the fume hood, the exterior of any equipment used, and any primary containers with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly.

cluster_workflow Chemical Handling Workflow Prep Step 1: Preparation (Designate area, assemble materials) Don_PPE Step 2: Don PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Handle Step 3: Handle Chemical (Weighing, preparing solutions in fume hood) Don_PPE->Handle Decon Step 4: Decontamination (Clean work surfaces and equipment) Handle->Decon Doff_PPE Step 5: Doff PPE (Remove gloves, goggles, coat) Decon->Doff_PPE Wash Step 6: Personal Hygiene (Wash hands thoroughly) Doff_PPE->Wash

Caption: A standardized workflow for handling the chemical safely.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with institutional guidelines and local regulations.[10][11]

Waste Segregation and Containment

  • Do Not Mix Waste: Never mix different waste streams.

  • Container Integrity: All waste must be stored in appropriate, compatible, and clearly labeled containers that are kept tightly capped except when adding waste.[10]

  • Labeling: Label all hazardous waste containers with the words "HAZARDOUS WASTE," the full chemical name of each constituent, and its approximate percentage.[10]

Types of Waste

  • Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any other solid materials that have come into contact with the chemical. Place these items in a designated, sealed plastic bag or container labeled as solid hazardous waste.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour any amount of this chemical or its solutions down the drain.[6]

  • Empty Original Container: Rinse the empty container three times with a suitable solvent. Collect the rinsate as liquid hazardous waste. After rinsing, deface the label on the original container and dispose of it as regular laboratory glass or plastic waste, per institutional policy.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) office. For small spills, wear the appropriate PPE (including respiratory protection), absorb the spill with an inert material (e.g., dry sand or vermiculite), and place it into a sealed container for disposal as hazardous waste.[9]

References

  • National Center for Biotechnology Information. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 4-((4-((4-Aminophenyl)sulfonyl)phenyl)amino)-4-oxobutanoic acid. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet - 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Industrial Safety Tips. (2024). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2024). EHSO Manual 2024-2025 - Hazardous Waste. Retrieved from [Link]

Sources

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